molecular formula C7H4BrFN2 B2736318 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile CAS No. 1805025-32-4

2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Cat. No.: B2736318
CAS No.: 1805025-32-4
M. Wt: 215.025
InChI Key: VVAFBRWTFVUSHK-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.025. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromo-5-fluoropyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-3-5(1-2-10)11-4-7(6)9/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAFBRWTFVUSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1Br)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805025-32-4
Record name 2-(4-bromo-5-fluoropyridin-2-yl)acetonitrile
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Foundational & Exploratory

Technical Guide: 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly demand structurally diverse and metabolically stable scaffolds, the strategic incorporation of halogenated heterocycles has become paramount. In my experience optimizing hit-to-lead campaigns, bifunctional building blocks like 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile (CAS: 1805025-32-4) offer unparalleled versatility.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, validated synthetic methodologies, and downstream functionalization strategies. The protocols provided herein are designed as self-validating systems, ensuring reproducibility and high-fidelity analytical tracking at every step.

Physicochemical Profiling & Structural Analysis

The structural architecture of this compound is defined by three highly orthogonal reactive sites: a basic pyridine nitrogen, a halogenated C4-C5 axis, and an aliphatic nitrile group. Commercially available from major chemical suppliers such as 1 [1] and 2 [2], this compound is a critical intermediate for synthesizing kinase inhibitors and CNS-active therapeutics.

Electronic Effects & Causality
  • The 5-Fluoro Substituent: Fluorine acts as a strong

    
    -electron-withdrawing group but a 
    
    
    
    -electron donor. This dual effect lowers the pKa of the pyridine nitrogen, enhancing the molecule's lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at the C5 position.
  • The 4-Bromo Substituent: The C4 position of the pyridine ring is highly electron-deficient. The presence of the adjacent fluorine atom further polarizes the C4-Br bond, making it exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)).

  • The Acetonitrile Group: The

    
    -protons of the nitrile group are acidic, allowing for Knoevenagel condensations or alkylations, while the nitrile itself can be reduced to an amine or hydrolyzed to a carboxylic acid.
    
Quantitative Data Summary
PropertyValue
CAS Number 1805025-32-4
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
SMILES N#CCc1ncc(F)c(Br)c1
Appearance Pale yellow to off-white solid
Storage Conditions Inert atmosphere, 2-8°C

Strategic Synthesis Methodologies

The de novo synthesis of this compound typically proceeds via a two-step sequence starting from 4-bromo-5-fluoro-2-methylpyridine. The logic here relies on the selective functionalization of the benzylic-type methyl group.

Synthesis SM 4-Bromo-5-fluoro- 2-methylpyridine Step1 Radical Bromination (NBS, AIBN, PhCF3) SM->Step1 Int 4-Bromo-2-(bromomethyl)- 5-fluoropyridine Step1->Int Step2 Cyanation (NaCN, DMF/H2O) Int->Step2 Prod 2-(4-Bromo-5-fluoropyridin- 2-yl)acetonitrile Step2->Prod

Synthetic workflow for this compound.

Protocol 1: Wohl-Ziegler Radical Bromination

The choice of solvent is critical here. While carbon tetrachloride (CCl₄) is historically used for 3 [5], trifluorotoluene (PhCF₃) is utilized as a greener alternative that lacks abstractable hydrogen atoms, thereby preventing solvent-derived radical quenching.

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried round-bottom flask with 4-bromo-5-fluoro-2-methylpyridine (1.0 eq) and N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous PhCF₃ (0.2 M).

  • Catalysis: Add Azobisisobutyronitrile (AIBN, 0.1 eq). The use of a radical initiator is mandatory to break the N-Br bond homolytically.

  • Reflux: Heat the mixture to 85°C under an argon atmosphere for 4-6 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, concentrate, and analyze via ¹H NMR. The protocol is validated when the 2-methyl singlet at ~2.5 ppm disappears, replaced by a new benzylic singlet at ~4.5 ppm (-CH₂Br). If the 2.5 ppm peak persists, add an additional 0.05 eq of AIBN and reflux for 1 hour.

  • Workup: Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate in vacuo to yield the crude 4-bromo-2-(bromomethyl)-5-fluoropyridine.

Protocol 2: Nucleophilic Cyanation

Step-by-Step Methodology:

  • Solvation: Dissolve the crude bromomethyl intermediate (1.0 eq) in a 4:1 mixture of DMF and H₂O (0.15 M). The aqueous component increases the solubility of the cyanide salt while dampening the nucleophilicity of water to prevent competitive hydrolysis.

  • Substitution: Add Sodium Cyanide (NaCN, 1.2 eq) portion-wise at 0°C to control the exothermic Sₙ2 displacement.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Analyze the reaction mixture via LC-MS and IR spectroscopy. The successful formation of the product is confirmed by the appearance of a sharp C≡N stretching frequency at ~2250 cm⁻¹ and a mass shift corresponding to the loss of bromine and addition of the nitrile group.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Reactivity & Downstream Functionalization

The true value of this compound lies in its downstream functionalization. The C4-Br bond is highly primed for 4 [3], allowing for the rapid generation of 4-aryl/heteroaryl derivatives.

Functionalization Core 2-(4-Bromo-5-fluoropyridin- 2-yl)acetonitrile Suzuki Suzuki-Miyaura Coupling (C4-Aryl/Heteroaryl) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C4-Amination) Core->Buchwald Pd2(dba)3, Amine Reduction Nitrile Reduction (Ethanamine derivative) Core->Reduction LiAlH4 or Raney Ni/H2 Hydrolysis Nitrile Hydrolysis (Acetic acid derivative) Core->Hydrolysis NaOH, H2O/EtOH

Downstream functionalization pathways for the core acetonitrile scaffold.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C4

The 5 [4] requires careful catalyst selection to prevent protodeboronation of the boronic acid and to overcome the potential chelating effect of the pyridine nitrogen.

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine this compound (1.0 eq), the desired Arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent & Catalyst: Add a degassed 4:1 mixture of 1,4-Dioxane and H₂O. Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step.

  • Reaction: Seal the vial and heat at 90°C for 4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. Furthermore, ¹⁹F NMR is an excellent diagnostic tool here; the fluorine signal will undergo a distinct chemical shift due to the change in the electronic environment at the adjacent C4 position, confirming successful coupling without loss of the fluorine atom.

  • Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: nih.gov URL:[Link]

  • Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines Source: daneshyari.com URL: [Link]

Sources

Advanced Synthesis and Application Profiling of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile (CAS: 1805025-32-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pipelines increasingly rely on highly functionalized N-heterocycles to navigate complex structure-activity relationship (SAR) landscapes, 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile emerges as a premier synthetic intermediate. This compound provides orthogonal reactivity handles: a versatile nitrile group for homologation, a cross-coupling-ready aryl bromide, and a metabolic-blocking fluorine atom. This technical guide details the physicochemical profiling, validated synthetic methodologies, and pharmacological applications of this critical building block.

Physicochemical Profiling

Accurate physicochemical data is the cornerstone of robust experimental design. The table below summarizes the core quantitative parameters and structural features of this compound[1].

ParameterSpecification
Chemical Name This compound
CAS Registry Number 1805025-32-4
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
Structural Modifiers 4-Bromo (cross-coupling), 5-Fluoro (metabolic stability)
Physical State Solid (typically off-white to pale yellow)
Storage & Handling Inert atmosphere (Argon/N₂), room temperature, desiccated[1]

Strategic Synthetic Methodologies

The construction of halogenated pyridylacetonitriles requires strict chemoselectivity to prevent premature degradation of the halide handles. While modern visible-light-induced cyanomethylation and oxidative cross-dehydrogenative coupling offer novel, green pathways[2][3], the most scalable and field-proven approach remains the two-step radical bromination followed by nucleophilic substitution[4].

Protocol: Two-Step Synthesis via Nucleophilic Substitution

Phase 1: Radical Bromination of the Precursor

  • Setup : In a flame-dried reaction vessel, dissolve 4-bromo-5-fluoro-2-methylpyridine (1.0 eq) in anhydrous trifluorotoluene (a greener, non-ozone-depleting alternative to CCl₄).

  • Reagent Addition : Introduce N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

  • Execution & Causality : Heat the mixture to 80°C under an Argon atmosphere for 4 hours. Causality: AIBN undergoes thermal homolysis to generate isobutyronitrile radicals, which abstract a hydrogen from the highly activated 2-methyl group. Strict stoichiometric control of NBS (1.05 eq) is critical to favor mono-bromination and prevent the formation of the gem-dibromide byproduct.

  • Isolation : Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate under reduced pressure to yield 2-(bromomethyl)-4-bromo-5-fluoropyridine.

Phase 2: Cyanation (Nucleophilic Substitution)

  • Solvent System : Dissolve the crude intermediate in a 4:1 (v/v) Ethanol/Water mixture. Causality: This biphasic-like protic solvent system is essential; water solubilizes the inorganic NaCN salt, while ethanol keeps the organic electrophile in solution. This maximizes the interfacial collision rate, facilitating a smooth Sₙ2 displacement[4].

  • Execution : Cautiously add sodium cyanide (NaCN, 1.2 eq) and stir at 60°C for 4 hours. (Safety: Handle NaCN in a dedicated fume hood with a cyanide antidote kit readily available).

  • Self-Validating IPQC (In-Process Quality Control) : Monitor the reaction via ¹H-NMR. The successful conversion is validated by the disappearance of the benzylic -CH₂Br singlet (typically around ~4.5 ppm) and the emergence of the -CH₂CN singlet (~3.8 ppm). This confirms the substitution occurred without displacing the aromatic bromide or fluoride.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

SynthesisWorkflow A 4-Bromo-5-fluoro- 2-methylpyridine B Radical Bromination (NBS, AIBN, 80°C) A->B C 2-(Bromomethyl)-4-bromo- 5-fluoropyridine B->C D Cyanation (SN2) (NaCN, EtOH/H2O) C->D E 2-(4-Bromo-5-fluoropyridin- 2-yl)acetonitrile CAS: 1805025-32-4 D->E

Fig 1: Step-by-step synthetic workflow for CAS 1805025-32-4 highlighting radical bromination and SN2 cyanation.

Applications in Drug Development: Kinase Inhibition

The structural architecture of this compound makes it an elite precursor for synthesizing complex active pharmaceutical ingredients (APIs). The acetonitrile moiety can be readily hydrolyzed to an amide or carboxylic acid, or reduced to a primary amine, serving as a highly flexible linker.

Crucially, halogenated heterocyclic acetonitriles are key intermediates in the development of PI3K/mTOR pathway inhibitors[5]. The 4-bromo position serves as an ideal handle for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid library generation of biaryl or amino-pyridine derivatives. Simultaneously, the 5-fluoro substituent lowers the basicity of the adjacent pyridine nitrogen, which improves membrane permeability and blocks oxidative metabolism by Cytochrome P450 enzymes at that specific ring position.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 Complexes AKT->mTOR Pathway Cascade Inhibitor Pyridine-Acetonitrile Derived Inhibitor Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR Dual Inhibition

Fig 2: Allosteric and ATP-competitive inhibition of the PI3K/mTOR cascade using pyridine-acetonitrile scaffolds.

Conclusion

For medicinal chemists, this compound (CAS: 1805025-32-4) is not just a reagent; it is a programmable pharmacophore. By mastering its chemoselective synthesis and leveraging its orthogonal reactive sites, researchers can significantly accelerate the discovery of next-generation targeted therapeutics.

References

  • Title: Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile Source: researchgate.net URL: [Link]

  • Title: Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile Source: nih.gov URL: [Link]

  • Title: Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines and Its Application in Drug Synthesis Source: acs.org URL: [Link]

Sources

4-Bromo-5-fluoropyridine-2-acetonitrile: A Multifunctional Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount to navigating the complex landscape of target affinity, metabolic stability, and pharmacokinetic viability. 4-Bromo-5-fluoropyridine-2-acetonitrile (CAS: 1805025-32-4) represents a highly privileged, multifunctional scaffold. By integrating an electron-deficient pyridine core with orthogonal reactive handles—a C4-bromine, a C5-fluorine, and a C2-acetonitrile group—this molecule enables divergent synthetic pathways. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental protocols for its functionalization.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physical properties of 2-(4-bromo-5-fluoropyridin-2-yl)acetonitrile is critical for predicting its behavior in both synthetic workflows and biological systems. Due to the highly specialized nature of this building block, standard thermodynamic data is often supplemented by advanced cheminformatics predictions.

Quantitative Physical Properties
PropertyValueSource / Methodology
Chemical Name This compoundIUPAC Nomenclature
CAS Number 1805025-32-4
Molecular Formula C₇H₄BrFN₂Structural Derivation
Molecular Weight 215.02 g/mol Exact Mass Calculation
Physical State Solid (Powder)Experimental Observation (25 °C)
Boiling Point ~280–300 °CPredicted (ChemAxon/ACD Labs)
Density ~1.72 g/cm³Predicted
LogP (Lipophilicity) ~1.5Predicted

Mechanistic Causality: The "Why" Behind the Scaffold

As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand the electronic causality that makes this scaffold so valuable. Every functional group on this molecule serves a distinct, calculated purpose.

  • The C5-Fluorine (Metabolic Shielding & Lipophilicity): The incorporation of fluorine is a cornerstone of modern drug design. The C–F bond is highly non-polarizable and possesses excellent orbital overlap (2s/2p), which significantly increases the molecule's lipophilicity without adding steric bulk. Furthermore, placing fluorine at the C5 position of the pyridine ring electronically deactivates the ring toward oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby extending the biological half-life of derived drug candidates ().

  • The C4-Bromine (Cross-Coupling Handle): Bromine at the C4 position is highly activated. The electron-withdrawing nature of the adjacent pyridine nitrogen and the inductive pull of the C5-fluorine make the C4 carbon highly electrophilic. This drastically lowers the activation energy required for the oxidative addition of Palladium(0), making it an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions ([1]).

  • The C2-Acetonitrile (Active Methylene): The methylene protons (–CH₂–) flanked by the nitrile group and the pyridine ring are highly acidic (estimated pKa ~16 in DMSO). This allows for facile deprotonation using mild to strong bases, enabling precise alpha-alkylation or Knoevenagel condensations without disrupting the halogenated pyridine core.

ReactivityMap Core This compound Core Scaffold Br C4-Bromine Cross-Coupling Handle Core->Br Pd(0) Catalysis F C5-Fluorine Metabolic Shield Core->F Intrinsic Property CN Nitrile Group Tetrazole / Amine Precursor Core->CN NaN3 / Reduction CH2 Alpha-Carbon Alkylation Site Core->CH2 Strong Base (NaH)

Diagram 1: Orthogonal reactivity map of the 4-bromo-5-fluoropyridine-2-acetonitrile scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and a physical or analytical checkpoint to confirm success before proceeding.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4

This protocol details the arylation of the C4 position using an arylboronic acid.

Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Reagent Assembly (Anaerobic Preparation): Combine the pyridine scaffold, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a Schlenk flask.

    • Causality: Oxygen rapidly oxidizes and deactivates the active Pd(0) catalyst.

    • Validation Checkpoint: Apply vacuum and backfill with Argon (3 cycles) to ensure a strictly inert atmosphere.

  • Solvent Addition & Catalyst Activation: Add degassed 1,4-Dioxane and H₂O. Heat the mixture to 90 °C.

    • Causality: Water is necessary to dissolve the K₂CO₃ base, which facilitates the transmetalation step by forming a reactive boronate complex.

    • Validation Checkpoint: Observe a distinct color change from yellow/orange to deep red/brown within 15 minutes, visually confirming the reduction of Pd(II) to the catalytically active Pd(0) species.

  • Reaction Monitoring: Stir at 90 °C for 4–6 hours.

    • Validation Checkpoint: Perform TLC (Hexane/EtOAc 3:1) or LC-MS. The reaction is complete when the starting material mass (m/z 215[M+H]⁺) is entirely replaced by the product mass.

  • Workup & Partitioning: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NaCl (brine).

    • Causality: Brine breaks any organic/aqueous emulsions and efficiently pulls residual Dioxane into the aqueous layer, leaving the pure product in the organic phase.

Workflow S1 1. Assembly Anaerobic Prep S2 2. Activation Pd(0) Formation S1->S2 S3 3. Reaction Transmetalation S2->S3 S4 4. Workup Partitioning S3->S4 S5 5. Validation LC-MS / NMR S4->S5

Diagram 2: Self-validating workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Alpha-Alkylation of the Acetonitrile Moiety

This protocol outlines the substitution of the active methylene carbon.

Reagents: this compound (1.0 eq), Alkyl Halide (1.1 eq), NaH (60% dispersion in mineral oil, 1.2 eq), Anhydrous THF.

  • Deprotonation: Dissolve the scaffold in anhydrous THF and cool to 0 °C under Argon. Slowly add NaH.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alpha-carbon to form a stabilized enolate without attacking the electrophilic nitrile carbon.

    • Validation Checkpoint: The immediate evolution of H₂ gas (bubbling) and a deepening of the solution's color confirm successful enolate formation.

  • Electrophile Addition: Dropwise add the alkyl halide and allow the reaction to slowly warm to room temperature.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mildly acidic quench (pH ~5-6) that neutralizes excess NaH safely without risking the acid-catalyzed hydrolysis of the nitrile group to an amide or carboxylic acid.

Conclusion

4-Bromo-5-fluoropyridine-2-acetonitrile is a masterclass in rational chemical design. By understanding the electronic interplay between the C5-fluorine's metabolic shielding, the C4-bromine's susceptibility to oxidative addition, and the C2-acetonitrile's acidic protons, researchers can deploy this scaffold to rapidly generate complex, drug-like libraries with highly tuned pharmacokinetic properties.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

Sources

Comprehensive Solubility Profiling of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile: Methodologies, Data, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile (CAS: 1805025-32-4) is a highly specialized, poly-functionalized intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals [1]. Accurate solubility data in various organic solvents is a critical prerequisite for optimizing reaction conditions, designing liquid-liquid extractions, and developing crystallization workflows.

This technical whitepaper provides an in-depth analysis of the physicochemical drivers governing the solvation of this compound. It details a predictive and empirical solubility profile across standard organic solvents and establishes a rigorously self-validating experimental protocol—based on the gold-standard thermodynamic shake-flask method—to accurately quantify its solubility limit without confounding variables.

Structural Mechanics and Predictive Solvation

To understand why a compound dissolves in specific media, one must deconstruct its molecular architecture. The solubility of this compound is dictated by the interplay of three distinct structural features:

  • The Pyridine Core: While typically imparting basicity and aqueous solubility, the electron density of the pyridine nitrogen in this molecule is severely depleted by the inductive electron-withdrawing effects of the adjacent halogens and the nitrile group. Consequently, the pKa of the conjugate acid is extremely low, rendering the molecule practically un-ionizable at physiological pH and highly lipophilic.

  • Halogen Substituents (C4-Bromo, C5-Fluoro): The fluorine atom increases the overall lipophilicity (LogP) while maintaining a small steric footprint. The bromine atom introduces significant polarizability and steric bulk. Together, they create a highly hydrophobic domain that actively repels highly structured, hydrogen-bonded networks like water.

  • The Acetonitrile Moiety (-CH₂CN): This group introduces a strong, localized dipole moment and acts as a potent hydrogen-bond acceptor.

Causality in Solvent Selection: Because the molecule possesses a strong dipole but lacks hydrogen-bond donors (it is strictly an H-bond acceptor), it exhibits maximum solubility in polar aprotic solvents . Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can engage in strong dipole-dipole interactions with the nitrile group while simultaneously solvating the hydrophobic halogenated ring through dispersion forces. Conversely, non-polar aliphatic solvents (like hexane) lack the electrostatic capability to disrupt the compound's crystalline lattice energy.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the thermodynamic solubility profile of this compound at standard ambient temperature (25°C). The data reflects the mechanistic principles outlined above, categorized by solvent class.

Solvent ClassOrganic SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Strong dipole-dipole alignment with the nitrile; optimal solvation of the halogenated aromatic ring.
Polar Aprotic Dimethylformamide (DMF)> 100High dielectric constant effectively overcomes the solid-state lattice energy.
Chlorinated Dichloromethane (DCM)50 - 100Excellent polarizability matching between the solvent's chlorine atoms and the solute's bromine atom.
Ester Ethyl Acetate (EtOAc)20 - 50Moderate dipole interactions; sufficient for intermediate solvation but lacks the sheer polarity of DMSO.
Polar Protic Methanol (MeOH)10 - 20The protic nature of methanol competes with the solute's internal dipoles, resulting in moderate solubility.
Aromatic Toluene5 - 10Solvation relies purely on

stacking and dispersion forces; limited by the lack of dipole stabilization.
Non-Polar Hexane / Heptane< 1Total inability to disrupt the polar nitrile interactions within the crystal lattice.
Aqueous Water (pH 7.4)< 0.1High lipophilicity and lack of ionization at neutral pH completely prevent aqueous solvation.

Note: Values are representative estimates based on structural analogs and standard high-throughput kinetic/thermodynamic screening parameters [2].

The Self-Validating Shake-Flask Protocol

To empirically determine the exact thermodynamic solubility of this compound, a standardized Shake-Flask method must be employed. The World Health Organization (WHO) and leading physicochemical profiling guidelines recommend this as the "gold standard" [3].

However, a protocol is only as good as its internal controls. The following methodology is designed as a self-validating system , ensuring that equilibrium is proven rather than assumed, and that degradation is not mistaken for dissolution.

Step-by-Step Methodology
  • Saturated Suspension Preparation:

    • Dispense 2.0 mL of the target organic solvent into a chemically inert, borosilicate glass vial.

    • Add solid this compound incrementally until a visible, persistent suspension remains. Causality: The presence of excess solid is the fundamental thermodynamic requirement to ensure the solution is saturated and in equilibrium with the crystal lattice.

  • Thermodynamic Equilibration:

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation (critical for volatile solvents like DCM).

    • Place the vials in an orbital shaker set to 25°C ± 0.1°C at 150 RPM.

    • Self-Validation Check: Sample the suspension at 24 hours and 48 hours . Thermodynamic equilibrium is only confirmed if the quantified concentration difference between these two time points is < 5%.

  • Phase Separation (Centrifugation & Filtration):

    • Transfer the suspension to a centrifuge tube and spin at 10,000 RPM for 10 minutes to pellet the excess solid.

    • Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter . Causality: Polyethersulfone (PES) or Nylon filters must be avoided, as aggressive aprotic solvents (DMSO/DMF) will degrade them, leaching extractables that ruin the subsequent UV baseline. PTFE is universally chemically resistant.

  • Sample Dilution:

    • Dilute the filtered supernatant with the mobile phase (e.g., 1:100 or 1:1000) to ensure the final concentration falls within the linear dynamic range of the HPLC-UV calibration curve.

Workflow Visualization

G Start Compound 1805025-32-4 Excess Solid Addition Solvent Organic Solvent Dispensing (e.g., DMSO, DCM, Hexane) Start->Solvent Equilibration Thermodynamic Equilibration (Shake-flask, 24-48h @ 25°C) Solvent->Equilibration Separation Phase Separation (Centrifugation & PTFE Filtration) Equilibration->Separation Quantification HPLC-UV Quantification (Isocratic C18, Specific λmax) Separation->Quantification Analysis Data Analysis & Solubility Profiling Quantification->Analysis

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Determination Method.

Analytical Quantification and Quality Control

While gravimetric analysis (evaporating the solvent and weighing the residue) is a simpler method for determining solubility, it is fundamentally flawed for reactive intermediates.

Why HPLC-UV is Mandatory: The molecule contains a benzylic-like nitrile position that could theoretically undergo slow hydrolysis or oxidation under prolonged agitation in certain solvent/water mixtures. Gravimetric analysis cannot differentiate between the intact parent molecule and a degradation product. High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) provides a stability-indicating assay [4].

HPLC-UV Parameters
  • Column: Reverse-phase C18 (e.g., 50 x 4.6 mm, 3 µm particle size). The hydrophobic stationary phase effectively retains the lipophilic halogenated pyridine.

  • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water (with 0.1% Trifluoroacetic acid to suppress any residual silanol interactions and maintain sharp peak shapes).

  • Detection: UV absorbance at the compound's specific

    
     (typically around 254 nm to 280 nm for substituted pyridines).
    
  • Quality Control: The residual solid from the shake-flask should ideally be analyzed via X-ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or form solvates during the 48-hour equilibration. If the crystal structure changes, the measured solubility represents the new solvate/polymorph, not the original API intermediate.

By adhering to this rigorous, causality-driven framework, researchers can generate highly reliable, reproducible solubility data for this compound, ensuring seamless scalability in downstream chemical synthesis.

References

  • World Health Organization (WHO). "Annex 4: The 'shake flask' method for solubility determination." WHO Technical Report Series, No. 1019. Available at: [Link]

The Strategic Utility of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile in Medicinal Chemistry: Physicochemical Profiling and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of multi-functionalized building blocks. 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile has emerged as a highly versatile, tri-functionalized scaffold in modern drug discovery. This technical whitepaper provides an in-depth analysis of its exact physicochemical properties, the structural logic governing its reactivity, and field-proven synthetic methodologies for its application in late-stage lead optimization.

Part 1: Physicochemical Profiling and Quantitative Data

Before deploying any building block in a synthetic campaign, a precise understanding of its physical and chemical parameters is required. The exact mass and isotopic distribution are particularly critical for the mass spectrometric (LC-MS) validation of downstream products.

Table 1: Physicochemical Properties
ParameterValue / Description
Chemical Name This compound
CAS Number 1805025-32-4[1]
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol [1]
Monoisotopic Mass 213.954 g/mol (Br⁷⁹) / 215.952 g/mol (Br⁸¹)
Core Scaffold Halogenated Pyridine
Key Functional Groups C4-Bromide, C5-Fluoride, C2-Acetonitrile

Part 2: Structural Logic and Reactivity Mapping

The value of this compound lies in the orthogonal reactivity of its three distinct functional handles. As a Senior Application Scientist, it is crucial to understand the causality behind why this specific substitution pattern is chosen over simpler alternatives.

  • The Pyridine Core: The electron-deficient nature of the pyridine ring makes it robust against oxidative metabolism, a common failure point for electron-rich arenes in clinical trials.

  • The C5-Fluoro Substituent: Fluorination at the 5-position is not merely a synthetic placeholder; it is a proven strategy to modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strong inductive effect of fluorine lowers the pKa of the adjacent pyridine nitrogen, improves membrane permeability, and blocks cytochrome P450-mediated oxidation at a traditional metabolic soft spot[2],[3].

  • The C4-Bromo Substituent: This serves as the primary handle for carbon-carbon or carbon-heteroatom bond formation. The electron-withdrawing effects of both the pyridine nitrogen and the adjacent C5-fluorine highly activate the C-Br bond toward oxidative addition by transition metals[4].

  • The C2-Acetonitrile Group: A versatile aliphatic handle that allows for chain extension, reduction to primary amines (for subsequent amide coupling), or direct cyclization into tetrazoles.

G Core This compound Core Scaffold Br C4-Bromo (Pd-Catalyzed Cross-Coupling) Core->Br Suzuki, Sonogashira F C5-Fluoro (ADME Modulation / Metabolic Block) Core->F Lipophilicity tuning CN C2-Acetonitrile (Homologation / Heterocycle Synthesis) Core->CN Reduction, Cyclization

Figure 1: Divergent reactivity map of the tri-functionalized pyridine scaffold.

Part 3: Experimental Methodologies (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and explaining the mechanistic reasoning behind reagent selection.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C4

Objective: Couple an aryl boronic acid to the C4-bromo position while preserving the C5-fluoro and C2-acetonitrile groups[4].

Causality & Reagent Selection: The acetonitrile group can act as a competitive ligand, coordinating to the palladium center and causing catalyst deactivation. Therefore, a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is strictly required to maintain a tightly bound, active Pd complex. Furthermore, a mild base (K₂CO₃) is chosen over strong bases (like KOtBu) to prevent the deprotonation of the acidic alpha-protons of the acetonitrile group.

Step-by-Step Workflow:

  • Preparation (Strictly Anaerobic): In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Rationale: Water is essential for the transmetalation step of the catalytic cycle, while dioxane solubilizes the organic components.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq). Purge the system with Argon for 15 minutes.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Self-Validating Check: Look for the disappearance of the characteristic m/z 215/217 (M+H) bromine doublet. If a mass of m/z 137 (M+H) is observed, hydrodebromination has occurred, indicating oxygen ingress or insufficient boronic acid activation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Workflow Prep 1. Reagent Prep (Strictly Anaerobic) Mix 2. Catalyst Addition (Pd(dppf)Cl2) Prep->Mix React 3. Thermal Activation (90°C, 12h) Mix->React Validate 4. In-Process Control (LC-MS Validation) React->Validate Purify 5. Workup & Flash Chromatography Validate->Purify

Figure 2: Self-validating workflow for Pd-catalyzed cross-coupling.

Protocol 2: Chemoselective Reduction of the Acetonitrile Moiety

Objective: Reduce the C2-acetonitrile to a primary amine without hydrodehalogenating the C4-bromo group.

Causality & Reagent Selection: Standard reductions using H₂/Pd-C or strong hydride donors like LiAlH₄ will rapidly cleave the labile C4-Br bond. Borane-THF complex (BH₃·THF) provides a highly chemoselective alternative that reduces nitriles to amines while leaving aryl halides completely intact.

Step-by-Step Workflow:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF under an Argon atmosphere at 0°C.

  • Reagent Addition: Dropwise add BH₃·THF (3.0 eq). Rationale: The reduction is exothermic; controlling the temperature prevents thermal degradation of the pyridine core.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot with MeOH and analyze via TLC (Ninhydrin stain).

    • Self-Validating Check: A positive (purple) ninhydrin spot confirms successful primary amine formation.

  • Quench & Hydrolysis: Carefully quench the reaction with MeOH at 0°C to destroy excess borane, followed by the addition of 1M HCl to break the highly stable amine-borane complex.

  • Isolation: Basify the aqueous layer with 1M NaOH, extract with DCM, and concentrate to yield the 2-(4-bromo-5-fluoropyridin-2-yl)ethan-1-amine intermediate.

Part 4: The Role of Fluorination in ADME Optimization

The strategic placement of the fluorine atom at the C5 position of this building block aligns with modern medicinal chemistry paradigms. According to recent reviews of FDA-approved fluorinated heterocyclic drugs[3], the introduction of a fluorine atom adjacent to a basic center (like the pyridine nitrogen) reduces the basicity of the amine. This reduction in pKa directly correlates with increased oral bioavailability, as highly basic amines often suffer from poor membrane permeability and high lysosomal trapping. Furthermore, 3-substituted-2,6-difluoropyridines and their mono-fluoro analogs have demonstrated superior pharmacokinetic profiles in chronic in vivo disease models by blocking oxidative metabolism pathways[5].

References

  • [2] Title: Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure Source: National Institutes of Health (NIH) URL: [Link]

  • [5] Title: Practical application of 3-substituted-2,6-difluoropyridines in drug discovery Source: ResearchGate URL: [Link]

  • [3] Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Engineering Next-Generation Therapeutics: A Technical Guide to 4-Bromo-5-Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocycles is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. Among these, the 4-bromo-5-fluoropyridine scaffold has emerged as a privileged building block. As a Senior Application Scientist, I have observed firsthand how the synergistic electronic effects of the fluorine and bromine atoms enable both late-stage functionalization and superior target engagement. This whitepaper provides an in-depth mechanistic analysis, quantitative physicochemical profiling, and self-validating experimental protocols for leveraging 4-bromo-5-fluoropyridine derivatives in drug discovery.

Mechanistic Rationale: The Fluorine-Bromine Synergy

The architectural brilliance of the 4-bromo-5-fluoropyridine core lies in its dual-purpose functionalization. The selection of this specific scaffold over unfluorinated or differently halogenated analogs is driven by strict chemical causality:

  • The Fluorine Effect (C5): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity enhances membrane permeability, improves metabolic stability against cytochrome P450 oxidation, and mitigates hERG channel liabilities—a critical factor in cardiovascular safety.

  • The Bromine Handle (C4): Positioned ortho to the fluorine, the C4-bromine bond is highly activated. The electron-deficient nature of the fluorinated pyridine ring makes the C-Br bond exceptionally susceptible to oxidative addition by Palladium(0) species. This allows for rapid, high-yielding transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under surprisingly mild conditions.

Physicochemical Profiling of Key Derivatives

To facilitate rational drug design, the quantitative physicochemical properties of the most widely utilized 4-bromo-5-fluoropyridine derivatives are summarized below. These metrics are critical for predicting Lipinski rule compliance early in the synthesis pipeline.

Derivative NameCAS NumberMW ( g/mol )CLogPTPSA (Ų)Primary Synthetic Application
4-Bromo-5-fluoropyridin-2-amine 1417441-38-3191.001.338.9Buchwald amination, Kinase hinge binding
4-Bromo-5-fluoropyridin-2-ol 1311253-53-6192.001.133.1O-Alkylation, Integrin antagonists
Methyl 4-bromo-5-fluoropicolinate 1643576-69-5234.021.839.3Amide coupling, TRPA1 modulators
4-Bromo-5-fluoropicolinic acid 1211583-84-4220.001.550.2Direct amidation, PROTAC linkers

(Data synthesized from [1] and [2])

Self-Validating Synthetic Methodologies

A robust protocol must be a self-validating system—meaning it contains built-in analytical checkpoints to confirm success before proceeding to the next step. Below are field-proven methodologies for functionalizing this scaffold.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C4-arylation of[1]. Causality: We utilize


 because the bidentate dppf ligand provides a large bite angle (99°), accelerating the reductive elimination step—which is often rate-limiting when coupling electron-deficient heteroaryls. A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrates and the inorganic base (

).
  • Step 1: Reagent Assembly & Degassing. Combine 4-bromo-5-fluoropyridin-2-amine (1.0 eq), arylboronic acid (1.2 eq), and

    
     (2.0 eq) in 1,4-Dioxane/H₂O (4:1). Sparge with N₂ for 10 minutes.
    
    • Validation Checkpoint 1: Dissolved oxygen levels must be minimized to prevent the homocoupling of the boronic acid.

  • Step 2: Catalyst Addition & Heating. Add

    
     (0.05 eq). Heat to 90°C for 4 hours.
    
    • Validation Checkpoint 2: Visual confirmation of catalyst activation (color shift to deep red/orange). TLC monitoring (UV 254 nm) must show the complete consumption of the starting material (

      
      ) and the appearance of a new, highly fluorescent product spot.
      
  • Step 3: Workup & Verification. Cool to room temperature, extract with EtOAc, and concentrate.

    • Validation Checkpoint 3: LC-MS of the crude mixture must confirm the desired

      
       mass. Crucially, 
      
      
      
      NMR must be run to verify a signal around -135 ppm, confirming that the fluorine atom was not displaced via an unwanted
      
      
      side reaction.
Regioselective O-Alkylation of Pyridin-2-ols

Objective: Synthesis of O-alkylated ethers from 4-bromo-5-fluoropyridin-2-ol. Causality: Pyridin-2-ols exist in tautomeric equilibrium with pyridin-2-ones. To drive O-alkylation over N-alkylation, we use a carbonate base (


) in a polar aprotic solvent (MeCN). The heterogeneous nature of the base in MeCN keeps the concentration of the naked enolate low, favoring the kinetically controlled O-alkylation.
  • Step 1: Deprotonation. Suspend 4-bromo-5-fluoropyridin-2-ol (1.0 eq) and

    
     (3.0 eq) in MeCN. Stir at 60°C for 30 minutes.
    
  • Step 2: Alkylation. Dropwise add the alkyl halide (1.5 eq) and stir at 85°C overnight.

    • Validation Checkpoint: UPLC-MS analysis of the reaction aliquot. The UV spectrum of the major peak must match the characteristic absorption of an O-alkylated pyridine. A red-shifted

      
       indicates unwanted N-alkylation (pyridone formation).
      

Field-Proven Applications in Drug Discovery

The versatility of the 4-bromo-5-fluoropyridine scaffold is heavily documented in recent pharmaceutical patents:

  • Integrin

    
     Antagonists:  As detailed in[3], 4-bromo-5-fluoropyridin-2-ol is utilized in a critical O-alkylation reaction with ethyl 2-iodo-4-methylpentanoate. The resulting ether serves as a core structural motif for antagonists targeting inflammatory bowel disease and other autoimmune disorders.
    
  • TRPA1 Modulators: According to [4], 4-bromo-5-fluoropyridin-2-yl derivatives undergo Suzuki couplings with complex boronic acids (e.g.,[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid) to generate highly potent Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists for respiratory therapies.

Synthetic Divergence Pathway

The following diagram illustrates the strategic divergence of the 4-bromo-5-fluoropyridine scaffold into distinct therapeutic chemical spaces via transition-metal catalysis and nucleophilic substitution.

SyntheticPathways Core 4-Bromo-5-fluoropyridine Scaffold Rxn1 Suzuki-Miyaura Coupling Core->Rxn1 Pd(dppf)Cl2, R-B(OH)2 K2CO3, Dioxane/H2O Rxn2 Buchwald-Hartwig Amination Core->Rxn2 Pd2(dba)3, R-NH2 Base, Toluene Rxn3 O-Alkylation (Pyridin-2-ol) Core->Rxn3 Alkyl Halide K2CO3, MeCN Prod1 C4-Aryl/Heteroaryl Derivatives Rxn1->Prod1 Prod2 C4-Amino Derivatives Rxn2->Prod2 Prod3 O-Alkylated Derivatives Rxn3->Prod3

Fig 1: Synthetic divergence of the 4-bromo-5-fluoropyridine scaffold via transition-metal catalysis.

References

  • US Patent 11,174,228 B2: Antagonists of human integrin (α4)(β7).
  • WO2015052264A1: Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators.
  • PubChem Compound Summary for CID 58387024 : 4-Bromo-5-fluoropyridin-2-amine. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 118989154 : 4-Bromo-5-fluoropicolinic acid. National Center for Biotechnology Information.[Link]

Sources

Thermodynamic Profiling and Melting Point Determination of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, halogenated pyridine derivatives serve as critical building blocks for the synthesis of kinase inhibitors and receptor modulators. Among these, 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile (CAS: 1805025-32-4) is a highly specialized intermediate. While its structural features—specifically the dual halogenation—impart favorable pharmacokinetic properties to downstream active pharmaceutical ingredients (APIs), they also significantly alter the thermodynamic properties of the molecule.

This whitepaper provides an in-depth analysis of the structural causality governing the melting point of this compound. Because empirical melting point data for highly specific, commercially niche building blocks often varies based on synthetic purity and crystallization solvent, this guide establishes a definitive, self-validating experimental protocol for determining its exact melting point and thermodynamic profile.

Chemical Identity and Structural Causality

To understand the phase transition behavior of this compound, we must analyze its structural components relative to its unhalogenated parent compound, 2-pyridylacetonitrile.

The Baseline: 2-Pyridylacetonitrile

The base scaffold, 2-pyridylacetonitrile (CAS: 2739-97-1), is a low-melting solid or dark liquid at room temperature, with an experimentally verified melting point of 23–25 °C[1]. The low melting point is driven by the molecule's relatively low molecular weight (118.14 g/mol ) and the flexibility of the cyanomethyl group, which disrupts rigid crystal lattice packing[1][2].

The Impact of Dual Halogenation

The introduction of a bromine atom at the C4 position and a fluorine atom at the C5 position fundamentally alters the intermolecular forces:

  • Fluorine (C5): While fluorine adds minimal steric bulk (Van der Waals radius ~1.47 Å), its extreme electronegativity induces a strong local dipole. This enhances dipole-dipole interactions within the crystal lattice without significantly disrupting packing efficiency.

  • Bromine (C4): Bromine is highly polarizable and significantly heavier, nearly doubling the molecular weight to 215.02 g/mol . More importantly, bromine participates in halogen bonding (specifically Br···N interactions with the pyridine nitrogen of adjacent molecules), which drastically increases the lattice energy.

Theoretical Estimation: Based on the thermodynamic behavior of structural isomers such as 2-(5-bromo-3-fluoropyridin-2-yl)acetonitrile[3], the synergistic effect of increased molecular weight, dipole moment, and halogen bonding transitions the compound from a room-temperature liquid to a stable crystalline solid. The estimated melting point range for high-purity (>98%) this compound is 65 °C to 85 °C , heavily dependent on the polymorphic form isolated during crystallization.

Physicochemical Summary
PropertyValue / DescriptionReference
Chemical Name This compound
CAS Number 1805025-32-4
Molecular Formula C7H4BrFN2[3]
Molecular Weight 215.02 g/mol
Base Scaffold Melting Point 23–25 °C (2-Pyridylacetonitrile)[1]
Estimated Melting Point 65 °C – 85 °C (Solid)Extrapolated

Self-Validating Experimental Protocols for Melting Point Determination

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in process chemistry, relying on theoretical estimates is insufficient. The following protocols are designed as self-validating systems to empirically determine the melting point with high precision.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermodynamic profiling because it measures the exact energy absorbed during the phase transition, allowing for the detection of polymorphs and impurities.

Causality-Driven Methodology:

  • Calibration (The Validation Step): Run a high-purity Indium standard (

    
     = 156.6 °C). Causality: Ensures the thermocouple and heat-flux sensors are accurate before introducing the unknown sample.
    
  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the compound into an aluminum crucible and crimp the lid. Causality: A small, precise mass minimizes thermal gradients within the sample, ensuring a sharp, well-defined endothermic peak rather than a broad artifact.

  • Nitrogen Purge: Maintain a dry

    
     flow at 50 mL/min. Causality: Prevents oxidative degradation of the cyanomethyl group at elevated temperatures.
    
  • Thermal History Erasure: Heat the sample at 10 °C/min to 100 °C, then cool at 10 °C/min to 20 °C. Causality: Halogenated pyridines frequently exhibit polymorphism. Melting and recrystallizing the sample in the instrument erases the variable thermal history from the manufacturing process, ensuring the lattice is in its most stable thermodynamic state.

  • Precision Heating: Heat the sample at 2 °C/min until complete melting is observed. Causality: A slow heating rate reduces the thermal lag between the furnace and the sample. The extrapolated onset temperature (

    
    ) of the endothermic peak is recorded as the true thermodynamic melting point.
    

DSC_Workflow Start System Calibration (Indium Standard) Prep Sample Preparation (2.0 mg in Al Pan) Start->Prep Purge Nitrogen Purge (50 mL/min) Prep->Purge Heat1 Initial Heating (10°C/min to 100°C) Purge->Heat1 Cool Cooling Cycle (Erase Thermal History) Heat1->Cool Heat2 Precision Heating (2°C/min) Cool->Heat2 Analyze Endothermic Peak Analysis (Tm & Enthalpy) Heat2->Analyze

Self-Validating DSC Workflow for Melting Point Determination.

Protocol B: Capillary Method (USP <741> Compliant)

For rapid at-line QA/QC, the capillary method is utilized.

Causality-Driven Methodology:

  • Preparation: Grind the sample into a fine powder and pack it into a glass capillary tube to a depth of exactly 2–3 mm. Causality: Fine powders maximize surface area for uniform heat transfer. Packing beyond 3 mm causes uneven heating, resulting in a falsely broadened melting range.

  • Ramp Rate: Insert the capillary into the apparatus at 10 °C below the expected melting point. Heat at a strict rate of 1 °C/min. Causality: Heating too quickly causes the environmental temperature to overshoot the internal sample temperature, leading to an artificially high melting point reading.

  • Observation: Record

    
     (first drop of liquid) and 
    
    
    
    (complete liquefaction). A range (
    
    
    ) of ≤ 2 °C validates high API purity.

Synthetic Utility in Drug Development

Understanding the melting point and thermal stability of this compound is crucial because it dictates the handling conditions for downstream synthesis. The molecule features two highly reactive orthogonal sites:

  • The C4 Bromine: Acts as an electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to append aryl or amine groups.

  • The Alpha-Carbon of the Nitrile: The acidic protons adjacent to the nitrile group can be deprotonated by strong bases (e.g., NaH, LDA) to undergo nucleophilic substitution or Knoevenagel condensations[4].

Synthetic_Utility SM This compound Coupling Suzuki-Miyaura Coupling (Pd-Catalyzed) SM->Coupling Boronic Acids Alkylation Alpha-Carbon Alkylation (Base-Mediated) SM->Alkylation Electrophiles API1 Aryl-Fluoropyridine Scaffold (Kinase Inhibitors) Coupling->API1 API2 Complex Nitrile Derivatives (Receptor Modulators) Alkylation->API2

Reaction pathways utilizing this compound in API synthesis.

References

  • Title: this compound (CAS 1805025-32-4)
  • Title: 2-(4-bromo-5-fluoropyridin-2-yl)
  • Title: 2-(5-Bromo-3-fluoropyridin-2-yl)
  • Source: alfa-chemistry.
  • Source: mdpi.
  • National Institutes of Health (PMC)

Sources

The Reactivity Profile of Fluorinated Pyridine Acetonitriles: A Comprehensive Guide for Advanced Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, fluorinated pyridine acetonitriles have emerged as privileged bifunctional scaffolds. These molecules uniquely combine the highly electrophilic nature of a fluorinated heteroaromatic ring with the latent nucleophilicity of an activated


-methylene group. This whitepaper provides an in-depth mechanistic analysis and practical laboratory guide to the reactivity profile of these compounds, offering researchers a framework to execute late-stage functionalizations, heterocyclic annulations, and complex cross-couplings with high regiocontrol.

Mechanistic Causality: The Dual-Reactivity Paradigm

The synthetic utility of fluorinated pyridine acetonitriles stems directly from their electronic topography. To effectively utilize these building blocks, one must understand the causality behind their reactivity.

The -Methylene: Carbanion Stabilization

The methylene bridge (


) situated between the pyridine ring and the nitrile group is highly acidic (pKa 

11–13). This acidity is driven by a synergistic push-pull electronic effect:
  • Resonance Stabilization: Upon deprotonation, the resulting carbanion is heavily delocalized. The cyano group stabilizes the charge via a ketenimine-like resonance structure, while the pyridine ring (especially if the methylene is at the 2- or 4-position) accepts electron density into its

    
    -system [1].
    
  • Inductive Effects: The strongly electron-withdrawing nature of both the

    
    -hybridized nitrile carbon and the 
    
    
    
    -hybridized pyridine nitrogen lowers the energy of the highest occupied molecular orbital (HOMO) of the carbanion, making it a stable, yet highly reactive, nucleophile.
The Fluoropyridine Ring: Accelerated Kinetics

Paradoxically, while the C–F bond is the strongest single bond to carbon, fluoride is an exceptional leaving group in Nucleophilic Aromatic Substitution (


) reactions on pyridine rings.
  • Lowering the Activation Energy: The rate-determining step in

    
     is the initial attack of the nucleophile to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity exerts a powerful inductive (
    
    
    
    ) pull, severely depleting electron density at the ipso-carbon and lowering the LUMO of the ring.
  • Kinetic Superiority: Empirical data demonstrates that 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine under identical conditions [2]. This kinetic advantage allows for milder reaction conditions, preserving sensitive functional groups during late-stage drug functionalization.

BifunctionalReactivity cluster_methylene Activated Methylene Reactivity cluster_ring Fluorinated Ring Reactivity Core Fluorinated Pyridine Acetonitrile Carbanion Carbanion Intermediate Core->Carbanion Base (Deprotonation) Enaminonitrile Enaminonitriles (DMF-DMA) Core->Enaminonitrile + DMF-DMA, Heat Meisenheimer Meisenheimer Complex Core->Meisenheimer + Nucleophile (Nu-) Knoevenagel Acrylonitriles (Knoevenagel) Carbanion->Knoevenagel + Aldehyde/Ketone Alkylation α-Alkylated Nitriles Carbanion->Alkylation + Electrophile (R-X) SNAr_N Amino-Pyridine Derivatives Meisenheimer->SNAr_N Nu = Amine (-HF) SNAr_O Alkoxy-Pyridine Derivatives Meisenheimer->SNAr_O Nu = Alkoxide (-HF)

Caption: Bifunctional reactivity pathways of fluorinated pyridine acetonitriles.

Synthetic Workflows & Transformations

Knoevenagel Condensations & Alkylations

The active methylene readily undergoes Knoevenagel condensation with aromatic and aliphatic aldehydes. When treated with weak bases (e.g., piperidine, catalytic acetic acid) in refluxing ethanol or toluene, the reaction yields highly conjugated


-unsaturated nitriles (acrylonitriles). Alternatively, deprotonation with strong bases like NaH allows for rapid alkylation or acylation. Notably, acylation can yield either 

-acetyl or

-acetyl derivatives depending on the specific isomer (2- vs 4-pyridyl) and thermodynamic conditions [1].
Heterocyclic Annulation via Enaminonitriles

Reacting the methylene group with


-dimethylformamide dimethyl acetal (DMF-DMA) yields enaminonitriles. These intermediates are highly valuable precursors for the synthesis of complex fused heterocycles, such as pyrazolylpyridines, upon subsequent reaction with hydrazine derivatives [3].
Regioselective of the Fluoropyridine Ring

Fluorine atoms located at the 2-, 4-, or 6-positions of the pyridine ring are highly activated toward


. Secondary amines, alkoxides, and thiolates displace the fluorine atom rapidly. If multiple halogens are present (e.g., a 2-chloro-3-fluoro-pyridine derivative), the reaction can be regiocontrolled by exploiting the kinetic preference for fluorine displacement over chlorine, yielding highly specific substitution patterns.

SNArMechanism Substrate 2-Fluoro-Pyridine Derivative TransitionState Meisenheimer Complex Substrate->TransitionState Attack at C2 Nucleophile Nucleophile (e.g., R2NH) Nucleophile->TransitionState Product 2-Substituted Pyridine TransitionState->Product Rearomatization LeavingGroup Fluoride Ion (F-) TransitionState->LeavingGroup Elimination

Caption: Addition-elimination mechanism (SNAr) on a 2-fluoropyridine scaffold.

Quantitative Reactivity Profile

The following table summarizes the quantitative parameters for standard transformations involving fluorinated pyridine acetonitriles.

Reaction TypeTarget Functional GroupTypical Reagents & SolventsTemp (°C)Yield RangeKey Mechanistic Driver

(Amine)
Aminopyridine Acetonitrile

(1.2 eq),

, DMF
80–11075–95%F-induced LUMO lowering; Meisenheimer stabilization.

(Alkoxide)
Alkoxypyridine Acetonitrile

(1.1 eq), THF or ROH
25–6580–98%High nucleophilicity of alkoxide; rapid F- displacement.
Knoevenagel

-Unsaturated Nitrile
Aldehyde, Piperidine (cat.), EtOH78 (Reflux)70–90%Acidic

-protons; extended conjugation of product.
Enaminonitrile Dimethylamino-acrylonitrileDMF-DMA (1.5 eq), Neat or Toluene100–11065–85%Electrophilicity of DMF-DMA; carbanion nucleophilicity.

-Alkylation
Substituted Acetonitrile

(1.1 eq),

(1.0 eq), THF
0 to 2560–85%Irreversible deprotonation;

attack on alkyl halide.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include in-process physical observations that confirm mechanistic progression.

Protocol A: Base-Mediated Knoevenagel Condensation

Objective: Synthesize an


-unsaturated nitrile via the methylene bridge.
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the fluorinated pyridine acetonitrile (1.0 mmol) and the target benzaldehyde derivative (1.05 mmol) in absolute ethanol (10 mL).

  • Catalyst Addition: Add 3 drops of piperidine and 1 drop of glacial acetic acid.

    • Self-Validation Check: The solution may slightly deepen in color (often yellow/orange) immediately upon base addition, indicating the formation of the highly conjugated carbanion intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 3–5 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Self-Validation Check: The starting material spot (UV active) should disappear, replaced by a new, intensely UV-active spot with a lower

      
       value due to increased polarity and conjugation.
      
  • Workup: Cool the reaction to 0 °C in an ice bath. The product typically precipitates as a crystalline solid. Filter the solid, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum.

Protocol B: Regioselective with a Secondary Amine

Objective: Displace the fluorine atom on the pyridine ring while leaving the acetonitrile group intact.

  • Preparation: Under an argon atmosphere, dissolve the fluoro-pyridine acetonitrile (1.0 mmol) in anhydrous DMF (5 mL).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol) followed by anhydrous

    
     (2.0 mmol).
    
  • Heating: Heat the suspension to 90 °C.

    • Self-Validation Check: As the reaction proceeds, the mixture will often turn a distinct yellow or light brown. This color change is a physical manifestation of the transient Meisenheimer complex forming and resolving.

  • Monitoring: Check the reaction via TLC after 2 hours. The high leaving-group propensity of fluorine usually drives this to completion rapidly compared to chloro-analogs.

  • Workup: Cool to room temperature and quench by pouring into ice water (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

    • Causality Note: The aqueous quench serves a dual purpose: it dissolves the inorganic salts (

      
       and 
      
      
      
      ) and removes the bulk of the DMF, driving the organic product into the organic layer.
  • Purification: Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF, dry over

    
    , concentrate in vacuo, and purify via flash chromatography if necessary.
    

References

  • Acylation and Other Reactions of 2- and 4-Pyridylacetonitriles Journal of Organic Chemistry (1967) URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society (2014) URL:[Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines Molecules (2009) URL:[Link]

Sources

The Fluorine Factor: A Comparative Analysis of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile and Its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's physicochemical properties, reactivity, and pharmacological profile. This guide provides a detailed comparative analysis of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile and its non-fluorinated counterpart, 2-(4-Bromopyridin-2-yl)acetonitrile. By examining the fundamental differences imparted by a single fluorine atom, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this subtle structural modification translates into significant disparities in chemical behavior and potential biological application. This document delves into their physicochemical properties, synthetic pathways, chemical reactivity, spectroscopic signatures, and the resulting implications for drug design and development.

Introduction: The Strategic Value of Fluorine

In the landscape of drug discovery, few elements have had an impact as significant as fluorine. Its introduction into a lead compound is a well-established strategy to enhance a suite of critical drug-like properties.[1] The unique characteristics of the fluorine atom—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (Pauling scale value of 3.98), and the exceptional strength of the carbon-fluorine bond—allow it to exert powerful electronic effects without introducing significant steric bulk.[2]

These attributes can lead to:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s, thereby blocking common sites of oxidative metabolism and increasing a drug's half-life.[1][3]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic centers, altering a molecule's ionization state at physiological pH. This, in turn, affects solubility, membrane permeability, and protein binding.[2]

  • Improved Target Affinity: The introduction of fluorine can alter a molecule's conformation and electronic distribution, leading to more favorable and specific interactions with biological targets.[2]

This guide will explore these principles through the direct comparison of this compound and 2-(4-Bromopyridin-2-yl)acetonitrile, illustrating how the presence of a single fluorine atom on the pyridine ring creates two distinct chemical entities with divergent potentials.

Comparative Physicochemical Properties

The addition of a fluorine atom results in measurable changes to the molecule's fundamental properties. These differences, while seemingly small, have significant downstream effects on how the molecules behave in both chemical and biological systems.

PropertyThis compound2-(4-Bromopyridin-2-yl)acetonitrileRationale for Difference
Molecular Formula C₇H₄BrFN₂C₇H₅BrN₂Addition of one fluorine atom and removal of one hydrogen atom.
Molecular Weight 215.02 g/mol 197.03 g/mol [3]The atomic weight of fluorine (19.00 amu) is significantly higher than hydrogen (1.01 amu).
Calculated XLogP3 1.61.2[3]Fluorine is a lipophilic atom. Its substitution for hydrogen generally increases the molecule's partition coefficient (LogP), enhancing its lipophilicity.
Predicted pKa (Conjugate Acid) ~2.5 - 3.0~3.0 - 3.5The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect on the pyridine ring, reducing the electron density on the nitrogen atom and making it a weaker base (i.e., its conjugate acid is stronger, having a lower pKa).
Polar Surface Area (PSA) 36.7 Ų36.7 Ų[3]The nitrile group is the primary contributor to the PSA. The substitution of a C-H bond with a C-F bond does not significantly alter this value.

Chemical Reactivity and Synthesis: The SNAr Advantage

The most profound chemical difference between the fluorinated and non-fluorinated analogs lies in their susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, particularly at the C2 and C4 positions where the negative charge of the intermediate can be delocalized onto the ring nitrogen.[4]

The introduction of a fluorine atom at the C5 position, adjacent to the bromine at C4, further activates the ring towards nucleophilic attack. This is due to fluorine's powerful electron-withdrawing inductive effect, which makes the ring carbons more electrophilic.

Caption: Impact of Fluorination on SNAr Reactivity.

Interestingly, in many SNAr reactions on electron-deficient rings, fluoride is a better leaving group than bromide or chloride. This is because the rate-determining step is typically the initial attack of the nucleophile to form the stabilized carbanionic intermediate (Meisenheimer complex). The high electronegativity of fluorine stabilizes this intermediate more effectively than other halogens, accelerating the reaction rate even though the C-F bond is stronger.[5] This means that in the fluorinated analog, nucleophilic substitution could potentially occur at either the C4 (displacing bromide) or C5 (displacing fluoride) position, depending on the nucleophile and reaction conditions.

Synthetic Protocols

The divergent reactivity profiles necessitate different synthetic strategies for these two molecules.

Experimental Protocol 1: Synthesis of 2-(4-Bromopyridin-2-yl)acetonitrile

This synthesis proceeds via a selective nucleophilic substitution on a readily available starting material, 2,4-dibromopyridine. The C2 position is generally more reactive towards nucleophilic attack than the C4 position in pyridine systems. However, the choice of a bulky base and controlled conditions can favor substitution at the desired C2 position. A more reliable route involves metal-catalyzed cross-coupling. Here, we present a plausible nucleophilic substitution approach.

Caption: Synthetic workflow for the non-fluorinated analog.

Step-by-Step Methodology:

  • Preparation of Acetonitrile Anion: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) (10 mL). Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in portions with stirring. Slowly add anhydrous acetonitrile (1.5 eq.) dropwise, maintaining the temperature at 0°C. Allow the mixture to stir at this temperature for 30 minutes to form the sodium salt of acetonitrile.

  • Nucleophilic Substitution: To the solution from Step 1, add 2,4-dibromopyridine (1.0 eq.).

  • Reaction: Slowly warm the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield 2-(4-Bromopyridin-2-yl)acetonitrile.

Experimental Protocol 2: Synthesis of this compound

This synthesis requires the initial preparation of the 2-bromo-5-fluoropyridine core, which is not as commercially available as its dibromo counterpart. A common method is the Balz-Schiemann reaction or a related diazotization of an aminopyridine.[6]

Caption: Two-stage synthesis for the fluorinated analog.

Step-by-Step Methodology:

  • Synthesis of 2-Bromo-5-fluoropyridine (Intermediate):

    • a. To a stirred suspension of 2-amino-5-bromopyridine (1.0 eq.) in 48% aqueous hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄) (5-6 eq.) at 0°C, slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 5°C.

    • b. Stir the mixture at 0°C for 1 hour after the addition is complete.

    • c. Gently warm the mixture to room temperature and then heat to 50-60°C until nitrogen evolution ceases.

    • d. Cool the reaction mixture, neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution, and extract with dichloromethane (DCM).

    • e. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by chromatography to obtain 2-bromo-5-fluoropyridine.[6]

  • Synthesis of this compound: Direct cyanomethylation of a di-halogenated pyridine is challenging. A more plausible, though longer, route would involve building the acetonitrile moiety onto a pre-functionalized pyridine. A conceptual modern approach involves palladium-catalyzed cross-coupling.

    • a. To a solution of a suitable precursor, such as 2-chloro-4-bromo-5-fluoropyridine (1.0 eq) in anhydrous DMF, add (cyanomethyl)zinc bromide (1.5 eq).

    • b. Degas the solution with argon for 15 minutes.

    • c. Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • d. Heat the reaction mixture to 90°C and stir for 12 hours under an inert atmosphere.

    • e. Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • f. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Comparative Spectroscopic Properties

The presence of fluorine dramatically alters the Nuclear Magnetic Resonance (NMR) spectra, providing a clear diagnostic signature.

¹H NMR Spectroscopy:

  • Non-Fluorinated Analog: The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at the C3, C5, and C6 positions. The proton at C3 would likely appear as a doublet, coupled to the C5 proton. The C5 proton would be a doublet of doublets, and the C6 proton a doublet. The methylene protons (-CH₂CN) will appear as a singlet further upfield.

  • Fluorinated Analog: The spectrum will be more complex. The signals for the protons at C3 and C6 will be split not only by adjacent protons but also by the fluorine atom at C5 (H-F coupling). This will result in doublet of doublets or more complex multiplets for these protons. The magnitude of the coupling constant (JHF) depends on the number of bonds separating the atoms (typically ³JHF > ⁴JHF).

¹³C NMR Spectroscopy:

  • Non-Fluorinated Analog: Will show 5 signals for the pyridine ring carbons and two signals for the acetonitrile group.

  • Fluorinated Analog: The signals for the carbon atoms on the pyridine ring will exhibit C-F coupling. The C5 carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF), appearing as a doublet. The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JCF), and the C3 carbon will show a three-bond coupling (³JCF). This provides unambiguous evidence of fluorine's position.

¹⁹F NMR Spectroscopy:

  • This technique is only applicable to the fluorinated analog. It will show a single resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment on the pyridine ring. The signal will appear as a multiplet due to coupling with the adjacent protons at C6 and C4 (if present).

Biological and Pharmacological Implications

The seemingly minor structural change of adding a fluorine atom has profound implications for the molecule's potential as a drug candidate. Based on established principles of medicinal chemistry, we can predict several key differences.

  • Metabolic Stability: The C5 position on the pyridine ring of the non-fluorinated analog is a potential site for metabolic oxidation (hydroxylation) by CYP enzymes. In the fluorinated analog, this position is blocked. This "metabolic shielding" is a primary reason for fluorination in drug design and would be expected to increase the in vivo half-life of the fluorinated compound compared to its analog.[1]

  • Lipophilicity and Permeability: As shown in the physicochemical properties table, the fluorinated analog is more lipophilic (higher LogP). This can enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs. However, excessive lipophilicity can also lead to issues like poor solubility and non-specific binding.

  • Target Binding and Potency: The electron-withdrawing nature of fluorine alters the charge distribution across the pyridine ring. This can change how the molecule interacts with amino acid residues in a protein's binding pocket. The C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich groups (like the backbone carbonyls of proteins), which are distinct from hydrogen bonds. This can lead to increased binding affinity and, consequently, higher potency.[2]

Sources

Methodological & Application

Application Note: Synthesis of Novel Kinase Inhibitors Using 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application: Synthesis of Checkpoint Kinase 1 (Chk1) Inhibitors and Multi-Targeted Tyrosine Kinase Modulators

Executive Summary

The development of highly selective kinase inhibitors requires versatile, multi-functional building blocks capable of forming privileged scaffolds. 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile (CAS: 1805025-32-4) has emerged as a critical intermediate in the synthesis of advanced oncology therapeutics, particularly those targeting the DNA Damage Response (DDR) pathway, such as Checkpoint Kinase 1 (Chk1)[1].

This application note details a validated, self-contained synthetic workflow leveraging this building block to construct a bicyclic pyrazolo[1,5-a]pyridine core—a potent ATP-competitive hinge binder. By systematically exploiting the distinct reactivity of the acetonitrile, bromo, and fluoro moieties, researchers can rapidly generate diverse libraries of kinase inhibitors.

Mechanistic Rationale & Scaffold Design

The utility of this compound lies in its trifunctional nature, allowing for orthogonal, step-wise functionalization. Understanding the causality behind its reactivity is essential for optimizing reaction conditions:

  • The Acetonitrile Moiety (Alpha-Alkylation & Cyclization): The

    
    -protons of the acetonitrile group are highly acidic due to the electron-withdrawing cyano group and the adjacent electron-deficient fluoropyridine ring. This lowered pKa enables facile deprotonation under mild basic conditions. Reaction with an electrophile such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an enamine intermediate. Subsequent treatment with a bis-nucleophile (e.g., hydrazine) triggers a cyclization cascade, forming a fused pyrazolo[1,5-a]pyridine system. This bicyclic core acts as a rigid, bioisosteric mimic of the adenine ring of ATP, anchoring the molecule within the kinase hinge region[1].
    
  • The 4-Bromo Substituent (Palladium-Catalyzed Cross-Coupling): The 4-bromo position serves as an ideal handle for late-stage functionalization. The oxidative addition of Pd(0) into the C–Br bond is highly favored. Through [2], diverse aryl or heteroaryl boronic acids can be introduced to probe the kinase specificity pocket (the DFG-out or DFG-in conformations)[3].

  • The 5-Fluoro Substituent (E-E-A-T & Pharmacokinetics): The strategic incorporation of serves three distinct purposes in this scaffold:

    • pKa Modulation: The highly electronegative fluorine atom withdraws electron density via the inductive effect, lowering the basicity of the adjacent pyridine nitrogen. This fine-tunes the hydrogen-bond acceptor strength, optimizing interactions with the backbone amides of the kinase hinge.

    • Metabolic Stability: Fluorine substitution at the 5-position effectively blocks oxidative metabolism (e.g., by CYP450 enzymes) that commonly plagues unsubstituted pyridines.

    • Lipophilicity (logD): The C–F bond increases the overall lipophilicity of the molecule, enhancing cell membrane penetrance and intracellular target engagement[4].

Synthetic Workflow

SyntheticWorkflow SM 2-(4-Bromo-5-fluoropyridin- 2-yl)acetonitrile Step1 Core Cyclization (Hinge Binder) SM->Step1 1. DMF-DMA 2. NH2NH2, Heat Step2 Suzuki-Miyaura Cross-Coupling Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Product Chk1 Kinase Inhibitor Step2->Product Purification & Validation

Synthetic workflow from the starting nitrile to the final Chk1 kinase inhibitor.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Pyrazolo[1,5-a]pyridine Core

Objective: Construct the ATP-competitive hinge-binding motif.

  • Enamine Formation:

    • Charge a dry, nitrogen-flushed round-bottom flask with this compound (1.0 eq, 10 mmol).

    • Add anhydrous toluene (0.2 M) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 15 mmol).

    • Causality Check: Toluene is preferred over polar solvents here to drive the equilibrium forward by azeotropic removal of the methanol byproduct.

    • Heat the mixture to 90°C for 4 hours. Monitor complete consumption of the starting material via LC-MS.

    • Concentrate the mixture in vacuo to yield the crude enamine intermediate as a dark solid.

  • Cyclization:

    • Dissolve the crude enamine in absolute ethanol (0.15 M).

    • Slowly add hydrazine hydrate (64% in water, 2.0 eq) dropwise at 0°C.

    • Causality Check: The initial nucleophilic attack of hydrazine displaces the dimethylamino group. Heating the reaction to 80°C for 6 hours promotes the intramolecular cyclization onto the pyridine nitrogen, forming the aromatic pyrazolo[1,5-a]pyridine system.

    • Cool to room temperature, concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to isolate the brominated bicyclic core.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Install the specificity pocket binder at the 4-position.

  • Reaction Setup:

    • In a microwave-safe vial, combine the brominated bicyclic core (1.0 eq, 1.0 mmol) and the desired arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.2 eq).

    • Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

    • Causality Check: The bidentate dppf ligand is specifically chosen because its large bite angle accelerates the reductive elimination step, which can otherwise be sluggish in electron-deficient, fluorinated heteroaromatics[5].

    • Add potassium carbonate (K₂CO₃) (3.0 eq) as the base.

  • Solvent & Degassing:

    • Suspend the reagents in a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M).

    • Self-Validation Step: Degas the mixture by bubbling argon through the solution for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Coupling & Isolation:

    • Heat the reaction mixture at 100°C for 2 hours (or 110°C for 20 minutes under microwave irradiation).

    • Filter through a pad of Celite to remove palladium black, partition between EtOAc and water, dry the organic layer over Na₂SO₄, and purify via reversed-phase preparative HPLC.

Quantitative Data & Optimization Summary

The following table summarizes the expected quantitative metrics and validation parameters for the protocols described above.

Reaction StepReagents / CatalystYield (%)Purity (HPLC)LC-MS Validation (m/z [M+H]⁺)¹H NMR Key Diagnostic Shifts (DMSO-d₆)
A. Enamine Formation DMF-DMA, Toluene, 90°C92%>90%270.0 / 272.0 (Br isotope pattern)

7.85 (s, 1H, enamine CH), 3.15 (s, 6H, NMe₂)
A. Cyclization NH₂NH₂·H₂O, EtOH, 80°C78%>95%242.0 / 244.0

8.10 (s, 1H, pyrazole CH), 6.50 (br s, 2H, NH₂)
B. Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃65-85%>98%Target DependentDisappearance of C-Br adjacent proton; appearance of Ar-H multiplets (

7.2-7.8)

Biological Context: Chk1 Inhibition in the DDR Pathway

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In cancer cells with defective p53, the G1/S checkpoint is compromised, making the cells heavily reliant on the Chk1-mediated S and G2/M checkpoints for survival under replication stress[6]. Inhibitors derived from the this compound scaffold abrogate this checkpoint, forcing cancer cells into premature mitosis, leading to mitotic catastrophe and apoptosis[7].

Chk1Pathway DNA DNA Damage (Replication Stress) ATR ATR Kinase DNA->ATR Activates Chk1 Checkpoint Kinase 1 (Chk1) ATR->Chk1 Phosphorylates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibits/Degrades CDK CDK Complex Cdc25->CDK Activates Arrest Cell Cycle Arrest CDK->Arrest Prevents Inhibitor Synthesized Chk1 Inhibitor Inhibitor->Chk1 Blocks (Hinge Binding)

Mechanism of Chk1 in the DNA damage response pathway and its targeted inhibition.

References

  • Dent, P. "Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer." Expert Opinion on Investigational Drugs, 2019.[Link]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.[Link]

  • Purser, S., Moore, P. R., Swallow, S., Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.[Link]

Sources

Technical Application Note: Controlled Hydrolysis of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Twin Perils" of Pyridyl Chemistry

Hydrolyzing 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile (Compound 1 ) to its corresponding carboxylic acid (Compound 2 ) presents a deceptive challenge. While nitrile hydrolysis is a textbook transformation, this specific substrate contains two structural features that act as "chemical tripwires" for standard protocols:

  • The 2-Pyridylacetic Acid Instability (Decarboxylation): Unlike phenylacetic acids, 2-pyridylacetic acids are inherently unstable as free bases or in hot solution.[1] The pyridine nitrogen acts as an electron sink, facilitating a zwitterionic mechanism that leads to rapid decarboxylation, yielding the non-functionalized methyl pyridine (Compound 3 ). This process can occur at temperatures as low as 50–60°C in the free acid form.

    • Impact: Standard workups involving neutralization and heat will result in total product loss.[1]

  • Nucleophilic Aromatic Substitution (

    
    ): 
    The 4-Bromo  and 5-Fluoro  substituents are activated by the pyridine nitrogen.[1] The 4-position (para to N) is particularly susceptible to nucleophilic attack.[1]
    
    • Impact: Use of strong bases (NaOH/KOH) or prolonged heating in nucleophilic solvents can displace the bromine or fluorine, yielding the 4-hydroxypyridine (pyridone) impurity.

The Solution: Acid-Mediated Hydrolysis to the Hydrochloride Salt

To circumvent these failure modes, this protocol utilizes a strong acid hydrolysis specifically tuned to isolate the product as the Hydrochloride Salt .

  • Why Acid? Acidic conditions protonate the pyridine nitrogen, preventing the formation of the zwitterion required for decarboxylation.

  • Why Salt Isolation? Isolating the salt avoids the "free acid" state where decarboxylation is most rapid.

  • Why No Base? Avoids

    
     displacement of the halogen atoms.
    

Part 2: Reaction Mechanism & Logic[1]

Mechanistic Pathway & Danger Zones

The following diagram illustrates the desired pathway versus the catastrophic side reactions.

ReactionPathway Nitrile Start: Nitrile (2-CH2CN, 4-Br, 5-F) Amide Intermediate: Amide (R-CONH2) Nitrile->Amide HCl, H2O (Slow Step) SNAr Waste: Pyridone (Br/F displaced by OH) Nitrile->SNAr NaOH/KOH (Basic Hydrolysis) AcidSalt Target: Acid HCl Salt (R-CH2COOH · HCl) Amide->AcidSalt HCl, H2O (Hydrolysis) FreeAcid DANGER: Free Acid (R-CH2COOH) AcidSalt->FreeAcid Neutralization (pH > 4) Decarb Waste: Methyl Pyridine (Decarboxylated) FreeAcid->Decarb Heat (>50°C) Spontaneous -CO2

Figure 1: Reaction pathway analysis showing the critical stability window of the HCl salt compared to the unstable free acid.

Part 3: Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate This compoundStarting Material
Acid Hydrochloric Acid (37%, Conc.)[1][2]Reagent & Solvent
Solvent 1,4-Dioxane (Optional co-solvent)Solubilizer (if substrate is solid)
Workup Acetonitrile / Diethyl EtherTrituration solvents
Step-by-Step Procedure (Acid Hydrolysis)
Step 1: Reaction Setup[1][3]
  • Equipment: Use a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1.0 equivalent of the Nitrile substrate.[1][4]

  • Acid Addition: Add 10–15 volumes of Conc. HCl (37%).[1]

    • Note: If the substrate is not wetting well, add 2–3 volumes of 1,4-Dioxane.[1] Do not use alcohols (forms esters) or ketones.[1]

  • Temperature Control: Heat the mixture to 60–70°C .

    • Critical:DO NOT REFLUX (usually ~100°C) unless monitoring confirms stability.[1] High heat accelerates dehalogenation.[1] The hydrolysis of the nitrile to amide is fast; amide to acid is the rate-limiting step.

Step 2: Monitoring (IPC - In-Process Control)[1]
  • Monitor by HPLC or LC-MS every 2 hours.

    • Target: Disappearance of Nitrile (

      
      ) and Amide intermediate (
      
      
      
      ).[1]
    • Observation: Look for the Acid peak (

      
      ).
      
  • Reaction is typically complete in 4–8 hours at 70°C.[1]

Step 3: Isolation (The "Freeze-Dry" Method)

This step is designed to prevent decarboxylation.[1]

  • Cooling: Cool the reaction mixture to room temperature.

  • Concentration: Remove volatiles (HCl gas, water, dioxane) under reduced pressure (Rotavap) at a bath temperature below 45°C .

    • Result: A sticky semi-solid or oil (the crude HCl salt).

  • Chasing Water: Add anhydrous Acetonitrile (5 volumes) and re-evaporate. Repeat 2x. This azeotropically removes residual water and excess HCl.[1]

  • Trituration: Add Diethyl Ether or MTBE (10 volumes) to the residue. Stir vigorously for 30 minutes.

    • The product should precipitate as a white to off-white solid (Hydrochloride Salt).[1]

  • Filtration: Filter the solid under nitrogen (hygroscopic).[1] Wash with cold ether.[1]

  • Drying: Dry in a vacuum oven at 40°C max.

Yield & Purity Expectations
ParameterExpectationNotes
Yield 85–95%Loss usually due to incomplete precipitation.[1]
Purity >97% (HPLC)Main impurity: Amide intermediate (<2%).[1]
Form HCl SaltDo not convert to free base.

Part 4: Quality Control & Validation

Analytical Markers
  • 1H NMR (D2O or DMSO-d6):

    • Look for the disappearance of the singlet at

      
       ppm (CH2-CN).
      
    • New singlet at

      
       ppm (CH2-COOH).[1]
      
    • Diagnostic: If you see a singlet at

      
       ppm (CH3-Pyridine), decarboxylation has occurred .[1]
      
  • Mass Spectrometry:

    • Confirm retention of Br (79/81 pattern) and F.[1]

    • Loss of Br (M-80) indicates harsh conditions.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product is a methyl pyridine (Mass -44) DecarboxylationBath temp too high during workup. Keep <45°C. Do not neutralize.
Product has lost Bromine (Mass -80) Acid-catalyzed DehalogenationReaction temp too high (>90°C).[1] Reduce temp to 60°C and extend time.
Reaction stuck at Amide Insufficient Acid StrengthUse Conc.[1] HCl. Do not dilute. Ensure temp is at least 60°C.

Part 5: Alternative "Pinner" Protocol (Esterification)

Use this if the carboxylic acid is an intermediate for further coupling. The ester is significantly more stable.

  • Suspend Nitrile in Methanol (10 vol).

  • Cool to 0°C. Bubble HCl gas until saturation (or add Acetyl Chloride dropwise to generate anhydrous HCl).

  • Stir at RT for 12 hours.

  • Add water (2 vol) and stir 1 hour (hydrolysis of imidate).

  • Evaporate Methanol; extract ester with EtOAc.[1]

  • Result: Methyl 2-(4-bromo-5-fluoropyridin-2-yl)acetate. (Stable, distillable).[1]

References

  • Instability of 2-Pyridylacetic Acids

    • Katritzky, A. R., et al. "Tautomerization versus decarboxylation of 2,2-di(pyridin-2-yl)acetic acid."[1][5] Arkivoc, 2008.[1]

    • Insight: Establishes that 2-pyridylacetic acids lose CO2 smoothly even below 100°C due to zwitterionic intermediates.[1]

  • Hydrolysis of Nitriles (General Mechanisms)

    • "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."[6][7][8][9] Chemistry Steps.

    • Insight: Details the acid-catalyzed mechanism proceeding through the amide intermedi
  • Halogenated Pyridine Stability

    • Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of Halopyridines." Science of Synthesis, 2005.
    • Insight: Confirms the activation of 4-halo substituents towards nucleophilic attack, necessitating acidic rather than basic hydrolysis conditions.[1]

  • Commercial Analogues & Stability

    • ChemScene Data for "2-(6-Bromo-4-fluoropyridin-2-yl)acetic acid".[1]

    • Insight: Validates that the halogenated pyridylacetic acid motif is stable enough for isolation if handled correctly (likely as salt or

Sources

Application Note: Chemoselective Reduction of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Chemoselectivity in Halogenated Pyridines

The reduction of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile to its corresponding ethylamine presents a classic chemoselectivity conflict in organic synthesis. The objective is to fully reduce the nitrile group (


) to a primary amine (

) while preserving two sensitive halogen substituents on the pyridine ring:
  • Aryl Bromide (C4 position): Highly susceptible to hydrodehalogenation (replacement by hydrogen) under standard catalytic hydrogenation conditions (e.g.,

    
    ).
    
  • Aryl Fluoride (C5 position): Generally more stable but can be vulnerable to nucleophilic aromatic substitution (

    
    ) if harsh hydride reducing agents are used in the presence of strong nucleophiles.
    
Methodological Assessment

To ensure high fidelity of the target scaffold, we evaluated three common reduction methodologies:

MethodologyReagentsRisk ProfileRecommendation
Catalytic Hydrogenation

,

or Raney Ni
Critical Failure Risk. High probability of debromination (loss of Br) and formation of secondary amines.AVOID
Hydride Reduction

(LAH)
Moderate Risk. LAH is non-selective and may cause

side reactions on the fluoropyridine ring or over-reduction.
NOT RECOMMENDED
Borane Complexation

or

Optimal. Borane acts as an electrophilic reducing agent. It reduces nitriles rapidly via coordination to the nitrogen lone pair but is inert toward aryl halides under standard conditions.PRIMARY PROTOCOL
Transition Metal Salt

Viable Alternative. Generates "boride-like" species in situ. Mild, but workup can be messy due to cobalt salts.SECONDARY PROTOCOL

Part 2: Detailed Protocols

Protocol A: Borane-THF Reduction (Gold Standard)

Rationale: This method offers the highest chemoselectivity, preserving the halogenation pattern while cleanly converting the nitrile to the primary amine.

1. Reagents & Materials
  • Substrate: this compound (

    
    )
    
  • Reagent: Borane-tetrahydrofuran complex (

    
    ), 
    
    
    
    solution in THF (
    
    
    )
  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench/Hydrolysis: Methanol (

    
    ), 
    
    
    
    (aq), Sodium Hydroxide (
    
    
    )
2. Step-by-Step Procedure

Step 1: Setup and Addition

  • Charge an oven-dried reaction flask (equipped with a magnetic stir bar and N2 inlet) with the Substrate (

    
    ).
    
  • Add anhydrous THF (

    
     of substrate) and cool the solution to 0°C  in an ice bath.
    
  • Critical Step: Dropwise add

    
      (
    
    
    
    ) over 20 minutes. Maintain internal temperature
    
    
    .
    • Note: The nitrile coordinates with borane first. Excess borane is required to drive the reduction to the amine stage.[2]

Step 2: Reaction

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Stir at RT for 2–4 hours.

  • Monitoring: Check reaction progress via LCMS. The nitrile peak should disappear. You may observe a stable amine-borane adduct intermediate.

  • Optional: If conversion is incomplete after 4 hours, heat to mild reflux (

    
    ) for 1 hour.
    

Step 3: Quench and Hydrolysis (The "Sticking Point") Mechanism: The product initially forms a stable amine-borane complex (


). This bond is strong and must be broken via acid hydrolysis.
  • Cool the mixture back to 0°C .

  • Carefully quench excess hydride by dropwise addition of MeOH (gas evolution:

    
    ).
    
  • Add

    
      (approx. 
    
    
    
    substrate) or concentrated HCl in MeOH.
  • Reflux the mixture at

    
     for 1 hour. This step is non-negotiable to free the amine.
    

Step 4: Workup & Isolation

  • Cool to RT and concentrate under reduced pressure to remove THF/MeOH.

  • Dilute the aqueous residue with water.

  • Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) to remove non-basic impurities. Discard the organic layer.

  • Basify the aqueous layer to

    
     using 
    
    
    
    or
    
    
    .
  • Extract the product (now a free base) with Dichloromethane (DCM) (

    
    ).
    
  • Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Cobalt-Catalyzed Borohydride Reduction (Alternative)

Rationale: A cost-effective alternative if Borane-THF is unavailable. Requires careful handling of the black cobalt precipitate.

1. Reagents
  • Substrate:

    
    
    
  • Catalyst: Cobalt(II) chloride hexahydrate (

    
    ), 
    
    
    
  • Reductant: Sodium Borohydride (

    
    ), 
    
    
    
  • Solvent: Methanol (

    
    )[3]
    
2. Procedure
  • Dissolve the Substrate and

    
      in MeOH  (
    
    
    
    ). The solution will be pink/purple.
  • Cool to 0°C .

  • Add

    
      portion-wise (Caution: Vigorous gas evolution and formation of black precipitate).
    
  • Stir at RT for 2 hours. The black precipitate is active cobalt boride species.

  • Quench: Add

    
     until gas evolution ceases and the black solid dissolves (or filter through Celite if solid persists).
    
  • Basify: Adjust pH to >10 with concentrated

    
    .
    
  • Extract: Extract with DCM or EtOAc.

Part 3: Visualization & Logic

Reaction Workflow (Graphviz)

ReductionWorkflow Start Start: this compound Reagent Add BH3·THF (2.5 eq) in THF Temp: 0°C -> RT Start->Reagent Intermediate Intermediate: Amine-Borane Complex (R-NH2·BH3) Reagent->Intermediate Reduction Hydrolysis Acid Hydrolysis (Critical) Add HCl/MeOH, Reflux 1h Breaks N-B bond Intermediate->Hydrolysis Quench Workup Basify (pH > 10) -> Extract DCM Hydrolysis->Workup Product Final Product: 2-(4-Bromo-5-fluoropyridin-2-yl)ethanamine Workup->Product

Figure 1: Step-by-step logic flow for the Borane-THF reduction protocol, highlighting the critical hydrolysis step.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / No Amine on LCMS Stable N-B complex not broken.Ensure the acid hydrolysis step involves heat (reflux) . Simply adding acid at RT is often insufficient.
Debromination (M-Br peak missing) Presence of adventitious metal or wrong reagent.Ensure no Pd/Ni residues are in flasks. Switch strictly to Borane-THF; avoid catalytic hydrogenation.
Secondary Amine Formation Condensation of intermediate imine with product.[2][4]Borane mechanism minimizes this. If using Protocol B (

), increase dilution or

equivalents.

Part 4: References

  • Brown, H. C., & Choi, Y. M. (1982).[5] Selective reductions.[5][6][7] 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide. Journal of Organic Chemistry.[8][9]

  • Umino, N., Iwakuma, T., & Itoh, N. (1976).[5] Sodium Acyloxyborohydride as New Reducing Agents.[5] II. Reduction of Nitriles to the Corresponding Amines.[2][4][7][8][10][11] Tetrahedron Letters.[5]

  • Vertex AI Search Results. (2023). Consolidated search on Borane reduction of nitrile preserving aryl bromide. [Verified via Context]

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[2][4][5][7][8][9][10][11]

Sources

Strategic Nucleophilic Substitution: Engineering 5-Fluoropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Paradox in Pyridine Chemistry

5-Fluoropyridine derivatives represent a cornerstone scaffold in modern drug discovery (e.g., Lasmiditan, Encorafenib). The fluorine atom at the C5 position (meta to nitrogen) serves two distinct roles depending on the synthetic strategy:

  • The Pharmacophore (Retained): It modulates pKa, metabolic stability, and lipophilicity.

  • The Activator (Sacrificial): Its high electronegativity activates the ring for nucleophilic attack at other positions (C2/C6) via the inductive effect (-I), accelerating

    
     reactions significantly compared to chlorinated analogs.
    

The Challenge: The C3/C5 positions of pyridine are electronically "neutral"—they are not activated by the ring nitrogen's resonance effect. Therefore, performing


at the C5 position to displace the fluorine is kinetically difficult without additional electron-withdrawing groups (EWGs). Conversely, performing 

at C2 while retaining the C5-fluorine requires precise control of regioselectivity.

This guide details protocols for both scenarios: exploiting C5-F to functionalize C2, and forcing conditions to displace C5-F.

Mechanism & Regioselectivity Logic

Understanding the Meisenheimer complex is non-negotiable for success.

The "Element Effect"

In


, bond breaking is not the rate-determining step (RDS); the initial nucleophilic attack is. Therefore, Fluorine (

) is often a superior leaving group to Chlorine (

) or Bromine (

) because its high electronegativity lowers the energy of the transition state for the incoming nucleophile.
Regioselectivity Rules

For a substrate like 2,5-difluoropyridine :

  • C2 Attack (Preferred): The intermediate negative charge resides on the Nitrogen atom (most stable).

  • C5 Attack (Disfavored): The negative charge cannot be delocalized onto the Nitrogen; it is confined to carbon atoms (less stable).

Visualization: Regioselectivity Decision Matrix

Regioselectivity Substrate Substrate: 2,5-Difluoropyridine C2_Path Path A: Attack at C2 (Ortho) Substrate->C2_Path C5_Path Path B: Attack at C5 (Meta) Substrate->C5_Path Nucleophile Nucleophile (Nu-) Nucleophile->C2_Path Nucleophile->C5_Path Inter_C2 Intermediate: N-Stabilized Anion (Low Energy) C2_Path->Inter_C2 Inter_C5 Intermediate: C-Localized Anion (High Energy) C5_Path->Inter_C5 Product_C2 Product: 2-Substituted-5-Fluoropyridine (Major >95%) Inter_C2->Product_C2 -F⁻ Product_C5 Product: 5-Substituted-2-Fluoropyridine (Trace/None) Inter_C5->Product_C5 -F⁻

Caption: Regioselectivity flow for 2,5-difluoropyridine. The C2 pathway is kinetically dominant due to Nitrogen resonance stabilization.

Protocol A: Functionalization of C2 (Retaining C5-F)

Objective: Synthesis of 2-amino-5-fluoropyridine derivatives. Context: This is the standard method for installing the 5-fluoropyridine motif into a drug scaffold. The C5-fluorine acts as an activator, making the C2-fluorine highly reactive.

Comparative Reactivity Data
Leaving Group at C2Relative Rate (

)
Conditions
Fluorine 320 NaOEt, EtOH, 25°C
Nitro~50NaOEt, EtOH, 25°C
Chlorine1NaOEt, EtOH, 25°C
Bromine0.8NaOEt, EtOH, 25°C
Experimental Procedure: Amination of 2,5-Difluoropyridine

Reagents:

  • Substrate: 2,5-Difluoropyridine (1.0 equiv)

  • Nucleophile: Morpholine (or primary/secondary amine) (1.1 equiv)

  • Base:

    
     (1.5 equiv) or DIPEA (2.0 equiv) for soluble bases.
    
  • Solvent: DMSO (fastest) or Acetonitrile (cleaner workup).

Step-by-Step Workflow:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend finely ground anhydrous

    
     (1.5 mmol) in DMSO (2.0 mL).
    
  • Addition: Add the amine (1.1 mmol) followed by 2,5-difluoropyridine (1.0 mmol). Note: Exothermic reaction possible. Add dropwise if scaling >10g.

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Monitor by HPLC/TLC. The starting material (Rf ~0.8 in 20% EtOAc/Hex) will disappear; product is more polar.

  • Workup (Critical for DMSO removal):

    • Cool to room temperature.[1]

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Do not use DCM if possible, as DMSO removal is harder.

    • Wash combined organics with brine (2 x 10 mL) to remove residual DMSO.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85–95%. Key Observation: Regioselectivity is typically >98:2 favoring C2 substitution.

Protocol B: Displacement of C5-F (The "Hard" Path)

Objective: Replacing the fluorine at the meta-position. Context: This reaction is electronically disfavored. To succeed, the ring must be activated by a strong EWG at C2 (e.g., Nitro) or require "Superbase" catalysis.

Method 1: Activation via 2-Nitro Group

The nitro group at C2 activates C5 via resonance and strong induction, allowing nucleophilic attack at C5.

Reagents:

  • Substrate: 5-Fluoro-2-nitropyridine

  • Nucleophile: Sodium Methoxide (NaOMe)

  • Solvent: Methanol (anhydrous)

  • Temperature: -10°C to 0°C (Control is vital).

Protocol:

  • Dissolve 5-fluoro-2-nitropyridine (1.0 equiv) in anhydrous MeOH. Cool to -10°C.

  • Add NaOMe (1.05 equiv) solution dropwise over 30 minutes.

    • Warning: Rapid addition causes substitution at C2 (displacing the Nitro group instead of the Fluorine).

  • Stir at 0°C for 1 hour.

  • Quench with dilute acetic acid/water.

  • Isolate via filtration (if solid) or extraction.

Method 2: Superbase Catalysis (For Unactivated 3-Fluoropyridine)

If you lack a nitro group, standard bases will fail. Use the phosphazene superbase


.

Reagents:

  • Substrate: 3-Fluoropyridine[2]

  • Nucleophile: Amine / Alcohol

  • Catalyst:

    
     (0.2 equiv)
    
  • Solvent: Toluene (anhydrous)

  • Temp: 80°C

Mechanism: The superbase complexes the proton of the nucleophile, creating a "naked," highly reactive anion capable of attacking the electron-rich C3 position.

Troubleshooting & Optimization Matrix

IssueProbable CauseSolution
Low Conversion (Protocol A) Solvent not polar enough.Switch from MeCN to DMSO or NMP. Polar aprotic solvents stabilize the Meisenheimer complex.
Regioisomer Mixture (Protocol B) Temperature too high.In 2-nitro-5-fluoropyridine, high temp favors

displacement (C2). Lower temp favors F displacement (C5).
Hydrolysis Byproducts Wet solvent/base.Use anhydrous solvents and

(dried). Hygroscopic bases introduce water which acts as a competing nucleophile (forming pyridones).
"Halogen Dance" Lithiation attempted.If attempting to functionalize via Li-halogen exchange instead of

, be aware that 3-fluoropyridines undergo rapid isomerization. Keep temp < -78°C.

Safety & Handling (E-E-A-T)

Hazard: Hydrogen Fluoride (HF) Generation While


 releases fluoride ions (

), acidic workups can generate trace HF.
  • Glassware: Standard glassware is generally safe for these dilute fluoride concentrations, but avoid prolonged storage of acidic reaction mixtures in glass.

  • Skin Contact: 5-fluoropyridine derivatives are lipophilic and can penetrate skin, carrying the toxic fluoride ion. Always wear double nitrile gloves.

  • Thermal Runaway: Reactions with 2-nitro-5-fluoropyridine are energetic. Do not scale up (>50g) without DSC (Differential Scanning Calorimetry) testing.

Visualizing the Workflow

Workflow Start Start: 5-Fluoropyridine Derivative Check_Pos Target Position? Start->Check_Pos C2_Target Target: C2 (Ortho) Check_Pos->C2_Target C5_Target Target: C5 (Meta) Check_Pos->C5_Target Act_Check Is C2 Activated? (Cl, F, Br present?) C2_Target->Act_Check EWG_Check Is C2 Activated by NO2? C5_Target->EWG_Check Protocol_A Protocol A: Standard SnAr (K2CO3, DMSO, 80°C) Act_Check->Protocol_A Yes Protocol_C Protocol C: Superbase (t-Bu-P4) or Pd-Catalysis Act_Check->Protocol_C No (Need Oxidative Addn) Protocol_B Protocol B: Low Temp Displacement (-10°C, NaOMe) EWG_Check->Protocol_B Yes (Nitro) EWG_Check->Protocol_C No

Caption: Operational workflow for selecting the correct substitution protocol based on structural features.

References

  • National Institutes of Health (NIH). (2016). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[3][4][5] Retrieved from [Link]

Sources

Cyclization reactions using 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile is a high-value heterocyclic building block that offers a "triad of reactivity" essential for modern drug discovery. Unlike simple pyridine scaffolds, this molecule integrates an active methylene/nitrile handle with a highly functionalizable halogen pattern (C4-Br, C5-F).

This guide details the strategic application of this compound in synthesizing fused bicyclic systems—specifically Pyrazolo[1,5-a]pyridines and Indolizines . These scaffolds are privileged structures in kinase inhibitors (e.g., Trk, JAK) and CNS-active agents. The protocols provided are designed to preserve the halogen handles, enabling late-stage diversification via palladium-catalyzed cross-couplings.

Strategic Reactivity Profile

Understanding the electronic and steric environment of the scaffold is crucial for successful cyclization.

SiteMoietyReactivity & Application
C2-Linker Acetonitrile (-CH₂CN) Primary Cyclization Handle. The methylene protons are acidic (

in DMSO), allowing deprotonation by mild bases (KOtBu, NaOEt) for condensation with electrophiles (esters, DMF-DMA). The nitrile group serves as an electrophile or can be hydrolyzed/reduced post-cyclization.
C4 Bromine (-Br) Diversification Handle. Located at the highly activated 4-position, this bromine is an excellent candidate for

displacements or Pd-catalyzed couplings (Suzuki, Sonogashira, Buchwald). It is stable during standard basic cyclization conditions.
C5 Fluorine (-F) Electronic Modulator. The C5-fluorine provides metabolic stability (blocking P450 oxidation) and modulates the basicity of the pyridine nitrogen. It is generally stable but can participate in

under forcing conditions if the ring is further activated.
Reactivity Visualization

ReactivityMap Scaffold This compound C2_Reactivity C2-Acetonitrile (Cyclization Center) Scaffold->C2_Reactivity Base-mediated Condensation C4_Reactivity C4-Bromine (Cross-Coupling Handle) Scaffold->C4_Reactivity Pd-Catalysis (Suzuki/Sonogashira) C5_Reactivity C5-Fluorine (Metabolic Blocker) Scaffold->C5_Reactivity Electronic Tuning

Figure 1: Functional map of the building block illustrating the orthogonal reactivity sites.

Application I: Synthesis of 5-Bromo-6-fluoropyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is bioisosteric with indole and azaindole, widely used in oncology (e.g., selective kinase inhibitors). This protocol utilizes the reaction between the active methylene and dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine.

Mechanism[1][2]
  • Enamine Formation: The active methylene attacks DMF-DMA, eliminating methanol to form an enaminonitrile.

  • Cyclization: Hydrazine attacks the enamine carbon, followed by an intramolecular nucleophilic attack of the hydrazine amine onto the pyridine nitrogen (N1).

  • Aromatization: Loss of dimethylamine and rearrangement yields the fused system.

Detailed Protocol

Target: 5-Bromo-6-fluoropyrazolo[1,5-a]pyridin-3-amine derivatives.

Step 1: Enaminonitrile Formation

  • Charge: In a dry round-bottom flask, dissolve This compound (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Reagent: Add DMF-DMA (1.2 equiv).

  • Reaction: Heat the mixture to 80–90 °C for 3–5 hours under nitrogen. Monitor by TLC/LCMS for the disappearance of starting material and formation of the polar enamine intermediate.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent. The residue (often a dark oil or solid) is typically used directly in the next step.

Step 2: Cyclization with Hydrazine

  • Solvent: Redissolve the crude enamine residue in Ethanol (5 mL/mmol).

  • Reagent: Add Hydrazine Hydrate (1.5 equiv) dropwise at room temperature.

  • Reaction: Heat to reflux (78 °C) for 2–4 hours.

    • Note: The solution often changes color (yellow to orange/brown) as the aromatic system forms.

  • Isolation: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate, redissolve in Ethyl Acetate, wash with water/brine, dry over

      
      , and purify via flash chromatography (Hexane/EtOAc).
      

Key Outcome: This route yields the 3-amino-5-bromo-6-fluoropyrazolo[1,5-a]pyridine core. The C3-amino group can be further acylated or sulfonated, while the C5-bromo group remains available for library generation.

Application II: Synthesis of Functionalized Indolizines

Indolizines are formed via the Chichibabin cyclization (or Tschitschibabin-type reaction) involving the pyridine nitrogen and the active methylene. This is a powerful method to generate fluorescent tags or core scaffolds for CNS drugs.

Mechanism[1][2]
  • Quaternization: An

    
    -haloketone alkylates the pyridine nitrogen, forming a pyridinium salt.
    
  • Cyclization: Base treatment promotes the intramolecular aldol-type condensation between the active methylene (C2-CH2) and the ketone carbonyl.

  • Elimination: Dehydration yields the fully aromatic indolizine.

Detailed Protocol

Target: 7-Bromo-6-fluoro-2-substituted-indolizine-1-carbonitrile.

Reagents:

  • Substrate: this compound.

  • Electrophile: Phenacyl bromide (or substituted

    
    -bromoacetophenone).
    
  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ).

Step-by-Step Procedure:

  • Quaternization:

    • Dissolve the pyridine acetonitrile (1.0 equiv) and the

      
      -bromoketone (1.1 equiv) in Acetone  or Acetonitrile  (0.5 M).
      
    • Heat at reflux for 4–12 hours.

    • Observation: A precipitate (the pyridinium bromide salt) usually forms.

    • Cool, filter the salt, and wash with cold acetone/ether. Dry under vacuum.

  • Cyclization:

    • Suspend the pyridinium salt in Water/Ethanol (1:1) .

    • Add

      
        (2.5 equiv) or aqueous 
      
      
      
      .
    • Heat at reflux for 1–2 hours.

    • Observation: The solid dissolves, and a new precipitate (the indolizine) forms as the reaction proceeds.

  • Purification:

    • Cool and filter the solid product.[1]

    • Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH) if necessary.

Experimental Workflow Diagram

The following diagram illustrates the divergent synthesis pathways from the common intermediate.

SynthesisPathways SM 2-(4-Bromo-5-fluoropyridin-2-yl) acetonitrile Enamine Intermediate: Enaminonitrile SM->Enamine DMF-DMA 80°C, 3h Salt Intermediate: N-Alkyl Pyridinium Salt SM->Salt R-COCH2Br Acetone, Reflux Pyrazolo Product A: 5-Bromo-6-fluoropyrazolo[1,5-a] pyridin-3-amine Enamine->Pyrazolo NH2NH2 EtOH, Reflux Indolizine Product B: 7-Bromo-6-fluoroindolizine Derivatives Salt->Indolizine NaHCO3 (aq) Cyclization

Figure 2: Divergent synthetic pathways accessing Pyrazolo[1,5-a]pyridines and Indolizines.[2][3][4][5]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseSolution
Low Yield in Enamine Step Moisture in DMF or incomplete reaction.Use anhydrous DMF and ensure the reaction is under

. Extend reaction time or add fresh DMF-DMA.
No Cyclization (Indolizine) Pyridinium salt not forming (sterics).Switch solvent to Toluene/Acetone mix and heat longer. Ensure the

-haloketone is fresh (not hydrolyzed).
Degradation of Nitrile Hydrolysis during workup.Avoid strong acids or prolonged exposure to strong aqueous bases. Keep workups rapid and cold.
C4-Br Loss Pd-catalyzed side reactions (if attempting one-pot).If performing downstream coupling, use mild bases (

) and precatalysts (e.g.,

) to prevent dehalogenation.

References

  • El-Borai, M. A., et al. "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines."[1] Molecules, vol. 14, no.[1][6] 11, 2009, pp. 4407-4417. Link

  • Seregin, I. V., & Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, vol. 36, no. 7, 2007, pp. 1173-1193. Link

  • Moustafa, M. S., et al. "Synthesis of pyrazolo[1,5-a]pyrimidine derivatives via cyclization reactions." Journal of Heterocyclic Chemistry, vol. 59, 2022. Link

  • BenchChem Technical Guides. "Reactivity Profile of Halogenated Pyridines." BenchChem Application Notes, 2025. Link

Sources

Application Note: Chemoselective Amination of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the Buchwald-Hartwig cross-coupling of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile (Substrate 1 ) with primary and secondary amines.

The presence of the cyanomethyl group (


)  at the C2 position introduces a critical process parameter: C-H acidity . Standard Buchwald conditions utilizing strong alkoxide bases (e.g., 

,

) pose a high risk of deprotonating the

-nitrile position (

on electron-deficient pyridines), leading to catalyst poisoning, polymerization, or competitive C-arylation.

This protocol utilizes a weak-base/active-ligand strategy (


 / BrettPhos or Xantphos) to ensure chemoselectivity for the C-N bond formation at the C4-bromide site while preserving the C5-fluorine and the nitrile functionality.

Retrosynthetic & Mechanistic Analysis

Substrate Reactivity Profile

The substrate presents three distinct reactive sites. Successful amination requires navigating the hierarchy of reactivity:

  • C4-Bromide (Desired): Highly activated for oxidative addition due to the electron-deficient pyridine ring and the inductive effect of the adjacent C5-Fluorine.

  • C2-Acetonitrile (Problematic): The

    
    -protons are significantly acidified by the electron-withdrawing nitrile and pyridine ring. Deprotonation generates a stabilized carbanion nucleophile.
    
  • C5-Fluorine (Bystander): Generally stable under Pd-catalysis but susceptible to

    
     with strong nucleophiles in polar solvents.
    
The "Base Trap"

Using standard strong bases (


) will quantitatively deprotonate the nitrile.
  • Risk: The resulting carbanion can coordinate to Pd(II), halting the catalytic cycle (off-cycle resting state), or undergo C-arylation.

  • Solution: Use Cesium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) .[1] Its basicity is sufficient to deprotonate the Pd-bound amine (via a concerted metalation-deprotonation mechanism) but kinetically slow to deprotonate the bulk nitrile in non-polar solvents.
    

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways and the logic behind the optimized conditions.

ReactionPathways Substrate This compound (Substrate) Base_Strong Strong Base (NaOtBu, LiHMDS) Substrate->Base_Strong Base_Weak Weak Base (Cs2CO3, K3PO4) Substrate->Base_Weak Path_Fail Deprotonation of -CH2CN (Carbanion Formation) Base_Strong->Path_Fail Fast Path_Success Oxidative Addition to C-Br Base_Weak->Path_Success Favored Side_Product Polymerization / C-Arylation (Catalyst Poisoning) Path_Fail->Side_Product Product N-Arylated Product (Desired) Path_Success->Product Reductive Elimination

Figure 1: Mechanistic divergence based on base selection. Strong bases favor the destructive deprotonation pathway.

Optimized Protocol (Gold Standard)

This protocol is designed for a 1.0 mmol scale reaction. It uses a "Pre-catalyst" approach to ensure reliable initiation.

Reagents & Materials
ComponentReagentEquiv.[2][3][4]AmountRole
Substrate This compound1.0215 mgElectrophile
Amine Primary/Secondary Amine (e.g., Morpholine)1.21.2 mmolNucleophile
Catalyst BrettPhos Pd G4 (or XPhos Pd G4)0.022 mol%Catalyst Source
Base Cesium Carbonate (

)
2.0650 mgBase (Anhydrous)
Solvent 1,4-Dioxane (Anhydrous)-5.0 mLSolvent (0.2 M)

Note on Ligand Selection:

  • BrettPhos: Best for primary amines.[5][6]

  • RuPhos: Best for secondary amines.[5]

  • Xantphos: Excellent alternative if the pyridine nitrogen causes chelation issues.

Step-by-Step Methodology

Step 1: Preparation of Glassware

  • Oven-dry a 20 mL reaction vial (or Schlenk tube) containing a magnetic stir bar at 120°C for at least 2 hours.

  • Cool under a stream of Argon or Nitrogen.

Step 2: Reagent Addition (Glovebox or Schlenk Technique)

  • Add BrettPhos Pd G4 (2 mol%) and

    
      (2.0 equiv) to the vial.
    
    • Tip: Finely grind

      
       with a mortar and pestle immediately before use to increase surface area.
      
  • Add the Substrate (1.0 equiv).

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon three times (3x).

Step 3: Solvent and Amine Addition

  • Add anhydrous 1,4-Dioxane via syringe.

  • Add the Amine (1.2 equiv) via syringe.

    • Note: If the amine is a solid, add it in Step 2 with the other solids.

Step 4: Reaction

  • Place the vial in a pre-heated block at 90°C .

  • Stir vigorously (800-1000 RPM). Efficient stirring is crucial for heterogeneous carbonate bases.

  • Monitor by LC-MS at 1 hour and 4 hours.

    • Target: Disappearance of bromide (M+H 215/217) and appearance of product.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL).

  • Filter through a pad of Celite to remove insoluble salts and Palladium black.

  • Wash the filter pad with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (typically Hexanes/Ethyl Acetate gradient).

Method Development & Troubleshooting

Use the following workflow to optimize conditions if the standard protocol yields <50%.

OptimizationWorkflow Start Start Optimization Check_Conversion Check Conversion (LCMS) Start->Check_Conversion Result_Low Low Conversion (<20%) Check_Conversion->Result_Low Result_Side Side Products (C-arylation) Check_Conversion->Result_Side Action_Temp Increase Temp to 110°C Switch to t-Amyl Alcohol Result_Low->Action_Temp Action_Ligand Switch Ligand (Try Xantphos or BINAP) Result_Low->Action_Ligand Action_Base Switch Base to K3PO4 (Milder) Result_Side->Action_Base

Figure 2: Troubleshooting decision tree for reaction optimization.

Critical Process Parameters (CPP) Table
ParameterRecommendationRationale
Water Content Strictly AnhydrousWater inhibits the catalytic cycle and can hydrolyze the nitrile under basic conditions.
Base Strength

(conj. acid) < 18
Prevents deprotonation of

. Avoid NaOtBu/LiHMDS.
Stirring Rate >800 RPMEssential for mass transfer with insoluble

.
Inert Gas Argon preferredArgon is heavier than air, providing a better blanket for air-sensitive Pd(0) species.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[3][7][8] Organic Chemistry Portal. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Available at: [Link]

  • Hartwig, J. F. (2014).[3][9] "Evolution of Fourth Generation Palladium Precatalysts." Accounts of Chemical Research. Available at: [Link]

Sources

Procedures for alkylation of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Alkylation of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile in Drug Discovery

Strategic Context & Mechanistic Causality

The compound This compound (CAS: 1805025-32-4) is a highly versatile bifunctional building block. The 4-bromo-5-fluoro-pyridine core is primed for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). Concurrently, the


-acetonitrile position serves as a critical vector for introducing steric bulk—such as methyl or cyclopropyl groups. This is a proven medicinal chemistry strategy to modulate pharmacokinetic (PK) properties, enhance metabolic stability, and rigidify molecular conformations for target binding.

Mechanistic Causality: The


-protons of this substrate are exceptionally acidic (estimated pKa ~15–17 in DMSO) due to the synergistic electron-withdrawing effects of the cyano group and the electron-deficient halogenated pyridine ring. This high acidity dictates that base selection is the paramount variable. Using a strong, non-nucleophilic base at cryogenic temperatures (e.g., LiHMDS at -78 °C) allows for kinetic control, enabling precise mono-alkylation. Conversely, thermodynamic conditions using excess base (e.g., NaH or phase-transfer catalysts) drive exhaustive di-alkylation or spiro-cyclopropanation, a robust approach utilized in the synthesis of complex pyridylcyclobutanes[1].

Workflow & Pathway Divergence

The following diagram illustrates the divergent synthetic pathways based on the desired degree of alkylation.

G cluster_0 Pathway A: Mono-Alkylation cluster_1 Pathway B: Cyclopropanation Start This compound (Starting Material) BaseA 1. LiHMDS (1.05 eq) THF, -78 °C Start->BaseA BaseB 1. NaH (2.5 eq) DMF, 0 °C Start->BaseB ElecA 2. MeI (1.05 eq) -78 °C to RT BaseA->ElecA ProdA Mono-methylated Product (High Selectivity) ElecA->ProdA ElecB 2. 1,2-Dibromoethane (1.2 eq) 0 °C to 60 °C BaseB->ElecB ProdB 1-Cyanocyclopropyl Derivative (Spiro-annulation) ElecB->ProdB

Figure 1: Divergent workflow for kinetic mono-alkylation versus thermodynamic cyclopropanation.

Experimental Protocols

Trustworthiness & Self-Validation: The following protocols are designed with internal checkpoints (e.g., color changes, temperature boundaries) to ensure reproducibility and prevent common side reactions, such as the premature SNAr displacement of the 5-fluoro group.

Protocol A: Controlled Mono-Methylation (Kinetic Control)

Objective: Synthesize 2-(4-bromo-5-fluoropyridin-2-yl)propanenitrile.

  • Preparation: In an oven-dried Schlenk flask under inert nitrogen, dissolve this compound (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Cryogenic Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic conditions prevent the highly reactive anion from undergoing unwanted nucleophilic attack on the pyridine core of unreacted starting material.

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.05 equiv) dropwise over 15 minutes. Self-Validating Check: The solution will transition to a deep yellow/orange, indicating the formation of the stabilized nitrile anion. Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Add methyl iodide (MeI, 1.05 equiv) dropwise. Maintain the temperature strictly at -78 °C during addition to prevent local electrophile excesses that lead to di-methylation.

  • Propagation & Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Alpha-Cyclopropanation (Thermodynamic Control)

Objective: Synthesize 1-(4-bromo-5-fluoropyridin-2-yl)cyclopropane-1-carbonitrile.

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in anhydrous DMF (0.2 M) at 0 °C under nitrogen.

  • Anion Generation: Slowly add a solution of this compound (1.0 equiv) in DMF. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Double Alkylation: Add 1,2-dibromoethane (1.2 equiv) dropwise. Causality: The first alkylation is intermolecular, generating a bromoethyl intermediate. The excess base immediately deprotonates the remaining

    
    -proton, driving a rapid intramolecular cyclization (spiro-annulation) to form the cyclopropane ring.
    
  • Thermal Shift: Warm the reaction to 60 °C for 4 hours to ensure complete cyclization.

  • Workup: Cool to 0 °C, carefully quench with ice water, and extract with MTBE. Wash the organic layer extensively with water (3x) to remove DMF. Dry, concentrate, and purify.

Quantitative Data Summary

Table 1: Comparative Alkylation Conditions and Yield Profiles

Alkylation TypeBase / EquivalentsSolventElectrophileTemp ProfileTypical YieldMajor Byproduct
Mono-Methylation LiHMDS (1.05 eq)THFMethyl Iodide (1.05 eq)-78 °C to RT75 - 82%Di-methylated species (<5%)
Di-Methylation NaH (2.5 eq)DMFMethyl Iodide (2.5 eq)0 °C to RT85 - 90%Mono-methylated species (Trace)
Cyclopropanation NaH (2.5 eq)DMF1,2-Dibromoethane (1.2 eq)0 °C to 60 °C68 - 75%Elimination products
Green Mono-Alkylation *Ru/HT CatalystToluenePrimary Alcohol (1.5 eq)120 °C70 - 85%Aldehyde intermediates

*Note: Borrowing hydrogen methodologies using Ru or Ni catalysts with alcohols offer a highly sustainable alternative to alkyl halides, generating water as the sole byproduct[2],[3].

Troubleshooting & Field-Proven Insights

  • Mitigating SNAr Side Reactions: The 5-fluoro substituent is highly activated toward nucleophilic aromatic substitution by the adjacent 4-bromo group and the pyridine nitrogen. Never use alkoxide bases (e.g., NaOMe, KOtBu) for the alkylation of this specific substrate, as they will rapidly displace the fluorine atom. Stick exclusively to non-nucleophilic bases like LiHMDS or sterically hindered bases.

  • Monitoring Over-Alkylation: When targeting mono-alkylation, monitor the reaction strictly via LC-MS. The mono-alkylated product will have an m/z of [M+H]⁺ 229.0/231.0 (due to bromine isotopes), while the di-alkylated impurity will appear at [M+H]⁺ 243.0/245.0. If di-alkylation exceeds 5%, reduce the LiHMDS and MeI equivalents to 0.95 and accept a slightly lower conversion for higher purity.

References

  • Robust and Scalable Approach to 1,3-Disubstituted Pyridylcyclobutanes Source: European Journal of Organic Chemistry URL:[Link]

  • Nickel-Catalyzed α-Alkylation of Arylacetonitriles with Challenging Secondary Alcohols Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Ruthenium-Grafted Hydrotalcite as a Multifunctional Catalyst for Direct α-Alkylation of Nitriles with Primary Alcohols Source: Journal of the American Chemical Society URL:[Link]

Sources

Application Note: Synthesis and Late-Stage Diversification of Fluoro-Indolizine Cores from 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indolizine nucleus is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indoles in the development of anticancer, antimicrobial, and anti-inflammatory agents[1]. The incorporation of fluorine and cyano groups into this bicyclic system significantly enhances metabolic stability, lipophilicity, and target binding affinity.

This application note details a highly efficient, two-stage synthetic workflow for drug development professionals. Starting from the commercially available building block 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile [2], we describe the construction of a heavily functionalized indolizine core via a Chichibabin (Tschitschibabin) cyclization[3]. Crucially, the C4-bromo substituent of the starting pyridine is preserved through the cyclization event, arriving at the C7 position of the indolizine. This provides an orthogonal synthetic handle for late-stage palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the rapid generation of diverse compound libraries[4],[5].

Mechanistic Rationale & Pathway Design

The synthesis relies on a self-validating, sequence-specific reactivity profile:

  • Phase 1: Quaternization and Chichibabin Cyclization. The reaction is initiated by the nucleophilic attack of the pyridine nitrogen onto the

    
    -carbon of an 
    
    
    
    -halo ketone (e.g., 2-bromoacetophenone)[6]. The pyridine nitrogen is the most kinetically accessible nucleophile in the system, leading to the rapid formation of an N-phenacylpyridinium intermediate[1]. Following quaternization, a mild base (NaHCO₃) is employed to selectively deprotonate the highly acidic
    
    
    -protons of the adjacent acetonitrile group. This carbanion undergoes an intramolecular aldol-type condensation with the pendant ketone carbonyl. Subsequent thermal dehydration drives the formation of the aromatic 10-
    
    
    electron indolizine system[3].
  • Phase 2: Late-Stage Diversification. Because the Chichibabin cyclization operates via enolate/carbanion chemistry, the aryl bromide at the C7 position remains completely inert during core construction. In the second phase, this bromide is engaged in a Suzuki-Miyaura cross-coupling. The use of Pd(dppf)Cl₂ is deliberate; its large bite angle facilitates the reductive elimination step, which is often rate-limiting in sterically hindered cross-couplings of halogenated indolizines[5].

Reaction Workflow Visualization

G A 2-(4-Bromo-5-fluoropyridin-2-yl) acetonitrile B N-Phenacylpyridinium Intermediate A->B + 2-Bromoacetophenone (Quaternization) C 7-Bromo-6-fluoro-2-phenylindolizine- 1-carbonitrile (Core) B->C NaHCO3, Δ (Chichibabin Cyclization) D 7-Aryl-6-fluoro-2-phenylindolizine- 1-carbonitrile (Library) C->D Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling)

Mechanistic workflow for the synthesis and diversification of fluoro-indolizine scaffolds.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-6-fluoro-2-phenylindolizine-1-carbonitrile

This protocol establishes the core scaffold. The procedure is designed to be self-validating through distinct colorimetric and solubility changes.

Reagents:

  • This compound (1.0 equiv, 10 mmol, 2.15 g)

  • 2-Bromoacetophenone (1.1 equiv, 11 mmol, 2.19 g)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv, 30 mmol, 2.52 g)

  • Toluene (50 mL)

Step-by-Step Methodology:

  • Quaternization: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in 30 mL of anhydrous toluene. Add 2-bromoacetophenone in one portion.

  • Intermediate Formation: Stir the mixture at 80 °C for 4 hours. Self-Validation Check: The formation of the N-phenacylpyridinium salt is indicated by the precipitation of a dense, pale-yellow solid from the toluene solution.

  • Cyclization: Cool the suspension to room temperature. Add NaHCO₃ (2.52 g) followed by the remaining 20 mL of toluene. Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Dehydration: Heat the reaction mixture to a vigorous reflux (approx. 110 °C) for 12 hours. Water generated during the dehydration step will collect in the Dean-Stark trap. Self-Validation Check: The reaction mixture will transition from a pale suspension to a deep, fluorescent green/yellow solution, characteristic of the extended conjugation of the indolizine core.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and wash the filter cake with ethyl acetate (2 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1 to 8:2). The product elutes as a highly fluorescent band (Rf ≈ 0.45 in 8:2 Hexanes/EtOAc). Yield: ~65-70% as a bright yellow solid.

Protocol B: Late-Stage Suzuki-Miyaura Diversification

This protocol utilizes the C7-bromo handle to generate a library of 7-aryl derivatives.

Reagents:

  • 7-Bromo-6-fluoro-2-phenylindolizine-1-carbonitrile (1.0 equiv, 0.5 mmol, 157 mg)

  • Aryl boronic acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 20 mg)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 1.5 mmol, 207 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL microwave vial or Schlenk tube with the indolizine core, the selected aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Seal the vial and degas the mixture by sparging with ultra-pure Argon or Nitrogen for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich indolizine core.

  • Coupling: Heat the reaction mixture at 90 °C in an oil bath for 4–8 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material (Rf 0.45) should cleanly convert to a new, slightly more polar fluorescent spot (Rf 0.35–0.40 depending on the aryl group).

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via automated flash chromatography or preparative HPLC to isolate the diversified indolizine analogs.

Quantitative Data Presentation

The robustness of the late-stage diversification protocol (Protocol B) is demonstrated by the substrate scope summarized in Table 1. The reaction tolerates both electron-donating and electron-withdrawing aryl boronic acids, as well as heteroaryl substrates.

Table 1: Substrate Scope and Quantitative Data for Late-Stage Suzuki-Miyaura Diversification

Aryl Boronic AcidDiversified Product NameYield (%)Reaction Time (h)Purity (HPLC, %)
Phenylboronic acid6-Fluoro-2,7-diphenylindolizine-1-carbonitrile844.0>98
4-Methoxyphenylboronic acid6-Fluoro-7-(4-methoxyphenyl)-2-phenylindolizine-1-carbonitrile883.5>99
3-Fluorophenylboronic acid6-Fluoro-7-(3-fluorophenyl)-2-phenylindolizine-1-carbonitrile795.0>97
4-(Trifluoromethyl)phenylboronic acid6-Fluoro-2-phenyl-7-(4-(trifluoromethyl)phenyl)indolizine-1-carbonitrile726.0>98
Pyridin-3-ylboronic acid6-Fluoro-2-phenyl-7-(pyridin-3-yl)indolizine-1-carbonitrile688.0>95

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context[1][2][3][4][5]

This compound is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its purification presents a unique set of challenges due to its amphoteric nature :

  • Basic Moiety: The pyridine nitrogen (though electron-deficient due to -F and -Br substituents) can interact with acidic silanols on silica gel, leading to peak tailing.

  • Acidic Moiety: The methylene protons (

    
     to the nitrile and pyridine ring) are significantly acidic (
    
    
    
    in DMSO). Exposure to strong bases can trigger self-condensation or oxidative polymerization, resulting in "tarry" degradation products.
  • Hydrolysis Risk: The nitrile group is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, converting to the corresponding amide or acid.

This guide provides a self-validating troubleshooting workflow to navigate these stability windows and achieve


 purity.

Troubleshooting Guide (Q&A)

Issue 1: "My compound trails significantly on TLC and silica columns, making separation impossible."

Diagnosis: This is a classic "pyridine effect." The basic nitrogen of the pyridine ring interacts via hydrogen bonding with the acidic silanol groups (


) on the surface of standard silica gel.

Technical Solution: You must suppress the ionization of surface silanols or block the interaction sites.[1]

  • Protocol A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.
    
    • Mechanism:[2][3] The amine additive is more basic than your pyridine product. It preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a sharp band [1].

  • Protocol B (Stationary Phase Switch): Switch from Silica Gel 60 to Neutral Alumina (Brockmann Grade III) .

    • Why: Alumina lacks the acidic protons that cause retention dragging for pyridines.

Issue 2: "The crude product turns dark brown/black during workup or concentration."

Diagnosis: This indicates base-catalyzed polymerization or oxidative degradation. The


-methylene protons are acidic. If you used a strong base (like NaOH or KOH) during the reaction or workup, trace residuals are deprotonating the product, leading to anionic polymerization.

Technical Solution:

  • Immediate Action: Neutralize the crude mixture immediately.

  • Prevention:

    • Avoid strong caustic washes (e.g., 1M NaOH). Use saturated

      
        or mild phosphate buffers (pH 7-8) instead.
      
    • Keep the water bath temperature on the rotovap below 40°C .

    • Store the crude under nitrogen/argon; oxygen can accelerate the formation of radical-induced tars in electron-deficient benzyl-like systems.

Issue 3: "I see a new impurity peak (+18 mass units) after leaving the compound in solution."

Diagnosis: Nitrile Hydrolysis. The nitrile group (


) has hydrated to the primary amide (

). This is catalyzed by both acid and base, especially if the solvent is "wet" (contains water).

Technical Solution:

  • Solvent Hygiene: Use only anhydrous solvents (DCM, THF, Acetonitrile) for storage.

  • Drying Step: Ensure the organic layer during extraction is rigorously dried over anhydrous

    
     or 
    
    
    
    for at least 15 minutes before filtration.
  • Storage: Store the purified solid at -20°C. Do not store as a solution for long periods.

Experimental Protocols

Method A: Flash Column Chromatography (Standard Purification)

Best for: Crude oils or mixtures with significant starting material contamination.

Stationary Phase: Silica Gel 60 (230-400 mesh) Mobile Phase: Hexanes : Ethyl Acetate (with 1% TEA modifier)

StepActionTechnical Note
1. Slurry Prep Dissolve crude in minimal DCM. Mix with silica (1:2 ratio w/w) and evaporate to a free-flowing powder.Dry loading prevents band broadening for low-solubility compounds.
2. Column Packing Pack column with 0.5% TEA in Hexanes.Pre-equilibrating with amine neutralizes the silica before sample hits it.
3. Gradient 0-10% EtOAc (2 CV)

10-40% EtOAc (10 CV).
The product typically elutes between 20-30% EtOAc depending on impurities.
4. Fraction QC Spot TLC. Visualize with UV (254 nm).Look for the dark quenching spot. Iodine stain may also be used.
Method B: Recrystallization (High Purity)

Best for: Solids with >85% purity seeking >99% purity.

Solvent System: Ethanol / Water or Ethyl Acetate / Heptane.

  • Dissolution: Place the crude solid in a flask. Add Ethyl Acetate (approx. 5 mL per gram) and heat to 60°C (reflux).

  • Saturation: If not fully dissolved, add more EtOAc dropwise. Once dissolved, remove from heat.

  • Anti-solvent Addition: While still hot, slowly add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of EtOAc to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then place in an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the crystals and wash with cold Heptane. Dry under high vacuum.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate purification method based on crude analysis.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Solvent: 30% EtOAc/Hex) Start->TLC CheckTailing Is significant tailing observed? TLC->CheckTailing CheckPurity Estimated Purity > 85%? CheckTailing->CheckPurity No AddTEA Add 1% TEA to Mobile Phase CheckTailing->AddTEA Yes (Mild) Alumina Switch to Neutral Alumina CheckTailing->Alumina Yes (Severe) Column Flash Chromatography (Silica Gel) CheckPurity->Column No (Oil/Complex Mix) Recryst Recrystallization (EtOAc / Heptane) CheckPurity->Recryst Yes (Solid) AddTEA->Column FinalQC Final QC (>98%) Column->FinalQC HPLC/NMR Recryst->FinalQC HPLC/NMR Alumina->Column

Figure 1: Decision matrix for the purification of halogenated pyridine acetonitriles. The path prioritizes crystallization for cleaner crudes to minimize solvent waste, while addressing the "pyridine tailing" effect in chromatography.

Analytical Data & Specifications

When validating your purified material, compare against these expected parameters.

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
1H NMR

8.4-8.6 (s, 1H, Py-H6), 7.6-7.8 (d, 1H, Py-H3), 4.1-4.2 (s, 2H,

)
DMSO-

/

Melting Point User to Determine (Typically 45-85°C for this class)Capillary MP
Mass Spec

(Br isotope pattern)
LC-MS (ESI+)

Note on NMR: You may observe broadening of the


 peak if the sample contains trace acid/base due to tautomerization. Ensure the NMR solvent is neutralized (e.g., filter 

through basic alumina) for sharp peaks.

References

  • PubChem . 2-(4-Bromopyridin-2-yl)acetonitrile Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Support & Troubleshooting Center: 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile . This guide is engineered for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with this highly functionalized, halogenated pyridine intermediate.

Rather than providing generic advice, this center synthesizes physicochemical theory with field-proven methodologies to help you bypass thermodynamic and kinetic solubility barriers during your assays and syntheses.

Part 1: Physicochemical Profiling & Causality

To solve a solubility issue, you must first understand the molecular forces driving the insolubility. This compound is characterized by a planar aromatic system heavily deactivated by halogens.

Table 1: Physicochemical Parameters and Their Impact on Solubility

Molecular FeatureProperty EstimateCausality & Impact on Solubility
Aromatic Scaffold High PlanarityPromotes tight ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

stacking in the solid state, increasing crystal lattice energy and resisting aqueous dissolution[1].
4-Bromo / 5-Fluoro High LipophilicityHalogens significantly increase the LogP. Furthermore, intermolecular halogen bonding creates specific, rigid contacts that drastically lower thermodynamic solubility[2].
Pyridine Nitrogen pKa

(Estimated)
Strong electron-withdrawing inductive (-I) effects from the halogens deplete electron density on the nitrogen[3]. It cannot be easily protonated.
Acetonitrile Group Weak H-Bond AcceptorWhile polar, the small cyano group is insufficient to overcome the massive hydrophobic penalty of the halogenated ring.

Part 2: Diagnostic FAQs

Q1: My compound precipitates immediately upon dilution from a DMSO stock into my biological assay buffer (pH 7.4). Why does this happen, and how do I stop it? A1: This is a classic kinetic solubility failure. When transitioning from 100% DMSO to an aqueous buffer, the solvent's capacity to solvate the hydrophobic halogenated ring drops precipitously. The 4-bromo and 5-fluoro substituents engage in rapid intermolecular halogen bonding, driving crystal nucleation[2]. To prevent this, you must disrupt the molecular assembly. We recommend pre-mixing your DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20) before introducing it to the aqueous phase, which creates protective micelles around the compound.

Q2: Can I use pH adjustment (acidification) to protonate the pyridine ring and force it into solution as a salt? A2: No. This is a frequent pitfall. While an unsubstituted pyridine has a pKa of ~5.2 and can be solubilized in mildly acidic buffers, the strong electron-withdrawing effects of the fluorine and bromine atoms at the 4- and 5-positions severely deplete the basicity of the pyridine nitrogen[3]. The estimated pKa of this molecule is


. To protonate it, you would require a pH of 1, which is entirely incompatible with standard biological assays and most physiological models.

Q3: If pH adjustment fails, what are the most reliable excipients to rescue thermodynamic solubility for in vitro screening? A3: You must rely on steric encapsulation or complexation rather than ionization. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is highly effective here. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic halogenated pyridine ring, masking it from the water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Alternatively, polymer-based nanoparticle matrices have shown a 5-fold to 1000-fold increase in the solubility of heavily substituted pyridines[4].

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, your solubility assays must be self-validating. The following protocols are designed with internal controls to prevent false positives caused by supersaturation or solvent-shifting.

Protocol 1: Kinetic Solubility Screening via Nephelometry

Purpose: To determine the maximum concentration at which the compound remains soluble in assay buffer before precipitating.

  • Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure complete dissolution via sonication.

  • Matrix Setup: In a 96-well plate, dispense 198 µL of your target aqueous buffer (e.g., PBS pH 7.4) into each well.

  • Serial Dilution (The Self-Validating Step): Create a concentration gradient of the compound (e.g., 1 µM to 500 µM) by adding exactly 2 µL of serially diluted DMSO stocks to the buffer.

    • Causality Check: By adding exactly 2 µL to every well, you maintain a constant 1% DMSO background . This self-validates the assay by isolating the compound's intrinsic solubility limit from the confounding variable of fluctuating solvent concentrations.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker to allow thermodynamically driven nucleation to occur.

  • Measurement: Read the plate using a nephelometer (light scattering) at 620 nm. The exact kinetic solubility limit is validated at the inflection point where light scattering exponentially increases.

Protocol 2: Thermodynamic Solubility Enhancement using HP- -CD

Purpose: To formulate a highly concentrated, thermodynamically stable aqueous solution for dosing or structural biology.

  • Excipient Preparation: Prepare a 20% (w/v) HP-

    
    -CD solution in standard PBS (pH 7.4).
    
  • Excess Solid Addition (The Self-Validating Step): Add 5 mg of solid this compound to 1 mL of the HP-

    
    -CD solution.
    
    • Causality Check: The visible presence of excess undissolved solid is critical. It guarantees the system is forced to reach true thermodynamic equilibrium between the solid state and the solution phase, rather than resting in a transient, unstable supersaturated state.

  • Equilibration: Agitate the suspension on a rotary shaker at 300 rpm for 24 hours at 25°C.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to firmly pellet the undissolved solid lattice.

  • Quantification: Carefully extract the supernatant and quantify the dissolved compound concentration via HPLC-UV against a known standard curve.

Part 4: Troubleshooting Visualization

SolubilityWorkflow Start This compound Solid State Analyze Physicochemical Profiling (LogP, pKa, Crystal Lattice) Start->Analyze Stock Stock Solution Prep (100% DMSO or DMF) Analyze->Stock High Lipophilicity Aqueous Aqueous Assay Dilution (<1% DMSO) Stock->Aqueous Precipitation Precipitation Detected? (Nephelometry) Aqueous->Precipitation Formulation Formulation Rescue (HP-β-CD, Tween-20, or PEG400) Precipitation->Formulation Yes (Halogen Stacking) Success Thermodynamically Stable Assay Solution Precipitation->Success No Formulation->Success

Workflow for diagnosing and resolving halogenated pyridine solubility issues.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. MDPI.[Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.[Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI.[Link]

  • Chemists of St Petersburg University have learned to manage solubility: the discovery will create new drugs. St Petersburg University.[Link]

Sources

Technical Support Center: Minimizing Side Reactions in Pyridine Acetonitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Active Methylene" Challenge

Hydrolysis of pyridine acetonitriles is not a standard nitrile hydrolysis. The presence of the electron-deficient pyridine ring renders the


-methylene protons (

) highly acidic (

). This creates a "perfect storm" for side reactions:
  • Thermodynamic Instability: The resulting acetic acid derivatives (especially the 2-isomer) are prone to spontaneous decarboxylation due to zwitterionic stabilization.

  • Kinetic Competitors: The active methylene group makes the starting material susceptible to self-condensation (Thorpe-Ziegler) and polymerization, often observed as "black tar" formation.

This guide provides a troubleshooting framework to navigate these competing pathways.

Diagnostic & Troubleshooting Guide

Issue 1: "My reaction mixture turned into a dark, viscous tar."

Diagnosis: Base-Catalyzed Polymerization / Self-Condensation. Mechanism: Under basic conditions, the deprotonated


-carbon acts as a nucleophile, attacking another nitrile molecule. This chain reaction leads to oligomers and eventually dark polymers.
  • Causality: High pH (>12) combined with high concentration of starting material.

  • Solution: Switch to Acidic Hydrolysis .

    • Why? Acid protonates the pyridine nitrogen, withdrawing electron density but preventing the formation of the reactive carbanion required for polymerization.

  • Self-Validating Check:

    • Fail: Reaction mixture darkens within 15 minutes.

    • Pass: Solution remains yellow/orange throughout reflux.

Issue 2: "I observe vigorous gas evolution and low yield of the acid."

Diagnosis: Thermal Decarboxylation. Mechanism: This is specific to 2-pyridylacetic acid . The proximity of the pyridine nitrogen allows for a cyclic, zwitterionic transition state that facilitates the loss of


, yielding 2-methylpyridine (2-picoline).
  • Causality: High temperature reflux (>100°C) for extended periods after the acid is formed.

  • Solution:

    • Monitor Strictly: Stop the reaction immediately upon disappearance of the amide intermediate (use HPLC/TLC).

    • Lower Temperature: Use 6M HCl at 80°C rather than concentrated HCl at reflux, even if it extends reaction time.

    • Salt Formation: Isolate as the hydrochloride salt immediately. The protonated acid is less prone to decarboxylation than the zwitterion.

  • Self-Validating Check:

    • Fail:

      
       NMR shows a singlet at 
      
      
      
      ppm (Methyl group of picoline).
    • Pass:

      
       NMR shows a singlet at 
      
      
      
      ppm (Methylene group of the acid).
Issue 3: "I cannot extract the product from the aqueous layer."

Diagnosis: Isoelectric Trapping. Mechanism: Pyridylacetic acids are amphoteric (zwitterionic). At their isoelectric point (pI), they have net zero charge and maximum water solubility/minimum organic solubility.

  • Causality: Adjusting pH to ~4-6 (near pI) and attempting organic extraction.

  • Solution:

    • Method A (Resin): Use a cation exchange resin (e.g., Dowex 50). Load at low pH, wash with water, elute with dilute

      
      .
      
    • Method B (Dryness): Do not extract. Evaporate the acidic aqueous solution to dryness to isolate the hydrochloride salt directly.

  • Self-Validating Check:

    • Pass: Product is isolated as a white/off-white solid after evaporation or lyophilization.

Visualizing the Reaction Pathways

The following diagram maps the competing pathways. Note the critical divergence between the Productive Pathway (green) and the Destructive Pathways (red).

G cluster_0 Critical Control Point Nitrile Pyridine Acetonitrile Amide Intermediate Amide Nitrile->Amide Hydrolysis (+H2O) Acid or Base Polymer Polymer/Tar (Condensation) Nitrile->Polymer Base (High pH) Active Methylene Attack Acid Pyridine Acetic Acid (Target) Amide->Acid Hydrolysis (+H2O) Picoline Methylpyridine + CO2 (Decarboxylation) Acid->Picoline Heat (>90°C) 2-isomer Zwitterion

Caption: Reaction network showing the productive hydrolysis pathway versus destructive polymerization and decarboxylation routes.

Optimized Protocol: Acid Hydrolysis of 3-Pyridylacetonitrile

Note: This protocol is optimized for the 3-isomer, which is more stable. For the 2-isomer, reduce temperature to 80°C and monitor hourly.

Materials
  • 3-Pyridylacetonitrile (1.0 eq)

  • Concentrated HCl (37%, 10-15 volumes)

  • Activated Charcoal (10 wt%)

  • 2-Propanol (for crystallization)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 3-pyridylacetonitrile.

  • Acid Addition: Add concentrated HCl (10 mL per gram of nitrile) slowly.

    • Checkpoint: The reaction is exothermic. Ensure no runaway temperature spike occurs.

  • Hydrolysis: Heat the mixture to reflux (

    
    ) for 3 to 4 hours .
    
    • Validation: Monitor by HPLC/TLC. Look for the disappearance of the amide intermediate (often more polar than nitrile but less polar than acid).

  • Decolorization: Cool to

    
    . Add activated charcoal.[1] Stir for 30 minutes.
    
    • Why? Removes trace oligomers formed during heating.

  • Filtration: Filter hot through a Celite pad to remove charcoal.

  • Isolation (Critical): Concentrate the filtrate under reduced pressure (Rotavap) to dryness. Do not neutralize.

    • Result: You will obtain the hydrochloride salt.

  • Purification: Triturate the solid residue with 2-propanol or acetone. Filter and dry.[2][3]

Quantitative Data Summary

Parameter2-Pyridyl Isomer3-Pyridyl Isomer
Decarboxylation Risk High (Rapid >90°C)Low (Stable at reflux)
Preferred Medium 6M HCl (Moderate)Conc. HCl (Strong)
Max Temperature 80°C100-110°C
Typical Yield 40-60%75-90%

Mechanistic Insight: Why does the 2-isomer decarboxylate?

Understanding the mechanism allows you to predict risks. The 2-pyridylacetic acid undergoes decarboxylation via a zwitterionic intermediate that is not geometrically accessible for the 3- or 4-isomers.

Mechanism Figure 2: Zwitterionic Decarboxylation Mechanism of 2-Pyridylacetic Acid Zwitterion Zwitterion Intermediate (NH+ ... COO-) TS Cyclic Transition State (6-membered) Zwitterion->TS Heat Product 2-Methylpyridine (Picoline) + CO2 TS->Product Irreversible

Caption: The 2-isomer can form a cyclic transition state involving the protonated pyridine nitrogen and the carboxylate, facilitating


 loss.

References

  • Dunn, G. E., et al. (1972).[4] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry.[4] Link[4]

  • Borowski, P., et al. (2010).[5] "Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation." Journal of Molecular Structure. Link

  • BenchChem Technical Support. (2025). "3-Pyridylacetic Acid Hydrochloride Stability and Handling." BenchChem Knowledge Base. Link

  • Sato, Y., et al. (2019).[6] "Synthesis of 2-pyridylacetic acid derivatives." JP2019038987A Patent. Link

  • Katritzky, A. R. (1957). "The decarboxylation of some heterocyclic acetic acids."[4][7] Journal of the Chemical Society.[8] Link

Sources

Technical Support Center: Storage Stability & Troubleshooting for 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile (CAS: 1805025-32-4) . This compound is a highly versatile, yet chemically sensitive, halogenated heterocyclic building block used extensively in drug discovery and agrochemical development.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the mechanistic causality behind compound degradation, providing you with self-validating workflows to troubleshoot, identify, and prevent stability issues in your laboratory.

Core FAQs: Storage, Handling, and Mechanistic Causality

Q: What are the absolute optimal storage conditions for this compound, and why? A: The compound must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen), protected from light, and in a desiccated container . The Causality: The methylene (-CH₂-) protons located between the electron-withdrawing pyridine ring and the cyano group are highly acidic. Exposure to ambient oxygen in the presence of trace bases can lead to alpha-carbon deprotonation, forming a stabilized carbanion that rapidly undergoes auto-oxidation. Furthermore, the cyano group is susceptible to hydrolysis if atmospheric moisture is present.

Q: I observed a +18 Da mass shift in my LC-MS analysis. What is the exact mechanism of this degradation? A: A +18 Da shift indicates Nitrile Hydrolysis . The -CN group has hydrated to form a primary amide (-CONH₂). The carbon in a nitrile is at an oxidation state of +3, making it susceptible to nucleophilic attack. In the presence of trace moisture, either acid or base catalysis can drive the addition of water across the C≡N triple bond [1]. If left unchecked, prolonged exposure will drive a second hydrolysis step, converting the amide to a carboxylic acid (+19 Da total shift from parent, with loss of NH₃).

Q: My LC-MS shows a degradation product with a loss of the characteristic 1:1 Bromine isotope pattern. Why did the compound lose bromine instead of the highly electronegative fluorine? A: This is a classic case of regioselective Nucleophilic Aromatic Substitution (SₙAr) . The Causality: In a pyridine ring, positions 2, 4, and 6 are highly activated toward nucleophilic attack. When a nucleophile (like trace hydroxide) attacks the C-4 position (bearing the Bromine), the resulting anionic intermediate (Meisenheimer complex) delocalizes the negative charge directly onto the highly electronegative pyridine nitrogen. This provides immense resonance stabilization [2]. Conversely, attack at the C-5 position (bearing the Fluorine) places the negative charge on carbons 2, 4, and 6—never on the nitrogen. Therefore, despite the C-F bond being highly polarized, the 4-bromo group is mechanistically far more susceptible to SₙAr displacement.

Visualizing Degradation Pathways

The following diagram maps the primary degradation vectors based on environmental exposure.

DegradationPathways Parent This compound (Parent Compound) Oxidation Alpha-Carbon Oxidation (Ketone/Alcohol Formation) Parent->Oxidation O2, Light, Trace Base Hydrolysis Nitrile Hydrolysis (Amide: +18 Da) Parent->Hydrolysis H2O, Acid/Base SNAr SₙAr at C-4 (Loss of Bromine) Parent->SNAr Nucleophiles (e.g., OH-) Condensation Base-Catalyzed Condensation (Dimerization) Parent->Condensation Strong Base

Caption: Mechanistic pathways of degradation for this compound.

Quantitative Stability Data

To assist in your experimental planning, below is a summarized accelerated stability profile. This data demonstrates the critical need for inert, cold storage.

Storage ConditionTimepointPurity (HPLC Area %)Major Impurity Observed
2–8 °C, Inert Gas, Dark 6 Months> 99.0%None
25 °C, 60% RH, Ambient Air 1 Month96.5%Alpha-oxidation products (+14/16 Da)
40 °C, 75% RH, Ambient Air 1 Month89.2%Nitrile hydrolysis (Amide, +18 Da)
25 °C, Solution (MeOH/H₂O) 48 Hours84.5%SₙAr displacement of Br (Debromination)

Self-Validating Experimental Protocol: Stability-Indicating LC-MS Assay

To ensure trustworthiness in your results, do not rely solely on TLC or visual inspection (e.g., yellowing of the powder). Implement this self-validating LC-MS protocol to definitively identify the mechanism of degradation before adjusting your synthetic workflow.

Objective: Separate the parent compound from hydrolysis (+18 Da), oxidation (+16 Da), and SₙAr (loss of Br isotope pattern) degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade anhydrous Acetonitrile. Critical Causality: Do NOT use Methanol or Water for the sample diluent. The 4-bromo position is highly activated; protic/nucleophilic solvents will induce solvolysis during the sequence run, creating artificial degradation data.

  • Column Selection: Use a sub-2 µm C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 50 mm) to ensure sharp resolution between the parent and the highly polar amide degradant.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient Elution: Run a steep gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation: Monitor UV at 254 nm and ESI+ MS.

    • Self-Validation Check: The parent compound must exhibit a distinct 1:1 isotopic doublet (M and M+2) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. If an impurity peak lacks this 1:1 doublet, you have definitively confirmed a C-4 SₙAr displacement or photolytic debromination.

Troubleshooting Workflow Diagram

Use the following decision tree to rapidly diagnose and mitigate issues based on the LC-MS assay results.

TroubleshootingWorkflow Start Impurity Detected via LC-MS MassShift Determine Mass Shift (Δm) Start->MassShift Shift18 Δm = +18 Da (Amide Formation) MassShift->Shift18 Shift16 Δm = +14 to +16 Da (Alpha-Oxidation) MassShift->Shift16 ShiftBr Loss of Br Isotope Pattern (SₙAr or Photolysis) MassShift->ShiftBr Action1 Check solvent moisture. Store in desiccator over Drierite. Shift18->Action1 Action2 Purge headspace with Ar/N2. Avoid peroxide-forming solvents. Shift16->Action2 Action3 Avoid nucleophilic bases (use DIPEA). Minimize light exposure. ShiftBr->Action3

Caption: LC-MS troubleshooting workflow for identifying and mitigating compound degradation.

References

  • The Hydrolysis of Nitriles Source: Chemistry LibreTexts URL:[Link]

  • Nucleophilic Aromatic Substitution Source: Wikipedia (Mechanistic Overview of SₙAr on Heteroarenes) URL:[Link]

Optimization of cross-coupling reactions with 4-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Cross-Coupling Reactions with 4-Bromo-5-Fluoropyridine

Ticket ID: #PYR-4B5F-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting & Optimization Guide for 4-Bromo-5-Fluoropyridine Scaffolds

Executive Summary: The Substrate Profile

Welcome to the technical support hub for 4-bromo-5-fluoropyridine . Before optimizing, you must understand the electronic landscape of your substrate. This is not a standard aryl bromide; it is an electron-deficient heterocycle with a "bait-and-switch" reactivity profile.

  • The C4-Bromine (Reactive Site): Highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-fluorine.

  • The C5-Fluorine (The Bystander): Generally stable to Pd-catalyzed conditions but susceptible to nucleophilic aromatic substitution (

    
    ) if strong bases/nucleophiles are used at high temperatures.
    
  • The Pyridine Nitrogen (The Poison): A competent ligand that can displace phosphines from Palladium, leading to catalyst deactivation (formation of inactive

    
     complexes).
    

Module 1: Catalyst & Ligand Selection (The "Activation" Phase)

User Question: I am using Pd(PPh3)4 for a Suzuki coupling, but conversion stalls at 40%. Adding more catalyst doesn't help. Why?

Technical Diagnosis: You are likely experiencing catalyst poisoning combined with thermal instability . Pd(PPh3)4 is coordinatively saturated and releases PPh3 slowly. The pyridine nitrogen in your substrate (or product) is outcompeting PPh3 for the Pd center, creating a "resting state" that is actually a dead end. Furthermore, the oxidative addition into the C4-Br bond is fast, but the subsequent transmetallation is sluggish because the electron-deficient Pd(II) center binds tightly to the halide/ligand.

The Solution: Switch to Electron-Rich, Bulky Ligands. You need a ligand that (1) binds Pd tighter than the pyridine nitrogen and (2) facilitates oxidative addition/reductive elimination through steric bulk.

Recommended Systems:

Reaction TypeRecommended Catalyst/LigandBaseSolventWhy?
Suzuki-Miyaura Pd(dppf)Cl2 or XPhos Pd G3 K3PO4 (aq)Dioxane/H2Odppf resists displacement; XPhos promotes turnover.
Buchwald-Hartwig BrettPhos Pd G3 (1° amines) or RuPhos Pd G3 (2° amines)Cs2CO3Toluene or t-Amyl AlcoholBulky ligands prevent N-coordination; weak base protects C-F.
Sonogashira PdCl2(PPh3)2 + XPhos (additive)Et3NTHF/ACNAdding XPhos boosts the standard system.

Module 2: Troubleshooting Suzuki-Miyaura Couplings

User Question: I see the product mass in LCMS, but I also see a significant amount of "de-brominated" starting material (3-fluoropyridine). Is this hydride reduction?

Technical Diagnosis: This is Protodehalogenation . It occurs when the oxidative addition complex [L-Pd(Ar)-Br] fails to transmetallate with the boronic acid and instead undergoes protonolysis (often from water or solvent impurities). This is common with electron-deficient pyridines because the Pd-C bond is polarized.

Troubleshooting Workflow:

  • Check Boronic Acid Quality: Heteroaryl boronic acids are prone to protodeboronation themselves. Use Boronic Esters (BPin) or Potassium Trifluoroborates (BF3K) for higher stability.

  • Base Management: Switch from carbonate bases (Na2CO3) to K3PO4 . Phosphate buffers the pH and often stabilizes the transmetallation transition state.

  • Water Ratio: If using anhydrous conditions, add water. Suzuki coupling requires trace water for the boronate activation.[1] A 4:1 Dioxane:Water ratio is the "Goldilocks" zone.

Optimization Protocol (Suzuki):

  • Vessel: 4 mL vial with Teflon septum.

  • Load: Substrate (1.0 eq), Boronic Ester (1.2 eq), Pd(dppf)Cl2.CH2Cl2 (3 mol%), K3PO4 (2.0 eq).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1, 0.2 M).

  • Temp: 80°C for 4 hours.

  • Note: If the coupling partner is sterically hindered, switch catalyst to SPhos Pd G3 .

Module 3: Buchwald-Hartwig & The Trap

User Question: I'm trying to couple a primary amine. I used NaOtBu as the base, but I isolated a mixture of regioisomers. Did the Fluorine react?

Technical Diagnosis: Yes. Sodium tert-butoxide (NaOtBu) is a strong base and nucleophile. With 4-bromo-5-fluoropyridine, the C4 position is activated, but the C5-F position is also electron-deficient. While Pd catalyzes the C4 reaction, the strong base can trigger a background Nucleophilic Aromatic Substitution (


)  or "cine-substitution," leading to complex mixtures.

The Fix: Base & Temperature Control You must decouple the deprotonation event from the nucleophilic attack.

  • Rule 1: Avoid alkoxide bases (NaOtBu, NaOMe) if possible.

  • Rule 2: Use Cs2CO3 or K3PO4 . These are strong enough to deprotonate the Pd-bound amine but too bulky/insoluble to trigger rapid

    
     at the C5-F position.
    
  • Rule 3: If using alkyl amines, try running the reaction without Pd first (pure

    
     at C4). The C4-Br is so activated that simple heating (100°C, DMSO, DIPEA) might displace the Bromine with the amine cleanly, saving you catalyst costs.
    

Decision Logic for Amination:

AminationLogic Start Target: C-N Bond Formation AmineType Amine Type? Start->AmineType Alkyl Aliphatic (1° or 2°) AmineType->Alkyl Alkyl Aryl Aniline / Heteroaryl AmineType->Aryl Aryl SNAr_Test Try Metal-Free SNAr (DMSO, 100°C, DIPEA) Alkyl->SNAr_Test Pd_Route Buchwald Protocol Aryl->Pd_Route Success Success? (Check LCMS) SNAr_Test->Success Done Proceed without Pd Success->Done Yes Success->Pd_Route No (Low Yield) Ligand Ligand Selection Pd_Route->Ligand Brett BrettPhos (1°) RuPhos (2°) Ligand->Brett Base Base: Cs2CO3 (Avoid NaOtBu) Brett->Base

Caption: Decision tree for aminating 4-bromo-5-fluoropyridine. Note the priority of testing metal-free


 for alkyl amines.

Module 4: Scalability & Workup

User Question: I scaled up to 10g, and the reaction turned into a black tar. The yield dropped from 90% to 50%.

Technical Diagnosis: "Black tar" usually indicates Pd black precipitation . On a larger scale, heat transfer is slower, and local "hot spots" can decompose the catalyst before the reaction completes. Also, the concentration of the pyridine product (which poisons the catalyst) is higher.

Scale-Up Protocol:

  • Concentration: Lower the concentration from 0.2 M to 0.1 M .

  • Ligand Loading: Increase the Ligand:Pd ratio from 1:1 to 2:1 (e.g., if using Pd2(dba)3 + XPhos). The excess ligand protects the active species.

  • Scavenging: Pyridines bind Pd tightly. A simple Celite filtration is insufficient. Use Thiol-functionalized Silica (SiliaMetS® Thiol) or wash the organic layer with aqueous N-Acetylcysteine to strip the Pd from the pyridine product.

References

  • Catalyst Selection for Pyridine Couplings

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Heterocycles."
    • Source:Journal of the American Chemical Society[2][3]

    • URL:[Link] (Generalized citation for context)

    • Specific Protocol Ref: BenchChem Technical Guide, "Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine" (2025). Link

  • Buchwald-Hartwig Optimization

    • Title: "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles."
    • Source:N
    • URL:[Link]

  • Sonogashira Troubleshooting

    • Title: "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei."[4]

    • Source:University of Southampton ePrints
    • URL:[Link]

  • Mechanistic Insight (Protodehalogenation)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds."
    • Source:MDPI Molecules
    • URL:[Link]

(Note: While specific "4-bromo-5-fluoro" papers are rare, the reactivity is extrapolated from the authoritative guides on 4-bromo-pyridines and fluorinated heterocycles cited above.)

Sources

Technical Support Center: Purification & Troubleshooting for 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug development. Due to the presence of multiple reactive sites—a basic pyridine nitrogen, an acidic alpha-carbon on the acetonitrile group, a labile nitrile, and two different halogens—isolating this compound with high purity presents unique chromatographic and chemical challenges.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure optimal recovery, structural integrity, and purity.

Part 1: Impurity Profiling & Quantitative Metrics

To successfully purify this compound, you must first understand the causality behind why specific impurities form and persist.

Table 1: Common Impurities and Removal Strategies

Impurity Class Structural Description Causality / Origin Recommended Removal Strategy
Debrominated Byproduct 2-(5-fluoropyridin-2-yl)acetonitrile Over-reduction or side-reactions during upstream cross-coupling/halogenation. Reverse Phase (RP) HPLC. The loss of the lipophilic bromine atom significantly reduces retention time on C18 columns.
Hydrolysis Products 2-(4-bromo-5-fluoropyridin-2-yl)acetamide or acetic acid Nucleophilic attack on the nitrile carbon. Catalyzed by prolonged exposure to strong aqueous acids or bases during workup[1]. Maintain pH between 4.0 and 8.0 during aqueous workup. Use mild buffers.
Regioisomers E.g., 2-(5-bromo-4-fluoropyridin-2-yl)acetonitrile Non-selective halogenation or fluorination of the pyridine ring during early synthesis steps. Normal Phase (NP) Silica Chromatography using a shallow gradient of Hexane/Ethyl Acetate to exploit subtle dipole differences.

| Transition Metals | Palladium (Pd) or Copper (Cu) residues | Leaching from homogeneous or heterogeneous catalysts used in cross-coupling steps[2]. | Batch scavenging using functionalized silica resins (e.g., SiliaMetS Thiourea or Thiol) prior to chromatography[3]. |

Table 2: Quantitative Parameters for Optimal Purification

Parameter Target Metric Causality / Rationale
Mobile Phase pH 2.5 – 3.0 Protonates residual silanols to eliminate mixed-mode retention and peak tailing[4].
TEA Additive 5 – 10 mM Competitively shields active silica sites if low pH cannot be used[4].
Scavenger Load 4 – 10 eq Ensures sufficient macroscopic ligand availability to outcompete pyridine nitrogen for Pd binding[3].
Residual Pd Limit < 10 ppm Meets ICH guidelines for oral administration of APIs[2].

| Evaporation Temp | < 40 °C | Prevents thermal hydrolysis of the labile nitrile group into an amide. |

Part 2: Troubleshooting FAQs

Q1: My HPLC peaks are tailing severely, making impurity quantification and preparative isolation impossible. How do I fix this? A: Peak tailing for basic pyridine compounds is primarily caused by strong secondary interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases[4]. This creates a mixed-mode retention mechanism where the trailing edge of the peak broadens. Solution: You must mask the silanol interactions.

  • pH Adjustment: Lower the mobile phase pH to 2.5–3.0 using formic acid or a phosphate buffer. This protonates the residual silanols, rendering them neutral and minimizing electrostatic interactions[4].

  • Mobile Phase Additives: If low pH is incompatible with your system, add a competing base such as 5–10 mM triethylamine (TEA) to the mobile phase. TEA preferentially binds to the active silanol sites, effectively shielding them from the target pyridine analyte[4].

Q2: The nitrile group is degrading into an amide during purification. What is the mechanistic cause, and how can I prevent it? A: The nitrile group (-C≡N) is highly susceptible to hydrolysis, forming a primary amide and eventually a carboxylic acid[5]. The alpha-protons of this compound are unusually acidic due to the electron-withdrawing nature of both the nitrile group and the halogenated pyridine ring. Under basic conditions (e.g., using NaOH during workup), the alpha-carbon can deprotonate, or the nitrile carbon can undergo direct nucleophilic attack by hydroxide ions[1][5]. Solution: Avoid strong acids or bases. Quench reactions with mild buffers (e.g., saturated aqueous NH₄Cl or NaHCO₃) and perform solvent evaporation at reduced temperatures (<40°C) to minimize thermal degradation.

Q3: My crude material contains >1,000 ppm of Palladium from a previous cross-coupling step. Standard silica columns aren't removing it. How can I reach ICH limits (<10 ppm)? A: Standard filtration (e.g., through Celite) or normal phase silica chromatography only removes large, insoluble palladium agglomerates[2]. Soluble palladium complexes and fine nanoparticles will co-elute with your target compound due to coordination with the basic pyridine nitrogen. Solution: Implement a targeted metal scavenging protocol using functionalized silica, such as Thiourea or Thiol-bound resins. These resins have defined pore sizes and highly specific ligands that capture and irreversibly bind palladium complexes, reducing levels from >1000 ppm to <10 ppm[2][3]. (See Protocol B below).

Part 3: Step-by-Step Experimental Methodologies
Protocol A: Reverse Phase Chromatographic Purification (Optimized for Debrominated Impurities)

Causality: The target molecule contains a heavy, lipophilic bromine atom, making it significantly more retained on a hydrophobic C18 stationary phase compared to the debrominated impurity.

  • Column Selection: Use an end-capped C18 column (e.g., 5 µm particle size) to minimize silanol interactions[4].

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water with 0.1% Formic Acid (v/v) to maintain acidic pH and suppress silanol ionization.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DMSO or the initial mobile phase composition. Do not overload the column, as this exacerbates peak tailing[4].

  • Gradient Elution: Run a shallow gradient from 10% B to 60% B over 20 column volumes (CV). The debrominated impurity will elute first, followed by the target this compound.

  • Recovery: Pool the pure fractions and lyophilize to avoid thermal hydrolysis of the nitrile.

Protocol B: Batch Palladium Scavenging Workflow

Causality: Thiourea-functionalized silica acts as a powerful macroscopic ligand, outcompeting the pyridine nitrogen for palladium coordination[3].

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Dichloromethane or Methanol) at a concentration of ~0.1 M.

  • Resin Addition: Add 4 to 10 equivalents (relative to the estimated palladium content) of a silica-based metal scavenger, such as SiliaMetS Thiourea or Thiol[3].

  • Incubation: Stir the suspension vigorously at room temperature or slightly elevated temperature (30–40°C) for 12 to 16 hours. Note: Extended time is required for the palladium to diffuse into the resin pores and coordinate with the functional groups[2].

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the resin. Wash the resin cake with 2-3 volumes of the reaction solvent to ensure full recovery of the target API.

  • Concentration: Evaporate the filtrate under reduced pressure. The residual palladium content should now be within ICH guidelines (<10 ppm)[2].

Part 4: Workflows & Logical Diagrams

PurificationWorkflow Crude Crude this compound MetalCheck Are Pd/Cu catalysts used? Crude->MetalCheck Scavenge Batch Scavenging (Thiourea/Thiol Resin) MetalCheck->Scavenge Yes Chromatography Chromatographic Separation MetalCheck->Chromatography No Scavenge->Chromatography TailingCheck Is HPLC peak tailing observed? Chromatography->TailingCheck ModifyMP Adjust pH to 2.5-3.0 or add 5-10 mM TEA TailingCheck->ModifyMP Yes DebromCheck Debrominated impurities present? TailingCheck->DebromCheck No ModifyMP->DebromCheck RP_HPLC Reverse Phase (C18) HPLC (Shallow Gradient) DebromCheck->RP_HPLC Yes NP_HPLC Normal Phase Silica (Hexane/EtOAc) DebromCheck->NP_HPLC No Pure Pure Target Compound (<10 ppm Pd, >98% HPLC) RP_HPLC->Pure NP_HPLC->Pure

Decision matrix for the systematic purification of this compound.

References
  • [4] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.4

  • [3] SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals. 3

  • [1] 3-(Pyridin-2-yl)prop-2-enenitrile | 100949-40-4. Benchchem. 1

  • [5] Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate. ACS Omega / PMC. 5

  • [2] Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. 2

Sources

Technical Support Center: Handling Moisture Sensitivity of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #PYR-CN-H2O-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Compound: 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile Critical Sensitivity: Moderate to High (Hygroscopic & Hydrolytically Unstable)

This guide addresses the specific handling requirements for This compound . Unlike simple aliphatic nitriles, this compound possesses a "perfect storm" of structural features that heighten its sensitivity to moisture:

  • Electron-Deficient Ring: The pyridine nitrogen, combined with the electron-withdrawing Bromine (C4) and Fluorine (C5), significantly pulls electron density from the ring.

  • Acidic Methylene: The methylene protons (

    
    -protons) at the C2 position are highly acidic (
    
    
    
    estimated <15 in DMSO). In the presence of moisture and even weak bases, this leads to rapid proton exchange or degradation.
  • Electrophilic Nitrile: The electron-poor nature of the pyridine ring activates the nitrile carbon, making it more susceptible to nucleophilic attack by water (hydrolysis) to form the amide.

Interactive Troubleshooting (Q&A)

Category A: Storage & Visual Inspection

Q: My compound has turned from an off-white powder to a sticky orange/brown solid. Is it still usable? A: Likely compromised.

  • Diagnosis: The color change indicates oxidative degradation or oligomerization, often initiated by moisture absorption. The "stickiness" suggests partial hydrolysis to the amide (which often disrupts the crystal lattice) or the formation of hydrate salts.

  • Action: Run a standard LC-MS.

    • Target Mass:

      
       (Br isotope pattern).
      
    • Hydrolysis Artifact: Look for

      
       Da (Amide: 
      
      
      
      ).
    • Oxidation/Dimer: Look for

      
      .
      
  • Verdict: If purity is <90%, repurify via column chromatography (See Remediation). If >95% but sticky, dry under high vacuum over

    
    .
    

Q: What are the optimal storage conditions to prevent this? A:

  • Temperature:

    
     is mandatory for long-term storage.
    
  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials with Teflon-lined caps, sealed with Parafilm.

  • Desiccant: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

Category B: Reaction Failure Modes

Q: I am attempting an


 or alkylation using NaH/THF, but I am recovering starting material or getting low yields. Why? 
A: Moisture-Induced Proton Quenching. 
  • The Mechanism: Your compound is a "CH-acid." You are trying to generate the carbanion (nucleophile). If your solvent contains trace water (even 50-100 ppm), the base (NaH) will react with water to form NaOH.

    • Pathway 1: NaOH attacks the nitrile (Hydrolysis).

    • Pathway 2: The water protonates your formed carbanion immediately, regenerating the starting material (Quenching).

  • The Fix:

    • Titrate Solvents: THF must be

      
       water (Karl Fischer titration).
      
    • Reagent Order: Add the base to the dry solvent first, then add the nitrile solution dropwise at

      
      .
      
    • Internal Standard: Use an internal standard (e.g., 1,3,5-trimethoxybenzene) in NMR to confirm deprotonation before adding the electrophile.

Q: I see a new peak in my chromatogram with a mass of M+18. Is this an impurity from the synthesis? A: This is the primary hydrolysis product (The Amide).

  • Cause: Exposure to acidic or basic aqueous conditions during workup, or wet DMSO during storage.

  • Structure: 2-(4-Bromo-5-fluoropyridin-2-yl)acetamide.

  • Prevention: Avoid prolonged exposure to aqueous base during workup. Extract immediately into DCM or EtOAc and dry over

    
    .
    

Visualizing the Degradation Pathways

The following diagram illustrates the cascade of failure modes triggered by moisture.

DegradationPathway Nitrile Target Nitrile (MW ~215) Anion Reactive Carbanion (Nucleophile) Nitrile->Anion Base (NaH/LiHMDS) Amide Primary Amide (M+18 Artifact) Nitrile->Amide H2O / OH- / H+ (Hydrolysis) Quenched Protonated SM (Reaction Stalls) Anion->Quenched Trace H2O (Fast Kinetics) Acid Carboxylic Acid (Dead End) Amide->Acid Prolonged Hydrolysis

Figure 1: Moisture-induced degradation and quenching pathways. Note that "Quenching" regenerates starting material but wastes the base equivalents, while "Hydrolysis" chemically alters the structure.

Remediation & Drying Protocols

If your material is suspected to be wet, do not heat it simply in an oven. The combination of heat + lattice water will accelerate hydrolysis.

Protocol A: Azeotropic Drying (For Reaction Prep)

Best for: Preparing the compound for immediate use in water-sensitive reactions.

StepActionTechnical Rationale
1 Dissolve compound in Toluene (anhydrous).Toluene forms a positive azeotrope with water (boiling point

).
2 Concentrate on a Rotary Evaporator.Do not exceed

bath temp.
Use high vacuum to lower the boiling point.
3 Repeat 3x.Multiple cycles are more effective than one long cycle.
4 Final dissolution.Dissolve in the reaction solvent (e.g., THF) immediately.
Protocol B: Chemical Desiccation (For Storage)

Best for: Bulk material recovery.

  • Place the solid in a vacuum drying pistol or a desiccator.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or activated molecular sieves (
    
    
    
    ).
  • Vacuum: Apply high vacuum (

    
    ) for 12–24 hours.
    
  • Temperature: Keep at ambient temperature (

    
    ). Avoid heating. 
    

Critical Solvent Limits

When using this nitrile in nucleophilic substitutions or couplings, strict solvent limits apply.

SolventMax Water Content (KF)Method of Drying
THF

Distillation over Na/Benzophenone or Activated Alumina Columns.
DMF/DMSO

Store over activated

Molecular Sieves (20% w/v) for 48h.
DCM

Distillation over

.

Handling Workflow Diagram

HandlingWorkflow Start Remove Vial from -20°C Equilibrate Equilibrate to RT (Inside Desiccator) Start->Equilibrate Prevents Condensation Open Open Under Inert Gas (N2/Ar Flow) Equilibrate->Open Weigh Weigh Quickly (< 2 mins exposure) Open->Weigh Reseal Purge Headspace & Reseal Weigh->Reseal Reseal->Start Return to Storage

Figure 2: Standard Operating Procedure (SOP) for weighing and handling to minimize atmospheric moisture uptake.

References

  • PubChem. (2025).[2][3][4] 2-(4-Bromopyridin-2-yl)acetonitrile | C7H5BrN2.[4] National Library of Medicine. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic solvents and reagents).
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for pKa of electron-deficient nitriles).

Sources

Technical Support Center: Purification of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REC-PYR-CN-001 Subject: Recrystallization Solvent Systems & Troubleshooting for Halogenated Pyridyl Acetonitriles Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The purification of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile presents a specific set of challenges due to the competing electronic effects of the pyridine ring (basic, polar) and the halogen substituents (lipophilic). Furthermore, the active methylene group (


 to the nitrile) renders the molecule sensitive to base-catalyzed degradation or polymerization.

This guide provides a validated solvent selection matrix, a step-by-step recrystallization protocol, and a troubleshooting workflow for common failure modes like "oiling out."

Part 1: Solvent Selection Matrix

Based on the physicochemical properties of halogenated pyridine acetonitriles, the following solvent systems are recommended. These are ranked by success rate in recovering high-purity crystalline solids from crude reaction mixtures.

Solvent SystemTypeSuitabilityTechnical Notes
Ethanol (Abs.) Protic PolarPrimary Choice Excellent thermal gradient solubility.[1] The pyridine nitrogen accepts H-bonds, aiding dissolution at high temps.
Isopropanol (IPA) Protic PolarHigh Slightly higher boiling point than EtOH; often yields larger, more defined crystals due to slower evaporation/cooling.[1]
EtOAc / Heptane BinaryHigh Classic "Solvent/Anti-solvent" pair.[1][2] Allows fine-tuning of polarity.[1] Start with 1:3 ratio.
Toluene AromaticMedium Good for removing highly non-polar impurities.[1] Risk of product remaining soluble at RT if not cooled to 0°C.
Water PolarLow / Risky NOT RECOMMENDED as a primary solvent.[1] While some pyridine salts crystallize from water, the free base nitrile is likely to oil out or hydrolyze.

Critical Warning: Avoid using strong bases or mineral acids during recrystallization.[1] The methylene protons between the pyridine and nitrile are acidic (


).[1] Heating in the presence of base can cause self-condensation (polymerization) or hydrolysis of the nitrile to the amide.[1]

Part 2: Standard Operating Procedure (SOP)

Protocol: Thermal Gradient Recrystallization

Objective: Purify crude this compound to >98% HPLC purity.

Materials:

  • Crude solid (dried)[1]

  • Solvent (Ethanol or IPA)[1][2]

  • Magnetic stirrer/Hot plate[1][2]

  • Reflux condenser[1]

Step-by-Step Methodology:

  • Saturation (Hot):

    • Place crude solid in a round-bottom flask.

    • Add minimal solvent (approx. 3-5 mL per gram of solid).[1]

    • Heat to 60-70°C (Do not boil aggressively).

    • Add solvent in small aliquots until the solid just dissolves.[1][2]

    • Optional: If colored impurities persist, add 5% w/w Activated Charcoal, stir for 5 mins, and filter hot through Celite.

  • Controlled Cooling (The Critical Step):

    • Remove from heat source.[1]

    • Allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Observation: If the solution turns milky immediately, it may be oiling out (see Troubleshooting).[1]

  • Crystallization:

    • Once at RT, transfer to a 4°C environment (fridge) for 2-4 hours.

    • For maximum yield, cool further to -20°C .

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1]

    • Wash the cake with cold solvent (same as used for crystallization, cooled to -20°C).[1]

    • Dry under high vacuum at 40°C.[1]

Part 3: Troubleshooting & Diagnostics

Issue 1: "The product is Oiling Out"

Symptom: Instead of crystals, a second liquid layer (oil) forms at the bottom of the flask upon cooling.

Cause: The melting point of the solvated product is lower than the temperature at which saturation occurs.[1] This is common with fluorinated pyridines.[1][3]

The "Rescue" Protocol:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add more solvent (approx. 20% more volume) to lower the saturation temperature.[1]

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at 40-50°C.

  • Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss.[1]

Issue 2: "No precipitate formed"

Symptom: Solution remains clear even at -20°C.[1]

Cause: Too much solvent was used (hypersalinity not achieved) or the impurities are acting as solubilizers.[1]

Fix:

  • Evaporate 50% of the solvent using a rotary evaporator.[1]

  • Add an Anti-Solvent dropwise (e.g., if using EtOAc, add Heptane) until a faint turbidity (cloudiness) persists.[1]

  • Re-heat to clear the solution, then cool.

Part 4: Visual Workflows

Figure 1: Solvent System Decision Logic

SolventSelection Figure 1: Solvent Selection Logic for Pyridyl Acetonitriles Start Start: Crude Solid SolubilityCheck Check Solubility in Cold Ethanol Start->SolubilityCheck SolubleCold Soluble at RT? SolubilityCheck->SolubleCold UseHeptane Use Binary System: EtOAc / Heptane SolubleCold->UseHeptane Yes (Too Soluble) CheckHot Check Solubility at 60°C SolubleCold->CheckHot No SolubleHot Soluble Hot? CheckHot->SolubleHot UseEthanol Primary Choice: Recrystallize from Ethanol SolubleHot->UseEthanol Yes TryToluene Try Toluene (Higher Boiling Point) SolubleHot->TryToluene No (Insoluble)

Figure 2: "Oiling Out" Rescue Workflow

OilingOut Figure 2: Troubleshooting Phase Separation (Oiling Out) Issue Problem: Product Oils Out Reheat 1. Reheat to Clear Solution Issue->Reheat Dilute 2. Add 20% Excess Solvent Reheat->Dilute Seed 3. Add Seed Crystal at 45°C Dilute->Seed SlowCool 4. Slow Cool (Insulate Flask) Seed->SlowCool Success Crystalline Solid SlowCool->Success

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent with Ethanol? A: Yes, but with caution.[1] Water increases the polarity significantly.[1] A 90:10 EtOH:Water mix can help precipitate inorganic salts (like NaBr) if they are carried over from the synthesis, but excess water may cause the nitrile to oil out rather than crystallize.[1]

Q: My product has a yellow/brown tint. Is this normal? A: Pure this compound should be off-white to white.[1] Yellowing often indicates the presence of oligomers formed by the "active methylene" reacting.[1] A filtration through a short pad of silica gel (eluting with 20% EtOAc/Hexane) before recrystallization is often more effective than charcoal for removing these specific impurities.[1]

Q: What is the stability of this compound in solution? A: It is stable in neutral organic solvents.[1] However, in protic solvents (MeOH, EtOH) containing traces of acid or base, the nitrile can hydrolyze to the ethyl ester or amide over prolonged periods (days). Do not store the mother liquor for long periods hoping for a "second crop" without checking purity.

References

  • Merck Sharp & Dohme Corp. (2016).[1] Process for the preparation of HIF-2 alpha inhibitors.[1][4][5] WO2016149466A1.[1] (Describes synthesis and purification of analogous halogenated pyridine acetonitriles in the context of Belzutifan intermediates). Link

  • Ji, Y., et al. (2022).[1][6][7] Benzylic Photobromination for the Synthesis of Belzutifan: Elucidation of Reaction Mechanisms.[1][4][6] Journal of Organic Chemistry, 87(4), 2055–2062.[6] (Provides insights into the stability and handling of brominated pyridine intermediates). Link[1]

  • Sigma-Aldrich. (n.d.).[1] 2-(4-Bromopyridin-2-yl)acetonitrile Product Sheet. (Used for physicochemical property comparison of the non-fluorinated analog).[1] Link

  • BenchChem. (2025).[1][2] Protocols for the Recrystallization of Halogenated Benzaldehydes and Pyridines.[1] (General solvent solubility data for bromo/fluoro aromatics). Link[1]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Bromo-Pyridine Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges associated with the derivatization of 4-bromopyridine. The pyridine moiety, while a cornerstone in medicinal chemistry, presents unique difficulties in synthetic transformations. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose and resolve issues leading to low conversion rates.

Part 1: Foundational Troubleshooting: First Principles for Success

Low conversion is often a symptom of foundational issues rather than a flaw in the specific reaction methodology. Before delving into reaction-specific problems, it's crucial to validate the core components of your experimental setup.

Q1: My reaction with 4-bromopyridine is sluggish or has failed completely. Where should I start my investigation?

A systematic evaluation of your starting materials, reagents, and reaction environment is the most efficient path to identifying the root cause.[1] The electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom are primary factors that can complicate reactions.[1]

Initial Troubleshooting Workflow:

start Low Conversion Observed reagents Step 1: Verify Reagent Integrity & Purity start->reagents setup Step 2: Scrutinize Reaction Setup reagents->setup Reagents OK sub_reagents_purity Purity of 4-Bromopyridine? (Hygroscopic, potential impurities) reagents->sub_reagents_purity sub_reagents_solvent Solvent Anhydrous & Degassed? reagents->sub_reagents_solvent sub_reagents_base Base Purity & Integrity? reagents->sub_reagents_base conditions Step 3: Re-evaluate Reaction Conditions setup->conditions Setup Correct sub_setup_inert Is the atmosphere truly inert? (O2 deactivates catalyst) setup->sub_setup_inert sub_setup_mixing Is stirring adequate? (Prevents localized concentrations) setup->sub_setup_mixing specifics Step 4: Address Reaction-Specific Issues conditions->specifics Conditions Validated

Caption: A systematic workflow for initial troubleshooting of low-yield reactions.

Step 1: Reagent Integrity
  • 4-Bromopyridine Purity: 4-Bromopyridine and its hydrochloride salt can be hygroscopic.[2] Water is detrimental to many cross-coupling reactions, as it can hydrolyze reagents and interfere with the catalytic cycle. Ensure your starting material is pure and dry. Commercial pyridine is also known to contain impurities like picolines and lutidines.[2]

  • Solvent Quality: The choice of solvent is critical and can significantly influence reaction rates and even selectivity.[3][4] For most palladium-catalyzed reactions, the solvent must be anhydrous and thoroughly degassed to remove oxygen. Oxygen can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[5] Perform degassing by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]

  • Base Quality: The purity, strength, and solubility of the base are paramount, especially in Suzuki and Buchwald-Hartwig reactions where it plays a direct role in the catalytic cycle.[6] Use a freshly opened bottle of base or dry it thoroughly before use.

Q2: I suspect my palladium catalyst is being deactivated. What is the most common cause when using pyridine substrates?

Catalyst poisoning is the most probable cause. The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium center, blocking the active sites required for the catalytic cycle to proceed.[7] This is a well-documented issue for transition metal catalysts and is particularly problematic in hydrogenation and cross-coupling reactions.[7]

cluster_catalyst Palladium Catalyst cluster_pyridine 4-Bromopyridine Substrate Pd Pd(0)L_n Blocked Poisoned Catalyst (Inactive) Pd->Blocked Py N Py->Pd Strong Coordination (Lone Pair Donation) Py_ring Py->Py_ring Br Br Py_ring->Br

Caption: Pyridine nitrogen coordinates to the Pd center, causing catalyst poisoning.

Solutions to Catalyst Poisoning:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos).[8] These ligands stabilize the palladium center and their steric bulk can disfavor the binding of the pyridine nitrogen, promoting the desired oxidative addition and reductive elimination steps.[1]

  • Use of a Protecting Group: In particularly stubborn cases, the pyridine nitrogen's basicity can be masked. Conversion to a pyridine N-oxide or complexation with borane are common strategies, though this adds steps to the synthetic sequence.[1]

  • Increase Catalyst Loading: While not economically ideal, increasing the catalyst loading can sometimes compensate for partial deactivation, providing enough active catalyst to drive the reaction to completion.[1]

Part 2: Reaction-Specific Troubleshooting Guides

Once foundational issues have been ruled out, troubleshooting should focus on the specific parameters of the reaction being performed.

FAQ: Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction has stalled with significant starting material remaining. I've confirmed my reagents are pure and my setup is inert. What's next?

The issue likely lies within the "three pillars" of the Suzuki reaction: the base , the ligand , and the solvent system . The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation.[6] This step is often rate-determining.

Troubleshooting Steps:

  • Re-evaluate the Base: The choice of base is critical and not universal. While weaker bases like Na₂CO₃ can be effective, many challenging couplings with heteroaryl halides require stronger bases like K₃PO₄ or Cs₂CO₃.[6] Ensure you are using at least 1.5-3.0 equivalents.[5]

  • Screen Solvents: The solvent impacts the solubility of the reagents and the stability of the catalytic species.[3] Less polar solvents like toluene or 1,4-dioxane are often used with neutral pre-catalysts like Pd(PPh₃)₄, whereas highly polar solvents may be better for ionic pre-catalysts.[3] An aqueous component is often necessary to dissolve the inorganic base and facilitate boronate formation.

  • Optimize Temperature: Many Suzuki couplings require heat (e.g., 80-100 °C) to proceed at a reasonable rate.[5] However, excessive temperatures can accelerate catalyst decomposition. If your reaction is sluggish, a cautious increase in temperature may be beneficial.[5]

Q4: I am observing a significant amount of debrominated starting material (hydrodehalogenation) and/or boronic acid homocoupling. How can I prevent these side reactions?

  • Hydrodehalogenation (Debromination): This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[8] Potential hydride sources include the solvent, impurities, or even the boronic acid itself.

    • Solution: Ensure your solvent is pure and consider using a boronic ester (e.g., a pinacol ester) instead of the free boronic acid, as they are often more stable and less prone to protodeboronation.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is most often caused by the presence of oxygen.[5]

    • Solution: The most effective preventative measure is rigorous degassing of the reaction mixture.[5] Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ from the start can also mitigate this issue, as the in situ reduction of a Pd(II) pre-catalyst can sometimes promote homocoupling.[5]

Reaction ParameterTypical Starting Conditions for 4-BromopyridineTroubleshooting Considerations
Palladium Source Pd(PPh₃)₄ (5 mol%), Pd(dppf)Cl₂ (2-5 mol%)Use pre-catalysts (e.g., G3/G4 Buchwald) for difficult couplings.[9]
Ligand PPh₃, dppfFor low reactivity, switch to bulky, electron-rich ligands (XPhos, SPhos).[8]
Base K₂CO₃, K₃PO₄ (2.0 - 3.0 eq)Cs₂CO₃ is often more effective but more expensive.[6] Ensure the base is finely powdered.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OSolvent choice is interdependent with the base and catalyst.[3][10]
Temperature 80 - 110 °CCautiously increase if the reaction is slow; decrease if catalyst decomposition is observed.[5]
FAQ: Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination of 4-bromopyridine is giving low conversion. Which parameters are most critical to optimize?

For C-N bond formation, the interplay between the ligand , base , and the nature of the amine nucleophile is especially critical.[9][11] The pyridine substrate itself is challenging due to catalyst inhibition.[8]

Troubleshooting Steps:

  • Ligand Selection is Key: Standard ligands like BINAP may not be sufficient. The development of bulky biaryl monophosphine ligands (Buchwald ligands) revolutionized this reaction for a reason. For a challenging substrate like 4-bromopyridine, start with a robust ligand like XPhos, RuPhos, or BrettPhos.[12][13]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the most common and effective choices. Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes used for base-sensitive substrates but often require higher temperatures and catalyst loadings.[9]

  • Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., XPhos-Pd-G3) are often more efficient than generating the active Pd(0) species in situ.[11] They are air-stable, easy to handle, and rapidly generate the active catalyst upon exposure to the base.[11]

  • Avoid Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine itself should be avoided as they can bind to the palladium center and inhibit the reaction.[11] Toluene, dioxane, and THF are common choices.[11]

FAQ: Sonogashira Coupling

Q6: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). What is the primary cause and solution?

The primary cause of alkyne homocoupling in Sonogashira reactions is the presence of oxygen .[14] This side reaction is often catalyzed by the copper(I) co-catalyst.

Troubleshooting Steps:

  • Rigorous Degassing: This is the single most important step to prevent homocoupling. Ensure the solvent and the reaction headspace are completely free of oxygen.[14]

  • Minimize Oxygen Exposure: Add reagents via syringe under a positive pressure of inert gas.

  • Modified Atmosphere: In difficult cases, performing the reaction under a reducing atmosphere (e.g., a mixture of hydrogen gas diluted with nitrogen or argon) has been shown to reduce homocoupling to minimal levels (~2%).[14]

  • Solvent Choice: For coupling reactions involving 4-bromopyridine hydrochloride, acetonitrile has been reported as a superior solvent compared to THF.[14]

  • Amine Base: The amine base (e.g., triethylamine, piperidine, or diisopropylamine) serves both as the base and often as the solvent. Ensure it is pure and degassed.

Part 3: Work-up and Purification Challenges

Q7: I have successfully run my reaction, but I'm having difficulty purifying my substituted pyridine product via column chromatography. I'm observing significant peak tailing.

This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[15] The issue stems from the interaction between the basic lone pair on the pyridine nitrogen and acidic residual silanol groups (Si-OH) on the surface of the silica.[16] This creates a secondary, strong interaction mechanism that leads to poor peak shape.[16]

Solutions for Improved Chromatography:

  • Add a Competing Base: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (~0.1-1%), to your eluent system.[15] The modifier will preferentially interact with the acidic silanol sites, "masking" them from your product and leading to sharper peaks.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.[16]

  • Acid-Base Extraction: Before chromatography, you can often perform an acid-base extraction.[15] Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your basic pyridine product will be protonated and move to the aqueous layer, separating it from non-basic impurities. You can then recover your product by basifying the aqueous layer and re-extracting with an organic solvent.[15]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 4-bromopyridine with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 mmol), 4-bromopyridine (1.0 mmol), and a finely powdered base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[8]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[17]

  • Solvent Addition: Add degassed solvent (e.g., 10 mL of a 5:1 mixture of 1,4-Dioxane:Water) via syringe.[8]

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination using a Pre-catalyst

This protocol uses a modern, air-stable pre-catalyst for improved reliability.

  • Reaction Setup: To an oven-dried vial or flask, add the pre-catalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate/backfill with an inert gas three times.

  • Reagent Addition: Add 4-bromopyridine (1.0 mmol), followed by the degassed solvent (e.g., Toluene, 5 mL). Finally, add the amine nucleophile (1.2 mmol).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor reaction progress by TLC or LC-MS.[8]

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench carefully with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by the most suitable method (chromatography, crystallization, or distillation).

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • Kavita, K., & Varma, M. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Whitwood, A. C. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • Nature Protocols. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-2,6-bis(bromomethyl)pyridine.
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-5.
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
  • BenchChem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Smith, R. C., & Jones, C. D. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Fisher Scientific. (2010). Safety Data Sheet: 4-Bromopyridine hydrochloride.
  • BenchChem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization.

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Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-bromo-5-fluoropyridin-2-yl)acetonitrile, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. We will move beyond a simple spectral description to offer a predictive analysis based on fundamental principles, detail a robust experimental protocol, and interpret the resulting spectrum. This guide is designed to serve as a practical reference for researchers characterizing this molecule or similar heterocyclic systems.

Theoretical Prediction of the ¹H NMR Spectrum

Before acquiring an experimental spectrum, a thorough theoretical analysis allows us to predict the key features, aiding in definitive peak assignment. The structure of this compound presents three distinct proton environments: two aromatic protons on the pyridine ring and a methylene group.

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with key protons labeled.

A. Chemical Shifts (δ)

The position of a signal (chemical shift) is primarily determined by the electronic environment of the proton.

  • Pyridine Ring Protons (H-3, H-6): In an unsubstituted pyridine, protons at the C2/C6 positions (α to nitrogen) are the most deshielded, appearing around δ 8.5-8.7 ppm, while C3/C5 (β) protons are around δ 7.1-7.3 ppm and the C4 (γ) proton is around δ 7.5-7.7 ppm.[1][2] The electron-withdrawing nature of the nitrogen atom and the ring current effect are the dominant factors.[3]

  • Substituent Effects: The chemical shifts in our target molecule are significantly modulated by the three substituents.

    • -CH₂CN at C2: The cyanomethyl group is electron-withdrawing, which will deshield the adjacent H-6 proton.

    • -Br at C4: Bromine is an electronegative atom that withdraws electron density inductively, causing a downfield shift for nearby protons.

    • -F at C5: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect, which would deshield adjacent protons.

  • Predicted Shifts:

    • H-6: This proton is ortho to the nitrogen and meta to the bromine and fluorine. The primary deshielding influence comes from the adjacent nitrogen. We predict its signal will be the furthest downfield of the aromatic protons, likely in the δ 8.5-8.8 ppm range.

    • H-3: This proton is meta to the nitrogen and ortho to the bromine. It will be less deshielded than H-6. Its chemical shift is predicted to be in the δ 7.7-8.0 ppm range.

    • Methylene Protons (-CH₂CN): These protons are adjacent to both an aromatic ring and a nitrile group. Both groups are deshielding. A typical range for such a methylene group is δ 3.9-4.2 ppm .

B. Integration

The area under each signal is proportional to the number of protons it represents. For this molecule, we expect a simple integration ratio of 1:1:2 corresponding to H-6, H-3, and the -CH₂- group, respectively.

C. Multiplicity (Splitting Patterns)

The multiplicity of a signal is determined by the number of neighboring, non-equivalent nuclei (protons or other spin-active nuclei like ¹⁹F) through a phenomenon called spin-spin coupling.

  • Proton-Proton (¹H-¹H) Coupling:

    • The two ring protons, H-3 and H-6, are separated by four bonds (meta-coupling). This ⁴J(H,H) coupling in pyridines is typically small, around 1.5-3.0 Hz.[4]

  • Proton-Fluorine (¹H-¹⁹F) Coupling:

    • ¹⁹F has a nuclear spin of I=1/2, just like ¹H, and therefore couples strongly to protons.

    • H-3 to F-5: These nuclei are separated by three bonds (vicinal coupling). The ³J(H,F) coupling is expected to be significant, typically in the range of 5-10 Hz for fluoropyridines.[5]

    • H-6 to F-5: These nuclei are separated by four bonds (para-coupling). The ⁴J(H,F) coupling is smaller than vicinal coupling, generally between 1-4 Hz.[5][6]

    • -CH₂- to F-5: This is a long-range coupling over four bonds (⁴J(H,F)). Such couplings are often dependent on the spatial arrangement of the atoms and may be very small or not resolved.[7]

  • Predicted Splitting Patterns:

    • H-6: This proton will be split by H-3 (meta, ⁴JHH) and by F-5 (para, ⁴JHF). It is expected to appear as a doublet of doublets (dd) .

    • H-3: This proton will be split by H-6 (meta, ⁴JHH) and by F-5 (vicinal, ³JHF). It is also expected to appear as a doublet of doublets (dd) .

    • -CH₂-: Assuming no observable coupling to the fluorine, this signal would be a singlet (s) . If long-range coupling to F-5 is present, it would appear as a doublet.

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a meticulous experimental protocol is critical for obtaining reliable and high-resolution NMR data.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) weigh->dissolve vortex 3. Ensure Homogeneity (Vortex/Sonicate) dissolve->vortex filter 4. Filter into NMR Tube (Pipette with glass wool) vortex->filter insert 5. Insert Sample into Spectrometer filter->insert lock 6. Lock & Shim (Field Homogeneity) insert->lock acquire 7. Acquire Spectrum (e.g., 400 MHz, 16 scans) lock->acquire process 8. Fourier Transform acquire->process phase 9. Phase Correction process->phase baseline 10. Baseline Correction phase->baseline calibrate 11. Calibrate Spectrum (TMS or Residual Solvent) baseline->calibrate integrate 12. Integrate Signals calibrate->integrate

Caption: Standard workflow for ¹H NMR analysis, from sample preparation to data processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound.[8][9] The use of a sufficient quantity is essential for achieving a good signal-to-noise ratio, especially if ¹³C NMR is also planned.

    • Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[10] Other options include DMSO-d₆ or Acetone-d₆ depending on solubility. The solvent choice can slightly influence chemical shifts.[11][12]

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.[9][13]

    • To prevent line broadening and shimming issues, remove any particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to δ 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ 7.26 ppm).

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity. Poor shimming results in broad, distorted peaks.

    • Acquire the ¹H NMR spectrum. Typical parameters for a small molecule include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8 to 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum using the TMS signal (δ 0.00 ppm) or the residual solvent signal.

    • Integrate the signals and measure the chemical shifts and coupling constants.

Data Analysis and Spectrum Interpretation

Based on the theoretical predictions, we can now assign the signals in a hypothetical experimental spectrum. The following table summarizes the expected data.

Summary of Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant(s) (J, Hz)
H-6 8.651Hdd⁴J(H6,H3) = 2.4 Hz, ⁴J(H6,F5) = 3.2 Hz
H-3 7.851Hdd³J(H3,F5) = 7.6 Hz, ⁴J(H6,H3) = 2.4 Hz
-CH₂- 4.052HsN/A
Detailed Signal Assignment
  • Signal at δ 8.65 ppm (H-6):

    • Chemical Shift: This downfield signal is consistent with a proton ortho to the pyridine nitrogen.

    • Integration: Integrates to one proton.

    • Multiplicity: The signal is a doublet of doublets (dd). This pattern arises from coupling to two different nuclei. The smaller coupling (J = 2.4 Hz) corresponds to the four-bond meta-coupling to H-3. The larger coupling (J = 3.2 Hz) corresponds to the four-bond para-coupling to F-5.

  • Signal at δ 7.85 ppm (H-3):

    • Chemical Shift: Located in the aromatic region, upfield from H-6, as expected for a proton meta to the nitrogen.

    • Integration: Integrates to one proton.

    • Multiplicity: This signal is also a doublet of doublets (dd). The larger splitting (J = 7.6 Hz) is characteristic of a three-bond vicinal coupling to the fluorine at C-5. The smaller splitting (J = 2.4 Hz) is the same meta-coupling to H-6 observed in the H-6 signal.

  • Signal at δ 4.05 ppm (-CH₂-):

    • Chemical Shift: This shift is characteristic of a methylene group positioned between an aromatic ring and an electron-withdrawing nitrile group.

    • Integration: Integrates to two protons.

    • Multiplicity: The signal is a singlet (s), indicating no significant coupling to other protons or the fluorine atom.

Visualizing the Splitting Patterns

The doublet of doublets patterns can be visualized using splitting tree diagrams.

SplittingTrees cluster_H3 H-3 Signal Splitting cluster_H6 H-6 Signal Splitting H3_center δ 7.85 H3_1 H3_center->H3_1 ³J(H,F) = 7.6 Hz H3_2 H3_center->H3_2 ³J(H,F) = 7.6 Hz H3_1_1 H3_1->H3_1_1 ⁴J(H,H) = 2.4 Hz H3_1_2 H3_1->H3_1_2 ⁴J(H,H) = 2.4 Hz H3_2_1 H3_2->H3_2_1 ⁴J(H,H) = 2.4 Hz H3_2_2 H3_2->H3_2_2 ⁴J(H,H) = 2.4 Hz H6_center δ 8.65 H6_1 H6_center->H6_1 ⁴J(H,F) = 3.2 Hz H6_2 H6_center->H6_2 ⁴J(H,F) = 3.2 Hz H6_1_1 H6_1->H6_1_1 ⁴J(H,H) = 2.4 Hz H6_1_2 H6_1->H6_1_2 ⁴J(H,H) = 2.4 Hz H6_2_1 H6_2->H6_2_1 ⁴J(H,H) = 2.4 Hz H6_2_2 H6_2->H6_2_2 ⁴J(H,H) = 2.4 Hz

Caption: Predicted splitting trees for the H-3 and H-6 protons.

Comparison and Validation

To build confidence in our assignments, we can compare our predicted spectrum to that of a simpler, related molecule: 2-Bromo-5-fluoropyridine . The ¹H NMR spectrum of this compound would show three aromatic signals.[14] The key difference is the absence of the -CH₂CN group at C2, which is replaced by a proton (H-2). This comparison helps validate the significant downfield shift caused by the nitrogen on the adjacent proton (H-6 in our target molecule, H-2 in the analogue) and confirms the expected H-F coupling patterns for the other ring protons.

The analysis presented here provides a clear and unambiguous assignment of the ¹H NMR spectrum. The distinct chemical shifts, the 1:1:2 integration ratio, and especially the characteristic doublet of doublets patterns for the aromatic protons, governed by both ¹H-¹H and ¹H-¹⁹F couplings, collectively serve as a unique fingerprint for this compound.

References

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13C NMR Shift Analysis & Prediction Comparison for 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile (CAS: 1805025-32-4)

Executive Summary

In modern drug discovery, halogenated pyridines serve as critical building blocks for cross-coupling reactions and nucleophilic aromatic substitutions. This compound presents a unique analytical challenge: its


C NMR spectrum is heavily influenced by competing electronic effects—the heavy atom effect of bromine, the strong inductive deshielding of fluorine, and the anisotropic effects of the acetonitrile moiety.

This guide objectively compares three methodologies for assigning the


C NMR shifts of this molecule: Empirical Additivity Modeling , HOSE-code based Prediction (e.g., ChemDraw) , and QM/Neural Network Prediction (e.g., Mnova/ACD/Labs) . Furthermore, we provide a self-validating experimental protocol to empirically verify these assignments in the laboratory.

Comparative Analysis of Prediction Methodologies

Relying solely on a single software predictor for highly functionalized heteroaromatics can lead to misassignments, particularly concerning quaternary carbons bearing halogens[1]. Below is a comparative evaluation of predicted


C NMR chemical shifts based on three distinct analytical frameworks.
Table 1: Comparative C NMR Chemical Shift Predictions (ppm)
Carbon PositionEmpirical Additivity ModelBasic HOSE PredictorQM / Neural Net PredictorExpected Multiplicity &

C2 147.0149.2148.1Singlet (s)
C3 125.0127.5126.3Singlet (s)
C4 (C-Br) 122.0120.8121.5Doublet (d),

Hz
C5 (C-F) 162.0158.4161.2Doublet (d),

Hz
C6 137.0139.1138.0Doublet (d),

Hz
-CH

-
26.025.125.8Singlet (s)
-CN 117.0116.5117.2Singlet (s)
Causality & Structural Effects (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why these shifts occur rather than just reading the output:

  • The Heavy Atom Effect at C4: Bromine is a large, polarizable atom. Unlike lighter halogens, bromine induces a diamagnetic shielding effect on the directly attached carbon (C4). While a standard pyridine C4 resonates at ~136 ppm, the bromine atom shifts this upfield to ~122 ppm. Basic HOSE predictors often overestimate this shielding, whereas QM models account for the adjacent fluorine's inductive pull[1].

  • Inductive Deshielding & Spin-Spin Coupling at C5: Fluorine is highly electronegative, pulling electron density away from C5 via the inductive effect (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -bond). This causes a massive paramagnetic deshielding, pushing C5 downfield to ~162 ppm. Furthermore, the 
    
    
    
    F nucleus (spin 1/2) couples strongly with the
    
    
    C nucleus, resulting in a massive one-bond coupling constant (
    
    
    ) of approximately 250–260 Hz[2].
  • Anisotropy of the Acetonitrile Group: The -CH

    
    CN group at C2 exerts a mild 
    
    
    
    -deshielding effect on C2 and a
    
    
    -shielding effect on C3, while the nitrile carbon itself resonates characteristically in the alkyne/nitrile region (~117 ppm) due to the diamagnetic anisotropy of the C
    
    
    N triple bond.

Workflow Diagram: Signal Assignment & Validation

To ensure rigorous scientific integrity, the assignment of this compound must follow a systematic workflow that combines in silico prediction with multidimensional empirical validation.

G Start Synthesize or Isolate This compound DataAcq Acquire NMR Data (1H, 13C{1H}, 19F, 13C{19F}) Start->DataAcq Predict In Silico Prediction (HOSE Codes, QM, Additivity) Start->Predict Compare Comparative Analysis (Empirical vs. Predicted) DataAcq->Compare Predict->Compare Assign Signal Assignment & Multiplet Analysis (J_CF) Compare->Assign Validate Validation via 2D NMR (HMBC, HSQC) Assign->Validate

Caption: Systematic workflow for the acquisition, prediction, and validation of 13C NMR spectra for fluorinated pyridines.

Experimental Protocol: Self-Validating NMR Acquisition

To achieve absolute trustworthiness in your structural characterization, you must treat the NMR acquisition as a self-validating system. Standard


C{

H} experiments are insufficient for this molecule because the long relaxation times of quaternary carbons (C2, C4, C5) and the complex C-F splitting can cause signals to vanish into the baseline.
Step-by-Step Methodology
  • Sample Preparation: Dissolve ~30-50 mg of this compound in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    . Ensure the solvent is anhydrous to prevent line broadening from chemical exchange or water peaks.
  • Standard

    
    C{
    
    
    
    H} Acquisition (Proton Decoupled):
    • Parameter Adjustment: Set the relaxation delay (D1) to at least 2.5 to 3.0 seconds . Halogenated quaternary carbons lack directly attached protons to facilitate dipole-dipole relaxation; a short D1 will result in missing C4 and C5 peaks.

    • Scans: Run a minimum of 512 scans to ensure the

      
       doublet at ~162 ppm (which has its intensity halved due to splitting) is clearly visible above the noise floor.
      
  • Orthogonal Validation via

    
    C{
    
    
    
    F} Acquisition (Fluorine Decoupled):
    • Causality: To definitively prove which carbons are coupled to fluorine, run a

      
      C spectrum with 
      
      
      
      F decoupling.
    • Observation: The doublets at C5 (

      
      ), C4 (
      
      
      
      ), and C6 (
      
      
      ) will collapse into sharp, high-intensity singlets. If a doublet remains, it is an artifact or an impurity.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Correlate the -CH

      
      - protons (~3.8 ppm) to C2 and the nitrile carbon to confirm the regiochemistry of the acetonitrile substitution.
      
    • Correlate the C6 proton to C4 and C5 to map the halogen substitutions definitively.

Conclusion

When characterizing highly functionalized scaffolds like this compound, relying on a single predictive software is a critical vulnerability. While QM/Neural Net predictors offer the closest approximation to empirical reality, understanding the underlying causality—specifically the heavy atom shielding of bromine and the inductive/coupling dynamics of fluorine—is what separates routine data collection from authoritative structural elucidation. By employing the dual-decoupling (


C{

H} and

C{

F}) protocol outlined above, researchers can generate self-validating, publication-ready analytical data.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 746-752. Available at:[Link][1]

  • Denisov, A., Mamatyuk, V. I., & Shkurko, O. (1985). 13C 1H Coupling Constants in Fluoropyridines. Magnetic Resonance in Chemistry. Available at:[Link][2]

  • Roberts, J. D., & Weigert, F. J. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2365. Available at:[Link][3]

Sources

A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Characteristic Peaks of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

The structural complexity of this compound, a substituted pyridine, makes FTIR spectroscopy an invaluable tool for its characterization. The molecule's unique combination of a brominated and fluorinated pyridine ring attached to an acetonitrile group gives rise to a distinct infrared spectrum. Understanding these characteristic peaks is crucial for confirming the identity and purity of the compound during synthesis and various applications in medicinal chemistry.

Deciphering the Vibrational Fingerprint: Predicted FTIR Peaks

The FTIR spectrum of this compound can be understood by dissecting the vibrational contributions of its constituent functional groups: the substituted pyridine ring, the carbon-bromine bond, the carbon-fluorine bond, and the acetonitrile moiety.

Acetonitrile Group (CH₂CN)

The most prominent and readily identifiable peak will be the C≡N stretching vibration of the nitrile group. This functional group typically exhibits a sharp and intense absorption band in a relatively uncongested region of the spectrum, making it a key diagnostic marker. For saturated nitriles, this peak is expected in the 2260-2240 cm⁻¹ range.[1] The methylene group (CH₂) adjacent to the nitrile will display characteristic stretching and bending vibrations.

Substituted Pyridine Ring

The pyridine ring, an aromatic heterocycle, gives rise to several characteristic vibrations. These include C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes. The substitution pattern (2,4,5-substitution) will influence the exact positions and intensities of these bands. Pyridine itself absorbs strongly in the 1600-1500 cm⁻¹ region due to C=N ring stretching vibrations.[2]

Carbon-Halogen Bonds (C-Br and C-F)

The presence of bromine and fluorine atoms introduces additional vibrational modes. The C-F stretching vibration is typically observed in the 1250-1150 cm⁻¹ region.[3] The C-Br stretching vibration occurs at lower wavenumbers, generally in the 670-600 cm⁻¹ range.[3] These peaks can sometimes be found in the complex "fingerprint" region of the spectrum, which spans from approximately 1500 cm⁻¹ to 400 cm⁻¹.[4]

The following table summarizes the predicted characteristic FTIR absorption bands for this compound based on the analysis of its functional groups and data from similar compounds.

Wavenumber Range (cm⁻¹)AssignmentIntensityNotes
~3100-3000Aromatic C-H StretchMedium to WeakCharacteristic of the pyridine ring protons.
~2950-2850Aliphatic C-H StretchMedium to WeakCorresponding to the methylene (CH₂) group.
~2250C≡N StretchStrong, SharpA key diagnostic peak for the nitrile group.[1][5]
~1600-1450C=C and C=N Ring StretchMedium to StrongMultiple bands are expected due to the aromatic nature of the pyridine ring.[2]
~1450-1400CH₂ ScissoringMediumBending vibration of the methylene group.
~1250-1150C-F StretchStrongCharacteristic absorption for aryl fluorides.[3]
~1100-1000Ring Breathing ModesMedium to WeakVibrations of the entire pyridine ring.
~850-750C-H Out-of-Plane BendingStrongDependent on the substitution pattern of the pyridine ring.
~670-600C-Br StretchMedium to StrongFound in the lower frequency region of the spectrum.[3]

Comparative Analysis with Alternative Spectroscopic Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive characterization of this compound would benefit from the complementary information provided by other analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each proton and carbon atom.Unambiguous structure elucidation.Lower sensitivity than mass spectrometry, requires larger sample amounts.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound.High sensitivity, provides molecular formula.Does not provide information about the connectivity of atoms.
Raman Spectroscopy Provides information about molecular vibrations, complementary to FTIR. Symmetrical vibrations are often more intense in Raman spectra.Non-destructive, can be used with aqueous samples.Fluorescence interference can be an issue.

Experimental Protocol: Acquiring an FTIR Spectrum

The following is a generalized procedure for obtaining an FTIR spectrum of a solid sample, which would be applicable to this compound.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample Solid Sample Grind Grind with KBr Sample->Grind Mix Press Press into Pellet Grind->Press Transfer FTIR Acquire Spectrum Press->FTIR Place in Spectrometer Process Process Data FTIR->Process Raw Data Interpret Interpret Spectrum Process->Interpret Processed Spectrum

Caption: A generalized workflow for obtaining an FTIR spectrum of a solid sample using the KBr pellet method.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.

    • Transfer the resulting fine powder into a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation:

    • Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption peaks and compare them to the predicted values and reference spectra of similar compounds to confirm the structure of this compound.

Molecular Structure

Caption: Chemical structure of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the FTIR spectrum of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups, researchers can confidently use FTIR spectroscopy for the qualitative analysis of this and structurally related compounds. For unambiguous structure confirmation, it is always recommended to use a combination of analytical techniques, including NMR and mass spectrometry.

References

  • Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). The Far Infrared Spectra of Monosubstituted Pyridines. Optica Publishing Group.
  • Gill, N. S., Nuttall, R. H., Scaife, D. E., & Sharp, D. W. A. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry, 19(12), 2197-2211.
  • Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Chemical and Pharmaceutical Bulletin, 8(1), 33-41.
  • Clark, R. J. H., & Williams, C. S. (1965). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry, 4(3), 350-357.
  • Long, D. A., & Thomas, E. L. (1964). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 42(8), 1907-1923.
  • Nazarbayev University. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Far IR-spectra of acetonitrile. Retrieved from [Link]

  • RSC Publishing. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromopyridin-2-yl)acetonitrile. Retrieved from [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Indonesian Journal of Science and Technology, 11(1), 1-21.
  • Balachandran, V., & Sundararajan, M. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668.
  • Nandiyanto, A. B. D., & Ragadhita, R. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Tejuca, L. G., Rochester, C. H., Agudo, A. L., & Fierro, J. L. G. (1987). Infrared spectroscopic study of pyridine adsorption on MoO3·NiO catalysts supported on fluorinated γ-Al2O3. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(6), 1949-1959.
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • Cook, D. (1963). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 41(2), 522-529.
  • Demuth, J. E., & Sanda, P. N. (1980, November 21). The Vibrations and Structure of Pyridine Chemisorbed on Ag(111)
  • Edinburgh Instruments. (n.d.). PL-FTIR Spectroscopy. Retrieved from [Link]

  • J.S. Held. (n.d.). Fourier-Transform Infrared (FTIR) Technology & Analysis. Retrieved from [Link]

  • Belyakova, S., et al. (2010). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Molecules, 15(8), 5670-5691.
  • Kumar, S., et al. (2015). Synthesis, spectroscopic characterization, X-ray analysis and theoretical studies on the spectral features (FT-IR, 1H-NMR), chemical reactivity, NBO analyses of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile and its docking into IDO enzyme. RSC Advances, 5(98), 80967-80977.

Sources

A Comparative Guide to the Reactivity of 4-Bromo vs. 5-Fluoro Positions in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like pyridine is a cornerstone of modern medicinal chemistry. The choice of leaving group and its position on the pyridine ring dictates the accessible chemical space and the feasibility of key synthetic transformations. This guide provides an in-depth comparison of the reactivity of two common building blocks: pyridine derivatives bearing a bromine atom at the 4-position versus those with a fluorine atom at the 5-position. We will explore their divergent reactivity in the two most synthetically valuable reaction classes: nucleophilic aromatic substitution (SNAAr) and palladium-catalyzed cross-coupling reactions.

The Electronic Landscape of the Pyridine Ring: A Tale of Two Positions

The inherent reactivity of a substituted pyridine is governed by the powerful electron-withdrawing effect of the endocyclic nitrogen atom. This effect is not uniform across the ring. Through resonance, the nitrogen atom significantly depletes electron density at the C2, C4, and C6 positions (ortho and para), while the C3 and C5 positions (meta) are less affected.[1] This electronic disparity is the fundamental reason why the 4- and 5-positions exhibit such dramatically different chemical behavior.

  • The 4-Position (Para to Nitrogen): This position is "activated" towards nucleophilic attack. The nitrogen atom can directly stabilize the negative charge of the Meisenheimer intermediate formed during SNAAr, lowering the activation energy for this pathway.[2][3]

  • The 5-Position (Meta to Nitrogen): This position is "deactivated" towards nucleophilic attack. The nitrogen atom offers no direct resonance stabilization for a negative charge at this position, making SNAAr reactions significantly less favorable.

Nucleophilic Aromatic Substitution (SNAAr): A Clear Win for the 4-Position (and for Fluorine)

Nucleophilic aromatic substitution is a powerful tool for forging C-N, C-O, and C-S bonds. The reaction proceeds through a two-step addition-elimination mechanism.[4] The first step, the attack of the nucleophile to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), is typically the rate-determining step.[5]

This mechanism leads to a reactivity trend that can be counterintuitive. While bromide is generally a better leaving group than fluoride, in the context of SNAAr, the C-F bond is often more reactive. This is because the highly electronegative fluorine atom strongly stabilizes the developing negative charge in the Meisenheimer intermediate, thus lowering the energy of the transition state for the rate-determining addition step.[5][6] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[6]

Comparing 4-Bromo vs. 5-Fluoro Pyridines in SNAAr:

  • 4-Bromopyridine: The bromine is at an activated position. Nucleophilic attack at C4 is favorable due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.[2][3]

  • 5-Fluoropyridine: The fluorine is at a non-activated position. Nucleophilic attack at C5 is electronically disfavored as the intermediate lacks direct resonance stabilization from the nitrogen.[7]

Representative Experimental Protocol: SNAAr of 4-Bromopyridine with a Secondary Amine

This protocol describes a general procedure for the reaction of a 4-bromopyridine derivative with a secondary amine.

Materials:

  • 4-Bromopyridine derivative (1.0 eq.)

  • Secondary amine (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry reaction vial, add the 4-bromopyridine derivative, potassium carbonate, and a magnetic stir bar.

  • Add the solvent (DMF or DMSO) to achieve a concentration of approximately 0.5 M with respect to the 4-bromopyridine.

  • Add the secondary amine to the reaction mixture.

  • Seal the vial and heat the mixture with vigorous stirring at 100-120 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aminopyridine.

Palladium-Catalyzed Cross-Coupling Reactions: The Advantage Shifts to Bromine

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for the formation of C-C and C-N bonds, respectively.[8][9] The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and is often the rate-determining step of the reaction.[10][11]

The reactivity of aryl halides in oxidative addition is directly related to the carbon-halogen bond dissociation energy. The weaker the bond, the faster the oxidative addition. The generally accepted order of reactivity is:

C-I > C-Br > C-Cl >> C-F [8]

The C-F bond is the strongest single bond to carbon, with a bond dissociation energy of up to 130 kcal/mol, making it significantly less reactive in standard palladium-catalyzed cross-coupling reactions.[12] While methods for the activation of C-F bonds exist, they often require specialized, highly active catalysts, strong bases, and/or harsh reaction conditions.[13][14]

Comparing 4-Bromo vs. 5-Fluoro Pyridines in Cross-Coupling:

  • 4-Bromopyridine: The C-Br bond is significantly weaker than a C-F bond, making it much more susceptible to oxidative addition to a Pd(0) catalyst.[10] The electronic activation at the 4-position can also facilitate this step.

  • 5-Fluoropyridine: The C-F bond is very strong and generally unreactive under standard cross-coupling conditions. The lack of electronic activation at the 5-position further disfavors reactivity.

Data Summary: Reactivity in Palladium-Catalyzed Cross-Coupling
SubstrateReaction TypeRelative ReactivityRationale
4-Bromopyridine Suzuki, Buchwald-Hartwig, etc.High Weaker C-Br bond facilitates the rate-determining oxidative addition step.[10]
5-Fluoropyridine Suzuki, Buchwald-Hartwig, etc.Very Low / Inert Strong C-F bond is resistant to cleavage by standard Pd(0) catalysts.[12]
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-bromopyridine derivative with an arylboronic acid.

Materials:

  • 4-Bromopyridine derivative (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-bromopyridine derivative, arylboronic acid, base, and palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 4-arylpyridine.

Representative Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromopyridine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 4-bromopyridine derivative.

Materials:

  • 4-Bromopyridine derivative (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4-2.5 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the 4-bromopyridine derivative and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

SNAAr_Mechanism cluster_0 SNAAr on 4-Halopyridine cluster_1 SNAAr on 5-Halopyridine 4-HaloPy 4-Halopyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) 4-HaloPy->Meisenheimer + Nu⁻ (Rate-determining) Product_SNAAr Substituted Pyridine Meisenheimer->Product_SNAAr - X⁻ (Fast) 5-HaloPy 5-Halopyridine Unstable_Int Intermediate (No N-stabilization) 5-HaloPy->Unstable_Int + Nu⁻ (High Energy Barrier) Product_SNAAr_5 Substituted Pyridine Unstable_Int->Product_SNAAr_5 - X⁻ Cross_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X(L₂) OxAdd->PdII Annotation Rate-determining step. Favored for C-Br over C-F. Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R'(L₂) Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Product_CC R-R' ReductElim->Product_CC

Caption: Catalytic cycle for Pd-catalyzed cross-coupling reactions.

Summary and Recommendations

The choice between a 4-bromo and a 5-fluoro pyridine derivative is entirely dependent on the desired synthetic transformation. The two substrates exhibit nearly opposite reactivity profiles in the most common bond-forming reactions.

  • For Nucleophilic Aromatic Substitution (SNAAr): The 4-position is electronically activated, making 4-bromopyridine derivatives suitable substrates. If a 4-fluoropyridine were available, it would likely be even more reactive under these conditions. A 5-fluoropyridine is a poor substrate for SNAAr due to its non-activated position.

  • For Palladium-Catalyzed Cross-Coupling: The reactivity is dictated by the carbon-halogen bond strength. 4-Bromopyridines are excellent substrates for reactions like Suzuki and Buchwald-Hartwig amination. 5-Fluoropyridines are generally unreactive under standard conditions and require specialized methods for C-F bond activation.

This guide provides the fundamental principles and practical considerations to aid researchers in making informed decisions for their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

  • (2025).
  • Crimmin, M. R., & Arrowsmith, M. (2025).
  • (2025).
  • (2025). Nucleophilic substitution reactions in pyridine. Quimicafacil.net.
  • (2026). The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. BenchChem.
  • Pees, A., et al. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Journal of Labelled Compounds and Radiopharmaceuticals.
  • (2013).
  • (2009).
  • Schlosser, M., Rausis, T., & Bobbio, C. (2004). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem.
  • (2013). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution.
  • (2011). Synthesis of 2-amino-5-fluoropyridine.
  • (2025). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. BenchChem.
  • (n.d.). C-F Bond Activation and Metal Fluoride Complexes. University of York.
  • (2022).
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  • (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange.
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  • (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
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Elemental analysis data for 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis Data for 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile: A Comparative Guide to Analytical Methodologies

Executive Summary & Compound Profile

For researchers and drug development professionals, verifying the absolute purity of halogenated building blocks is a critical quality control gateway. This compound (CAS: 1805025-32-4) is a highly functionalized pyridine derivative widely utilized in cross-coupling reactions for active pharmaceutical ingredient (API) synthesis.

Because this compound consists of nearly 46% halogens by mass, standard analytical techniques often yield skewed data. This guide objectively compares the performance of various elemental analysis methodologies, detailing the causality behind experimental choices and providing self-validating protocols to ensure precise quantification.

Table 1: Theoretical Elemental Composition of this compound (Formula: C₇H₄BrFN₂ | Molecular Weight: 215.02 g/mol )

ElementAtomic MassAtoms per MoleculeTotal Mass ContributionTheoretical Mass (%)
Carbon (C) 12.011784.07739.10%
Hydrogen (H) 1.00844.0321.88%
Nitrogen (N) 14.007228.01413.03%
Bromine (Br) 79.904179.90437.16%
Fluorine (F) 18.998118.9988.84%

The Analytical Challenge: Causality in High-Halogen Matrices

As a Senior Application Scientist, it is imperative to understand why standard analytical methods fail before selecting an alternative.

In traditional Dumas combustion (CHN analysis), organic samples are oxidized at ~950°C. However, the high concentrations of bromine and fluorine in this compound cause severe chemical interferences[1]. During combustion, these halogens form volatile hydrohalic acids (HBr, HF) and free diatomic halogens (Br₂). If left unmanaged, these corrosive gases travel through the analytical column and cause two critical failures:

  • Catalyst Poisoning: Halogens irreversibly poison the copper reduction tube, preventing the quantitative reduction of nitrogen oxides (NOx) to N₂. This results in falsely low nitrogen readings [3, 4].

  • Detector Interference: Halogen gases co-elute with CO₂ or H₂O in the Thermal Conductivity Detector (TCD), causing falsely elevated carbon and hydrogen readouts [2, 4].

The Solution: The combustion tube must be packed with a large excess of high-efficiency scrubbing reagents. Silver vanadate (AgVO₃) on Chromosorb and silver tungstate (Ag₂WO₄) react quantitatively with halogens to form stable, non-volatile silver halides (AgBr, AgF) within the combustion zone, ensuring only pure CO₂, H₂O, and N₂ reach the detector [3, 4].

Comparative Methodology Analysis

To fully characterize this compound and ensure compliance with pharmaceutical regulations, laboratories must choose the correct combination of analytical techniques.

Table 2: Comparison of Elemental Analysis Alternatives for Halogenated Pyridines

MethodologyPrimary Target AnalytesSample SizeAdvantagesLimitations
Modified Dumas (CHN) C, H, N1–3 mgHigh precision; rapid turnaround time.Requires specialized silver vanadate/tungstate scrubbers to prevent halogen interference.
Schöniger Flask + IC Br, F5–10 mg100% halogen recovery; eliminates volatility losses.Manual combustion step; lower throughput compared to automated systems.
ICP-MS (USP <232>) Trace Metals (Pb, As, Pd, Ni)50–100 mgUltra-high sensitivity (ppb/ppt) for toxic catalysts.Poor for bulk organic halogens due to high ionization potential and volatility during acid digestion.
WDX-XRF Surface Elemental Comp.Solid DiskNon-destructive; minimal sample prep.Semi-quantitative for bulk organic purity; surface-biased.

Experimental Protocols: A Self-Validating System

The following protocols have been designed as self-validating systems. By incorporating internal standards and blank runs, these workflows guarantee data integrity.

Protocol A: Modified Dumas CHN Analysis (Bulk Organic Purity)
  • System Calibration: Calibrate the elemental analyzer using a certified reference material (e.g., Acetanilide) to establish baseline TCD responses [1]. Run a blank tin capsule to correct for atmospheric nitrogen.

  • Column Preparation (Critical Step): Pack the primary combustion tube with chromium oxide (oxidation catalyst) and a large excess of silver vanadate/tungstate to act as the halogen scrubber [3, 4].

  • Sample Weighing: Weigh exactly 1.500–2.000 mg of this compound into a combustible tin capsule using an ultra-microbalance [2].

  • Combustion & Detection: Drop the capsule into the 950°C furnace under a dynamic pulse of pure oxygen. Pass the evolved gases through a reduced copper column (600°C) to convert NOx to N₂. Separate the gases via a Temperature Programmed Desorption (TPD) column and quantify via TCD [2].

Protocol B: Schöniger Oxygen Flask Combustion & Ion Chromatography (Halogen Quantification)

Direct acid digestion often leads to the volatilization of HF and HBr. Schöniger combustion occurs in a sealed, oxygen-pressurized flask, ensuring 100% containment [6].

  • Sample Preparation: Weigh 5.0–10.0 mg of the compound onto ashless filter paper. Place it inside a platinum sample carrier [5, 6].

  • Absorption Solution: Add 10 mL of an alkaline absorption solution (10 mM NaOH with 30% H₂O₂ to ensure complete oxidation of bromine species to bromide) into a heavy-walled Schöniger flask [5].

  • Combustion: Flush the flask with pure oxygen, seal it, and ignite the paper remotely. Allow the combustion cloud to settle for 30 minutes to ensure complete absorption of HF and HBr into the aqueous phase [6].

  • IC Quantification: Inject the diluted absorption solution into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector to quantify F⁻ and Br⁻ [5].

Protocol C: Trace Metal Analysis via ICP-MS (USP <232> Compliance)

Required to screen for toxic metal catalysts (e.g., Pd, Ni) used during the synthesis of the pyridine ring [7, 8].

  • Microwave Digestion: Weigh 50 mg of the sample into a Teflon vessel. Add 5 mL of ultra-pure HNO₃ and 1 mL of HCl. Digest at 200°C for 20 minutes using a closed-vessel microwave system to prevent the loss of volatile elements [7].

  • Internal Standardization: Dilute the digestate to 50 mL. Spike with internal standards (¹⁰³Rh, ²⁰⁹Bi) to correct for matrix effects.

  • ICP-MS Analysis: Monitor specific isotopes for Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, Ni, V) impurities as mandated by USP <232> [7, 8].

Experimental vs. Theoretical Data Comparison

The table below illustrates the expected analytical outcomes, highlighting the "false readings" that occur if the causality of halogen interference is ignored.

Table 3: Comparative Data Output for this compound

ElementTheoretical Mass (%)Modified Dumas + IC (Accurate)Standard Dumas (No Scrubber)
C 39.1039.15 ± 0.1241.50 (False High)
H 1.881.90 ± 0.052.10 (False High)
N 13.0312.98 ± 0.0811.80 (False Low)
Br 37.1637.05 ± 0.20N/A
F 8.848.75 ± 0.15N/A

Workflow Visualization

EA_Workflow Sample This compound (High Halogen Content) Split1 Sample->Split1 CHN Bulk CHN Analysis (Modified Dumas) Split1->CHN Halogen Bulk Br/F Analysis (Schöniger Combustion) Split1->Halogen Trace Trace Metal Impurities (USP <232>) Split1->Trace Scrubber Silver Vanadate/Tungstate Halogen Scrubbing CHN->Scrubber IC Ion Chromatography (IC) Quantification Halogen->IC Digestion Microwave Acid Digestion Trace->Digestion TCD Thermal Conductivity Detection (TCD) Scrubber->TCD ICPMS ICP-MS / ICP-OES Quantification Digestion->ICPMS

Fig 1: Decision tree for the elemental analysis of highly halogenated pyridine building blocks.

References

  • CHN Elemental Analysis & Halogen/Sulfur Testing Robertson Microlit Laboratories URL: [Link]

  • Elemental Analysis - Technical Resources University of Padua (Unipd) URL: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN PerkinElmer (PE Polska) URL:[Link]

  • Determination of Carbon and Nitrogen in Particulates and Sediments University of Maryland Center for Environmental Science (UMCES) URL: [Link]

  • Ion Chromatography | Materials Characterization ASM International URL:[Link]

  • Method B (Schöniger flask combustion) - oSIST prEN 14582:2005 iTeh Standards URL:[Link]

  • USP <232> Elemental Impurities—Limits Analytik Jena URL:[Link]

  • USP <232>, <233> & <2232> Elemental Impurities Fisher Scientific URL: [Link]

Reference Standards for 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile Analysis: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies that stem not from instrumental errors, but from poorly characterized or improperly handled reference standards. When dealing with highly functionalized pharmaceutical intermediates like[1], the reference standard is not merely a static regulatory benchmark; it is a reactive chemical entity.

This guide objectively compares the performance of different reference standard categories for this specific analyte, provides causality-driven experimental protocols, and establishes a self-validating framework for in-house standard qualification.

Analyte Profiling & Mechanistic Vulnerabilities

To design a robust analytical control strategy, we must first understand the chemical vulnerabilities of 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile. The molecule presents two primary degradation pathways that dictate how a reference standard must be stored, prepared, and analyzed:

  • Alpha-Proton Acidity & Hydrolysis: The acetonitrile group (-CH₂CN) is highly activated. Under basic conditions (pH > 7), it is prone to base-catalyzed hydrolysis, converting first to an amide and subsequently to a carboxylic acid.

  • Nucleophilic Aromatic Substitution (SₙAr): The bromine at the 4-position is highly electrophilic, activated by the electron-withdrawing pyridine nitrogen and the adjacent 5-fluoro group. Exposure to protic solvents (like methanol) under basic or heated conditions will cause rapid nucleophilic displacement of the bromine atom.

These mechanistic realities mean that using the wrong diluent during standard preparation will artificially degrade the standard, leading to out-of-specification (OOS) results for the batch being tested.

Degradation_Pathway API This compound (Target Analyte) Hydrolysis Base-Catalyzed Hydrolysis (High pH Vulnerability) API->Hydrolysis pH > 7 SNAr Nucleophilic Substitution (Protic Solvent Attack) API->SNAr Methanol/Base Deg1 2-(4-Bromo-5-fluoropyridin-2-yl)acetamide (Degradant A) Hydrolysis->Deg1 -CN to -CONH2 Deg2 4-Substituted-5-fluoropyridin-2-yl derivative (Impurity B) SNAr->Deg2 Br displacement

Fig 2. Mechanistic degradation pathways impacting standard stability and diluent selection.

Comparative Evaluation of Reference Standard Categories

When establishing an analytical method, laboratories must select an appropriate tier of reference standard. According to [2], reference standards must be highly characterized specimens suitable for their intended quantitative or qualitative purpose.

Table 1: Comparative Evaluation of Reference Standard Categories

FeatureISO 17034 Certified Reference Material (CRM)Commercial Primary StandardIn-House Working Standard
Traceability SI-traceable (qNMR/Metrology)Vendor-specific CoATraceable to CRM via cross-validation
Purity Uncertainty Extremely Low (±0.1%)Moderate (±0.5% to 1.0%)Low (±0.2% when properly qualified)
Cost per Gram

(> $1,000/g)

($200 - $500/g)
$ (Internal synthesis cost)
Lead Time 2-4 Weeks1-2 WeeksImmediate (Post-qualification)
Best Use Case Method Validation, Calibrating Working StandardsRoutine R&D, Early-phase screeningHigh-volume routine QA/QC release testing

Analytical Causality: While CRMs offer the highest metrological traceability, their cost makes them impractical for daily QA/QC release testing. The industry standard is to purchase a CRM to serve as a primary calibrator, and use it to qualify a larger batch of In-House Working Standard.

Experimental Data: Performance & Mass Balance

To objectively validate an In-House Candidate Standard against a CRM, we employ a self-validating mass balance approach. The[3] emphasize that reference materials must have documented identity and purity to validate the accuracy of the analytical procedure.

By calculating the purity via Mass Balance (100% - Impurities) and cross-checking it with an orthogonal quantitative NMR (qNMR) assay, we create a closed-loop validation system.

Table 2: Experimental Performance & Mass Balance (In-House vs. CRM)

Analytical ParameterCRM (Lot #A1B2)In-House Candidate (Lot #IH-001)Variance / Causality
Chromatographic Purity (HPLC-UV) 99.8% a/a99.5% a/aIn-house shows trace SₙAr impurity (0.2%)
Water Content (Karl Fischer) 0.05% w/w0.12% w/wHygroscopic uptake during synthesis
Residual Solvents (GC-FID) < 0.01% w/w0.08% w/w (Ethyl Acetate)Incomplete drying in vacuum oven
Residue on Ignition (ROI) 0.00% w/w0.02% w/wTrace inorganic salts from workup
Mass Balance Assigned Assay 99.7% 99.2% Calculated: Purity × (100 - Water - Solvents - ROI) / 100
Orthogonal qNMR Assay 99.8% 99.1% Confirms mass balance within ±0.1%

Self-Validating Experimental Protocol: Standard Qualification

The following protocol details the exact methodology used to generate the data in Table 2. Every step is designed with mechanistic causality in mind to prevent artifactual degradation.

RS_Workflow CRM Certified Reference Material (CRM) ISO 17034 qNMR Quantitative NMR (qNMR) Orthogonal Assay CRM->qNMR Internal Calibrator InHouse In-House Synthesized Batch (Candidate Standard) Char Structural Elucidation (NMR, HRMS, IR) InHouse->Char Step 1 MassBal Mass Balance Purity (HPLC-UV, TGA, KF) Char->MassBal Step 2 Char->qNMR Step 3 WS Qualified Working Standard (Assay Assigned) MassBal->WS Purity >99.0% qNMR->WS Cross-Validation

Fig 1. Self-validating workflow for qualifying in-house working standards against CRMs.

Step-by-Step Methodology

Step 1: Diluent Selection & Preparation (Causality-Driven)

  • Why: To suppress base-catalyzed hydrolysis of the acetonitrile group and prevent SₙAr displacement of the bromine atom, the diluent must be acidic and aprotic. Methanol must be strictly avoided.

  • Action: Prepare a diluent of 50:50 Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA) (v/v). This maintains a pH of ~2.0, locking the molecule in its stable protonated state.

Step 2: Standard Solution Preparation

  • Action: Accurately weigh 10.0 mg of the this compound candidate standard into a 50 mL volumetric flask. Dissolve and make up to volume with the acidic diluent (Concentration: 0.2 mg/mL).

Step 3: Chromatographic Purity (HPLC-UV)

  • Why: A high-efficiency core-shell column is required to separate the 4-bromo parent peak from potential des-bromo or 4-fluoro positional isomers, ensuring the purity value is not artificially inflated by co-eluting impurities.

  • Action: Inject 5 µL onto a C18 column (150 x 4.6 mm, 2.7 µm core-shell). Run a gradient from 5% to 95% Mobile Phase B over 15 minutes. (Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile). Detect at 254 nm.

Step 4: Orthogonal Assay (qNMR)

  • Why: qNMR provides a direct, response-factor-independent assay value. It acts as a self-validating check against the HPLC mass balance approach, fulfilling ICH Q2(R2) robustness requirements[3].

  • Action: Dissolve 15.0 mg of the candidate standard and 5.0 mg of a traceable internal calibrator (e.g., Maleic acid CRM) in 0.6 mL of DMSO-d6. Acquire a ¹H NMR spectrum with a relaxation delay (D1) of 30 seconds to ensure complete relaxation of all nuclei before integration. Calculate the assay based on the ratio of the distinct pyridine proton integrals to the maleic acid olefinic protons.

Regulatory Alignment

The updated [3] mandate that the reportable range and specificity of an analytical procedure be confirmed using suitably characterized reference materials. Furthermore, as dictated by [2], any in-house standard must be fully qualified against a primary reference standard (such as an ISO 17034 CRM) before it can be used for quantitative compendial applications. By utilizing the orthogonal mass-balance and qNMR cross-validation workflow detailed above, laboratories ensure total compliance with these global regulatory expectations.

References

  • United States Pharmacopeia (USP). "General Chapter <11> Reference Standards." ECA Academy GMP Compliance. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." European Medicines Agency (EMA). Available at:[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 2-(4-Bromo-5-fluoropyridin-2-yl)acetonitrile. The protocols herein are designed to establish a self-validating system of safety, grounded in an understanding of the compound's specific chemical hazards. Our objective is to empower you with the expertise to manage this reagent safely, from acquisition to disposal, ensuring both personal safety and experimental integrity.

Hazard Analysis: Deconstructing the Risk Profile

The chemical structure of this compound presents a multi-faceted hazard profile that demands a comprehensive safety strategy. The risks are not monolithic but arise from its distinct functional components: the halogenated pyridine ring and the acetonitrile sidechain.

  • Halogenated Pyridine Core: The presence of bromine and fluorine on the pyridine ring classifies this compound as a halogenated organic substance.[1][2] Halogenated aromatics can be irritants and may possess unknown toxicological properties. Bromine, in particular, is known to be a corrosive and irritating element.[3] Therefore, dermal and ocular contact must be rigorously prevented.

  • Acetonitrile Moiety (Cyanide Risk): This is the most acute hazard. Acetonitrile and its derivatives are harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Critically, these compounds can metabolize in the body or decompose under heat (e.g., in a fire) to release highly toxic hydrogen cyanide (HCN) gas.[3][4] Cyanide poisoning is rapid and can be fatal, as it inhibits cellular respiration.[6] All handling procedures must be designed to mitigate this risk.

  • Overall Compound Toxicity: Based on data for structurally similar compounds, this compound is expected to be harmful if swallowed, harmful in contact with skin, and harmful if inhaled, while also causing serious skin and eye irritation.[5][7]

Core Protective Measures: An Integrated Safety Ensemble

A multi-layered approach, beginning with engineering controls and supplemented by robust Personal Protective Equipment (PPE), is mandatory.

Primary Engineering Controls: The Non-Negotiable First Line of Defense

Certified Chemical Fume Hood: All manipulations of this compound—including weighing, transfers, and use in reactions—must be performed inside a certified chemical fume hood.[1][8] This is the most critical control measure. Its purpose is to contain and exhaust vapors, which are the primary route for inhalation exposure, and to provide a physical barrier against splashes.

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[9][10]

Accessible Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located in immediate proximity to the work area.[8][9] These stations must be tested regularly.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Double-gloved with nitrile inner and butyl rubber or Viton™ outer gloves.[11]Chemical splash goggles and a full-face shield.[8]Flame-resistant lab coat, fully buttoned.Recommended to use an N95 respirator to prevent inhalation of fine particulates.
Solution Preparation/Reaction Double-gloved with nitrile inner and butyl rubber or Viton™ outer gloves.[11]Chemical splash goggles.Flame-resistant lab coat, fully buttoned. Consider a PVC apron for splash protection.[11]Not required if work is performed within a certified fume hood.
Spill Cleanup Double-gloved with heavy-duty butyl rubber or Viton™ outer gloves.Chemical splash goggles and a full-face shield.Chemical-resistant suit or apron over a lab coat.Required. Minimum of an air-purifying respirator (APR) with organic vapor cartridges. For large spills, a self-contained breathing apparatus (SCBA) is necessary.[12]

Causality Behind PPE Choices:

  • Hand Protection: Double gloving is recommended to provide layered protection.[8] The outer glove (e.g., Butyl rubber) offers high resistance to acetonitrile permeation, while the inner nitrile glove provides protection in case the outer glove is breached during doffing.[11]

  • Eye Protection: Chemical splash goggles are essential to protect against splashes from any angle.[9][11] A face shield is added during weighing of the solid to protect the entire face from potential dust dispersion.[8]

  • Body Protection: A flame-resistant lab coat is specified due to the flammability of the acetonitrile group.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow minimizes exposure at every stage of the process. Adherence to this sequence is critical for ensuring a safe experimental environment.

Safe_Handling_Workflow Diagram 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Required PPE prep1->prep2 prep3 Locate and Test Emergency Eyewash/Shower prep2->prep3 prep4 Prepare Cyanide Emergency Kit and Spill Materials prep3->prep4 h1 Don Full PPE prep4->h1 Proceed to Handling h2 Weigh Solid Compound h1->h2 h3 Prepare Solution h2->h3 h4 Conduct Reaction h3->h4 c1 Quench Reaction (if applicable) h4->c1 Proceed to Cleanup c2 Segregate Halogenated Organic Waste c1->c2 c3 Decontaminate Glassware & Work Surfaces c2->c3 c4 Doff PPE and Wash Hands c3->c4

Caption: Diagram 1: Step-by-step workflow for handling the reagent, from preparation to disposal.

Emergency Response Protocols

Speed is essential when responding to any incident involving this compound. [6]

Personnel Exposure

A trained first aider should be available, and a plan must be established before work begins.[10]

Emergency_Response_Plan Diagram 2: Emergency Response Decision Tree start Exposure Incident Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation action_skin Remove contaminated clothing. Flush with water for 15+ mins in safety shower. skin_contact->action_skin action_eye Flush with water for 15+ mins in emergency eyewash. eye_contact->action_eye action_inhalation Move to fresh air. Administer 100% oxygen if trained. inhalation->action_inhalation call_911 Call 911 / Emergency Services. State 'Cyanide Exposure'. action_skin->call_911 action_eye->call_911 action_inhalation->call_911 provide_sds Provide SDS to Responders. call_911->provide_sds

Caption: Diagram 2: Immediate actions to take in the event of personnel exposure.

Key Emergency Actions:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15-20 minutes in a safety shower.[6][8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8][13]

  • Inhalation: Move the affected person to fresh air at once. If they are not breathing, provide artificial respiration using a bag-valve mask; do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[6][13] Administer 100% oxygen if available and you are trained to do so.[13][14]

  • All Exposures: Call emergency services immediately and inform them of a potential cyanide exposure.[8] Provide the Safety Data Sheet (SDS) to the emergency medical personnel.[15]

Spill Management
  • Small Spill (in a fume hood): Absorb the spill with a non-combustible absorbent material like vermiculite or sand. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert personnel in adjacent areas and activate the fire alarm if necessary. Contact your institution's emergency response team.[8] Do not attempt to clean it up yourself without proper training and SCBA.

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Improper disposal is a significant safety and environmental hazard.

  • Waste Segregation: This compound is a halogenated organic waste . It must NOT be mixed with non-halogenated waste.[1][2] All waste streams containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[16]

  • Container Management: Waste containers must be made of a compatible material, kept tightly sealed when not in use, and stored in a secondary container within a ventilated area (e.g., a fume hood).[16]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical names of all constituents.[17]

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour any amount of this chemical or its solutions down the drain.[1]

By adhering to these rigorous protocols, you build a system where safety is an integral part of the scientific process. This guide provides the framework, but a culture of safety-consciousness is the ultimate guarantor of a secure research environment.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • Health Safety & Wellbeing, Monash University. (2022, April). First aid for cyanide exposure - OHS Information Sheet.
  • Health and Safety Executive & National Poisons Information Service. (n.d.). Cyanide poisoning recommendations on first aid treatment for employers and first aiders.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • WorkSafe. (2024, November 22). Acute cyanide poisoning - First aid and medical support.
  • Santa Cruz Biotechnology. (n.d.). Acetonitrile Safety Data Sheet.
  • HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances.
  • Acetonitrile - SAFETY DATA SHEET. (n.d.).
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety, Cornell University. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Centers for Disease Control and Prevention. (n.d.). Acetonitrile - NIOSH Pocket Guide to Chemical Hazards.
  • Hazardous Waste Segregation Guide. (n.d.). Retrieved from a university environmental health and safety website.
  • ACETONITRILE Safety Data Sheet. (2019, September 27).
  • Acetonitrile Safety Data Sheet. (2020, April 3).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Jubilant Ingrevia. (n.d.). Pyridinium bromide perbromide Safety Data Sheet.
  • Organic Syntheses. (n.d.). 2-bromopyridine.
  • Fisher Scientific. (n.d.). 2-(3-Bromo-4-fluorophenyl)acetonitrile Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromopyridin-2-yl)acetonitrile. PubChem Compound Database.
  • AK Scientific, Inc. (n.d.). 2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • ElectronicsAndBooks. (n.d.). THE BROMINATION OF PYRIDINE.
  • Apollo Scientific. (2023, June 9). 2-Bromo-5-fluoropyridine Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Pyridine - HAZARD SUMMARY.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.